Vinyl oleate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ethenyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4,11-12H,2-3,5-10,13-19H2,1H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUZTLKYAOOFDX-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3896-58-0 | |
| Record name | NSC11040 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Vinyl Oleate
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a vinyl ester derived from oleic acid. This compound serves as a valuable co-monomer and plasticizer in polymer chemistry and is explored for its applications in various fields, including adhesives, coatings, and as a potential fat substitute.[1] Its unique structure, featuring a reactive vinyl group and a long unsaturated fatty acid chain, allows for polymerization and cross-linking, making it a versatile building block in materials science and of interest in drug development.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through several chemical and enzymatic pathways. The most common methods include transition-metal-catalyzed transvinylation, acid-catalyzed esterification, and lipase-mediated enzymatic synthesis.
Transvinylation
Transvinylation is the most widely reported method for synthesizing this compound.[1] It involves the transfer of a vinyl group from a vinyl ester, typically vinyl acetate, to oleic acid. This reaction is generally catalyzed by transition metal complexes.
A. Ruthenium-Catalyzed Transvinylation
Ruthenium-based catalysts, particularly the Grubbs second-generation catalyst, have shown high efficiency and selectivity under mild reaction conditions.[1]
Experimental Protocol: Grubbs Catalyst-Mediated Transvinylation [1]
-
Materials: Oleic acid, vinyl acetate, Grubbs second-generation catalyst, anhydrous toluene, argon gas.
-
Setup: A reaction flask equipped with a reflux condenser and a magnetic stirrer is charged with oleic acid and an excess of vinyl acetate in anhydrous toluene.
-
Inert Atmosphere: The system is flushed with argon to establish an inert atmosphere, crucial for protecting the moisture-sensitive catalyst.
-
Catalyst Addition: A catalytic amount of Grubbs second-generation catalyst (e.g., 5 mol%) is added to the mixture.
-
Reaction: The mixture is heated to 80°C with continuous stirring. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the solvent and excess vinyl acetate are removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure this compound.
B. Palladium-Catalyzed Transvinylation
Palladium complexes are also effective catalysts for transvinylation reactions.[2] These methods provide an alternative to other transition metals and can offer different selectivities and functional group tolerances.
Experimental Protocol: Palladium-Catalyzed Transvinylation
-
Materials: Oleic acid, vinyl acetate, Palladium(II) acetate, a suitable ligand (e.g., 1,10-phenanthroline), and a sulfonic acid promoter.[2]
-
Catalyst Preparation: The palladium acetate complex is prepared by dissolving Palladium(II) acetate and the chosen ligand in the reaction solvent.
-
Reaction Mixture: Oleic acid and a molar excess of vinyl acetate are added to the reaction vessel.
-
Reaction Initiation: The palladium catalyst solution and a sulfonic acid promoter are added to the mixture.
-
Conditions: The reaction is heated (e.g., to 60°C) and stirred until the reaction reaches completion.[2]
-
Purification: The catalyst is removed, and the product is purified by vacuum distillation or chromatography to separate this compound from byproducts and unreacted starting materials.
C. Mercury-Catalyzed Transvinylation
Historically, mercury salts like mercuric acetate, often with a strong acid co-catalyst such as sulfuric acid or perchloric acid, were used for transvinylation.[1][3][4] However, due to the high toxicity of mercury compounds, this method has been largely superseded by less hazardous alternatives.[5]
Experimental Protocol: Mercury-Catalyzed Transvinylation [3]
-
Materials: Oleic acid, vinyl acetate, mercuric acetate, 100% sulfuric acid, sodium acetate trihydrate.
-
Safety: All operations should be conducted in a well-ventilated fume hood under a nitrogen atmosphere to minimize polymerization and exposure to toxic mercury salts.[3]
-
Reaction Setup: A mixture of oleic acid and freshly distilled vinyl acetate (e.g., 6:1 molar ratio of vinyl acetate to oleic acid) is prepared in a reaction flask.
-
Catalyst Addition: Mercuric acetate is added, and the mixture is shaken for approximately 30 minutes. Subsequently, a catalytic amount of 100% sulfuric acid is added dropwise.
-
Reaction: The solution is heated under reflux for several hours (e.g., 3 hours).
-
Neutralization: After cooling, sodium acetate trihydrate is added to neutralize the sulfuric acid catalyst.
-
Purification: Excess vinyl acetate is removed by distillation. The remaining crude product is then purified by vacuum distillation.
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly specific alternative to chemical methods. Lipases are commonly used to catalyze the esterification of oleic acid with a vinyl donor under mild conditions, which is particularly beneficial for sensitive substrates.[6]
Experimental Protocol: Lipase-Catalyzed Synthesis
-
Materials: Oleic acid, a vinyl donor (e.g., vinyl acetate), immobilized lipase (e.g., Fermase CALB™ 10000 or Novozym 435), and a suitable solvent (or solvent-free system).[7][8]
-
Reaction Mixture: Oleic acid and the vinyl donor are mixed in a reaction vessel. For a solvent-free system, the reactants are mixed directly.
-
Enzyme Addition: The immobilized lipase is added to the mixture. The amount of enzyme is typically a small percentage of the total reactant weight (e.g., 1.8% w/w).[7]
-
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 45-60°C) with agitation.[7][9] Process intensification can be achieved using ultrasound or microwave irradiation to reduce reaction times.[7][8][9]
-
Monitoring: The reaction is monitored by measuring the decrease in oleic acid concentration, for instance, through titration to determine the acid value.[10]
-
Product Recovery: Once equilibrium is reached, the immobilized enzyme is filtered off for reuse. The product, this compound, is then purified from the remaining reactants.
Workflow and Reaction Diagrams
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Diagram of the transvinylation reaction for this compound synthesis.
Characterization of this compound
Proper characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. Standard analytical techniques include spectroscopy and chromatography.
Spectroscopic Methods
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule, confirming the formation of the ester. The key spectral feature is the appearance of a C-O-C stretching vibration, which is characteristic of the ester group.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
-
¹H NMR: Proton NMR confirms the presence of the vinyl group. The vinyl ester protons typically appear as distinct signals in the spectrum. For example, signals at chemical shifts of δH 4.7 ppm and 4.9 ppm are attributed to these protons.[10][11] Other signals correspond to the protons of the long oleic acid chain, including the characteristic signal for the double bond protons within the chain (δH 5.3-5.4 ppm).[10]
-
¹³C NMR: Carbon NMR provides detailed information about the carbon skeleton of the molecule, complementing the data from ¹H NMR for full structural confirmation.[12]
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess the purity of the synthesized this compound and to identify any byproducts.[13] The gas chromatogram provides a retention time specific to this compound, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, confirming its identity and molecular weight.
Data Summary
Quantitative data regarding the properties, synthesis, and characterization of this compound are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | ethenyl (Z)-octadec-9-enoate | [14] |
| Molecular Formula | C₂₀H₃₆O₂ | [14] |
| Molecular Weight | 308.5 g/mol | [14] |
| CAS Number | 3896-58-0 | [14] |
Table 2: Comparison of Selected Synthesis Methods
| Method | Catalyst | Typical Conditions | Key Advantages | Reference |
| Ruthenium-Catalyzed Transvinylation | Grubbs 2nd Gen. | 80°C, Anhydrous Toluene, Ar | High efficiency, mild conditions | [1] |
| Mercury-Catalyzed Transvinylation | Hg(OAc)₂ / H₂SO₄ | Reflux in vinyl acetate | High conversion (historical method) | [3] |
| Enzymatic Synthesis | Immobilized Lipase | 45-60°C, Solvent-free | Green, high specificity, mild | [7][9] |
Table 3: Key Spectroscopic Data for Characterization
| Technique | Feature | Typical Value / Wavenumber | Reference |
| FTIR | C-O-C stretch | 1100-1200 cm⁻¹ | [10][11] |
| ¹H NMR | Vinyl ester protons | δH 4.7 ppm and 4.9 ppm | [10][11] |
| ¹H NMR | Olefinic protons (oleate chain) | δH 5.3-5.4 ppm | [10] |
Applications in Research and Drug Development
The unique properties of this compound make it a compound of interest for various applications.
-
Polymer Science: It is used as a co-monomer to modify the properties of polymers like polyvinyl acetate, enhancing flexibility and durability in materials used for adhesives and coatings.[1]
-
Food Science: Unsaturated fatty acid esters of polyvinyl alcohol, such as polythis compound, have been investigated as potential edible fat replacements in food compositions.[15]
-
Drug Delivery: The long alkyl chain of the oleate moiety imparts lipophilicity, a property that can be exploited in drug delivery systems. For instance, oleate esters can act as surfactants or permeability enhancers.[16] The use of related polyvinyl alcohol organogels for controlled drug release highlights the potential of such polymer systems in pharmaceutical formulations.[17]
References
- 1. This compound | 3896-58-0 | Benchchem [benchchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3560534A - Transvinylation using mercuric acetate/perchloric acid catalyst - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. ocl-journal.org [ocl-journal.org]
- 7. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Characterization of oleic acid and propranolol oleate mesomorphism using (13)C solid-state nuclear magnetic resonance spectroscopy (SSNMR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C20H36O2 | CID 5354454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. EP0383605A2 - Polythis compound as a fat replacement - Google Patents [patents.google.com]
- 16. Lactose oleate as new biocompatible surfactant for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
vinyl oleate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of vinyl oleate, a versatile vinyl ester derived from oleic acid. It covers its fundamental chemical properties, synthesis methodologies, and potential applications, with a focus on information relevant to research and development.
Core Chemical Information
This compound, with the CAS number 3896-58-0 , is the vinyl ester of oleic acid.[1][2][3] Its chemical formula is C20H36O2, and it has a molecular weight of 308.5 g/mol .[2][3][4] The IUPAC name for this compound is ethenyl (Z)-octadec-9-enoate.[4] Its structure features a vinyl group attached to the carboxyl group of oleic acid, an 18-carbon monounsaturated fatty acid.[1]
Molecular Structure
The chemical structure of this compound is:
CH₂=CH-O-CO-(CH₂)₇CH=CH(CH₂)₇CH₃[1]
This structure, with its long, unsaturated alkyl chain, imparts flexibility and a low melting point, making it a valuable component in the synthesis of various polymers.[2]
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 3896-58-0 | [1][2][3][4] |
| Molecular Formula | C20H36O2 | [2][3][4] |
| Molecular Weight | 308.5 g/mol | [1][2][4] |
| Boiling Point | 393 °C at 760 mmHg | [2] |
| 173 °C | [3] | |
| Density | 0.879 g/cm³ | [2] |
| 0.8691 g/cm³ (at 30 °C) | [3] | |
| Flash Point | 141.5 °C | [2] |
| Refractive Index | 1.46 | [2] |
| Vapor Pressure | 2.21E-06 mmHg at 25°C | [2] |
| InChI Key | LPUZTLKYAOOFDX-QXMHVHEDSA-N | [1] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the transesterification of oleic acid with vinyl acetate. Several catalytic systems can be employed for this reaction. Below is a detailed methodology adapted from established procedures for similar vinyl esters.
Synthesis of this compound via Acid-Catalyzed Transvinylation
This protocol is based on the well-established method for synthesizing vinyl esters from fatty acids using a mercury salt catalyst.
Materials:
-
Oleic acid
-
Vinyl acetate (freshly distilled)
-
Mercuric acetate (Hg(OAc)₂)
-
Sulfuric acid (100%, H₂SO₄)
-
Sodium acetate trihydrate (NaOAc·3H₂O)
-
Nitrogen gas supply
-
Round-bottomed three-necked flask
-
Reflux condenser
-
Thermometer
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 500-mL round-bottomed three-necked flask equipped with a thermometer, a reflux condenser, and a gas inlet tube, add oleic acid and an excess of freshly distilled vinyl acetate. A continuous stream of nitrogen should be passed through the apparatus to maintain an inert atmosphere.
-
Catalyst Addition: Dissolve the oleic acid in vinyl acetate by gentle warming. Add mercuric acetate (approximately 2% of the weight of the oleic acid) to the solution and shake the mixture for about 30 minutes.
-
Initiation of Reaction: Add 100% sulfuric acid dropwise (approximately 0.3-0.4% of the weight of the oleic acid).
-
Reflux: Heat the solution to reflux and maintain this temperature for 3 hours.
-
Neutralization: After the reflux period, add sodium acetate trihydrate to neutralize the sulfuric acid catalyst.
-
Purification:
-
Remove the excess vinyl acetate by distillation at atmospheric pressure until the pot temperature reaches approximately 125°C.
-
Complete the distillation under reduced pressure (e.g., 10 mmHg or lower) to isolate the this compound.
-
-
Final Product: The resulting this compound should be a colorless liquid. It may contain trace amounts of mercury, which can be separated by decantation.
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the experimental protocol.
References
enzymatic synthesis of vinyl oleate using lipase
An In-depth Technical Guide to the Enzymatic Synthesis of Vinyl Oleate using Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic synthesis of this compound, a valuable monomer and intermediate, offers a green and highly specific alternative to traditional chemical methods. This guide details the lipase-catalyzed transesterification of oleic acid with a vinyl acyl donor, typically vinyl acetate. The process leverages the catalytic prowess of lipases, particularly immobilized variants like Novozym® 435, to achieve high conversion rates under mild reaction conditions. Key aspects of the synthesis, including the reaction mechanism, optimization of critical parameters, detailed experimental protocols, and methods for product analysis, are comprehensively covered. This document serves as a technical resource for professionals seeking to implement or optimize the biocatalytic production of this compound.
Reaction Mechanism: The Ping-Pong Bi-Bi Pathway
The lipase-catalyzed synthesis of this compound via transesterification follows a Ping-Pong Bi-Bi mechanism. This two-step process involves the formation of a covalent acyl-enzyme intermediate. Lipases, which belong to the serine hydrolase superfamily, utilize a catalytic triad (typically Ser-His-Asp) in their active site to facilitate the reaction[1][2].
The mechanism proceeds as follows:
-
Acylation: The first substrate, the acyl donor (vinyl acetate), binds to the enzyme's active site. The serine residue performs a nucleophilic attack on the carbonyl carbon of the vinyl acetate, forming a tetrahedral intermediate. This intermediate then collapses, releasing the first product (acetaldehyde) and forming a stable acyl-enzyme complex[3][4].
-
Deacylation: The second substrate, the acyl acceptor (oleic acid), enters the active site. The hydroxyl group of oleic acid performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex, forming a second tetrahedral intermediate. This intermediate collapses, releasing the final product (this compound) and regenerating the free enzyme, ready for another catalytic cycle[4][5].
The use of vinyl esters as acyl donors makes the reaction effectively irreversible because the released enol (vinyl alcohol) tautomerizes to the stable acetaldehyde, preventing the reverse reaction[6].
Key Parameters for Reaction Optimization
The efficiency and yield of this compound synthesis are governed by several interconnected parameters. Optimization is crucial for developing a scalable and economical process.
-
Enzyme Selection : Immobilized lipases are preferred due to their enhanced stability, ease of recovery, and reusability[2]. Novozym® 435, an immobilized Candida antarctica lipase B (CALB), is widely cited for its high activity and stability in organic media for esterification and transesterification reactions[2][7][8]. Other lipases from sources like Pseudomonas, Aspergillus, and Rhizomucor have also been used effectively[6][9][10].
-
Acyl Donor & Substrate Molar Ratio : Vinyl acetate is a common and highly effective acyl donor[9]. An excess of one substrate is often used to shift the reaction equilibrium towards product formation. For transesterification, an excess of the acyl donor (vinyl acetate) is typical. However, a large excess can sometimes lead to enzyme inhibition[9]. Optimal molar ratios must be determined empirically but often range from 1:2 to 1:5 (oleic acid to vinyl acetate). In the synthesis of xylose oleate, a 1:5 molar ratio of xylose to oleic acid significantly favored the reaction, yielding 98% xylose conversion[7].
-
Temperature : Temperature influences reaction kinetics and enzyme stability. Lipase activity generally increases with temperature up to an optimum, beyond which thermal denaturation occurs, leading to a rapid loss of activity. For many immobilized lipases like Novozym® 435, the optimal temperature range is typically between 40°C and 70°C[11][12].
-
Reaction Medium (Solvent) : The choice of solvent is critical. Hydrophobic organic solvents with a high log P value (typically >3.5) are generally preferred as they do not strip the essential water layer from the enzyme's surface, thus maintaining its active conformation[6][12]. Solvents like hexane, heptane, and isooctane are commonly used and have been shown to result in high conversion yields[12]. Solvent-free systems are also an attractive option to increase reactant concentration and simplify downstream processing[13].
-
Water Activity (aw) : Lipases require a minimal amount of water to maintain their catalytically active conformation, but excess water can promote the competing hydrolysis reaction, reducing the ester yield[1][14][15]. Controlling water activity (aw), often at low levels (e.g., aw < 0.2), is crucial for maximizing synthesis[14]. This can be achieved by using anhydrous solvents or adding molecular sieves to the reaction mixture.
-
Agitation : Adequate mixing is necessary to overcome mass transfer limitations, especially in heterogeneous systems involving an immobilized enzyme. An optimal agitation speed ensures that substrates have sufficient access to the enzyme's active sites without causing mechanical damage to the immobilizing support[11].
Quantitative Data Summary
While specific data for this compound is limited, the following tables summarize typical results from the enzymatic synthesis of analogous oleate esters and other vinyl esters, demonstrating the impact of various reaction parameters.
Table 1: Effect of Reaction Parameters on Oleate Ester Synthesis
| Product | Enzyme | Temp. (°C) | Molar Ratio (Acid:Alcohol) | Solvent | Time (h) | Yield/Conversion | Reference |
|---|---|---|---|---|---|---|---|
| Oleyl Oleate | Novozym® 435 | 53.9 | 1:1.2 | n-Hexane | 3.5 | 96.0% | [11] |
| Oleyl Oleate | Novozym® 435 | 40-50 | 1:2 | n-Hexane | < 1 | >95% | [12] |
| Xylose Oleate | Lipozyme® 435 | 70 | 1:5 | MEK | 24 | 98% (Xylose Conv.) | [7] |
| Ethyl Oleate | Immobilized CRL | 45 | 1:1 (initial) | Solvent-free | 2 | ~55% | |
Note: Data is compiled from multiple sources for illustrative purposes. CRL = Candida rugosa lipase; MEK = Methyl Ethyl Ketone.
Table 2: Influence of Solvent Polarity (log P) on Oleyl Oleate Synthesis
| Solvent | log P | Yield (%) |
|---|---|---|
| n-Hexadecane | 8.8 | 93.2 |
| Nonane | 5.1 | 92.1 |
| n-Hexane | 3.5 | 91.8 |
| Toluene | 2.5 | 80.1 |
| Acetone | -0.23 | 65.5 |
Data adapted from a study using Novozym® 435, demonstrating higher yields in nonpolar solvents[12].
Experimental Protocols
This section provides a generalized yet detailed methodology for the lab-scale synthesis and analysis of this compound.
General Experimental Workflow
Detailed Synthesis Protocol
-
Materials & Reagents :
-
Oleic Acid (≥99% purity)
-
Vinyl Acetate (≥99% purity, inhibitor-free)
-
Immobilized Lipase (e.g., Novozym® 435)
-
Anhydrous n-Hexane (or other suitable hydrophobic solvent)
-
Molecular Sieves (3 Å, activated)
-
Ethanol/Acetone mixture (1:1 v/v) for washing
-
0.1 M NaOH in ethanol for titration
-
Phenolphthalein indicator
-
-
Reaction Setup :
-
In a 100 mL screw-capped conical flask, dissolve a specific amount of oleic acid (e.g., 10 mmol, ~2.82 g) in 40 mL of anhydrous n-hexane.
-
Add the desired molar equivalent of vinyl acetate (e.g., 30 mmol for a 1:3 ratio, ~2.58 g).
-
Add 1 g of activated molecular sieves to adsorb any residual water.
-
Add the catalyst, immobilized lipase (e.g., 5% w/w based on total substrate weight).
-
Seal the flask tightly to prevent the evaporation of volatile components.
-
-
Reaction Conditions :
-
Place the flask in a temperature-controlled orbital shaker set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm)[11].
-
Allow the reaction to proceed for the intended duration (e.g., 1-24 hours).
-
-
Monitoring the Reaction :
-
Periodically withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
To determine the conversion, immediately quench the enzymatic reaction in the aliquot by adding an excess of an ethanol/acetone (1:1 v/v) mixture.
-
Titrate the sample against a standardized 0.1 M ethanolic NaOH solution using phenolphthalein as an indicator to determine the amount of unreacted oleic acid[11].
-
The conversion (%) is calculated as: [(Initial Acid Value - Final Acid Value) / Initial Acid Value] * 100.
-
-
Product Recovery and Purification :
-
Once the desired conversion is reached, terminate the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Remove the solvent and excess vinyl acetate from the filtrate using a rotary evaporator.
-
The resulting crude product can be further purified by silica gel column chromatography if necessary.
-
Product Analysis Protocol (GC-MS)
-
Sample Preparation :
-
Dilute a small amount of the final product in a suitable solvent (e.g., iso-octane or hexane).
-
For quantitative analysis, add a known concentration of an internal standard.
-
Derivatization is typically not required for vinyl esters, but if analyzing unreacted fatty acids, they can be converted to their methyl esters (FAMEs) or other volatile derivatives for better chromatographic performance[3][16].
-
-
GC-MS Parameters (Illustrative) :
-
GC Column : HP-5MS capillary column (or equivalent, e.g., 30 m x 0.25 mm x 0.25 µm)[17].
-
Injection : 1 µL, splitless mode.
-
Inlet Temperature : 280°C.
-
Oven Program : Start at 100°C, hold for 2 min, ramp at 15°C/min to 250°C, then ramp at 20°C/min to 320°C and hold for 10 min[17]. This program should be optimized for the specific separation.
-
Carrier Gas : Helium.
-
MS Detector : Operated in electron ionization (EI) mode.
-
Mass Range : Scan from m/z 40 to 600.
-
-
Data Analysis :
-
Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion and fragmentation pattern that can be compared against libraries or predicted fragmentation.
-
Quantify the product by integrating the peak area relative to the internal standard.
-
Conclusion
The enzymatic synthesis of this compound is a highly promising and sustainable process. By understanding and applying the principles of the Ping-Pong Bi-Bi mechanism and carefully optimizing key reaction parameters such as enzyme choice, temperature, solvent, and water activity, researchers can achieve high yields and purity. The methodologies and data presented in this guide provide a solid foundation for professionals in research and drug development to successfully produce this compound and other valuable fatty acid esters using biocatalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.csic.es [digital.csic.es]
- 3. lipidmaps.org [lipidmaps.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipozyme 435-Mediated Synthesis of Xylose Oleate in Methyl Ethyl Ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ikm.org.my [ikm.org.my]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blog.organomation.com [blog.organomation.com]
- 17. mdpi.com [mdpi.com]
The Polymerization of Vinyl Oleate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinyl oleate, a monomer derivable from renewable oleic acid, presents an intriguing prospect for the synthesis of bio-based polymers. However, a comprehensive review of the scientific literature reveals that the direct polymerization of this compound monomer is a largely unexplored area. The predominant method for producing polythis compound is not through the polymerization of the this compound monomer itself, but rather through the chemical modification of a pre-existing polymer, polyvinyl alcohol (PVA), by esterification with oleic acid or its derivatives. This guide provides a detailed overview of the available scientific information, focusing on the distinction between these two synthetic routes and summarizing the limited data on the copolymerization of related long-chain vinyl esters. Due to the scarcity of published research on the homopolymerization of this compound, this document will primarily address the synthesis of polythis compound via polymer modification and the behavior of similar monomers in copolymerization systems.
The Prevailing Synthesis Route: Esterification of Polyvinyl Alcohol
The most extensively documented method for synthesizing polythis compound is the esterification of polyvinyl alcohol. This process involves the reaction of the hydroxyl groups on the PVA backbone with oleic acid, oleic anhydride, or oleyl chloride.
Reaction Mechanism
The fundamental reaction is a classic acid-catalyzed esterification. A proton source, typically a strong acid like sulfuric acid, protonates the carbonyl oxygen of oleic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of PVA. This is followed by the elimination of a water molecule to form the ester linkage.
Caption: Esterification of PVA with Oleic Acid.
Experimental Protocols
Materials:
-
Polyvinyl alcohol (low molecular weight)
-
Oleic acid (or oleic anhydride/oleyl chloride)
-
Sulfuric acid (catalyst)
-
Toluene (solvent)
Procedure (General):
-
Polyvinyl alcohol is dissolved in a suitable solvent, such as toluene, under heating and stirring.
-
Oleic acid and a catalytic amount of sulfuric acid are added to the reaction mixture.
-
The mixture is refluxed for a specified period (e.g., 2.5 to 7 hours) to drive the esterification reaction.
-
After cooling, the product is purified by washing with water to remove the catalyst and any unreacted oleic acid.
-
The final polythis compound product is isolated by evaporating the solvent.
Quantitative Data
Published studies on the esterification of PVA with oleic acid have reported high conversion rates, with some exceeding 97%. The degree of esterification can be controlled by adjusting the molar ratio of oleic acid to the hydroxyl groups on the PVA.
| Reactant Ratio (Oleic Acid:PVA-OH) | Reaction Time (hours) | Catalyst | Conversion (%) |
| 1:1 | 2.5 | H₂SO₄ | >90 |
| 2:1 | 2.5 | H₂SO₄ | >95 |
| Varied | 7 | None (with oleic anhydride) | Not specified |
Table 1: Summary of Reported Data for PVA Esterification.
Polymerization of this compound Monomer: A Research Gap
Direct polymerization of the this compound monomer is sparsely documented in the scientific literature. This is likely due to challenges associated with the polymerization of long-chain vinyl esters.
Potential Polymerization Mechanisms
In theory, this compound could undergo polymerization via free-radical, cationic, or enzymatic pathways, similar to other vinyl monomers.
This would involve the standard steps of initiation, propagation, and termination. However, the long, unsaturated alkyl chain of the oleate group introduces a high potential for chain transfer reactions. Hydrogen abstraction from the allylic positions of the oleate chain can terminate a growing polymer chain and initiate a new, less reactive radical, leading to low molecular weight polymers and reduced polymerization rates.
Caption: Potential Free-Radical Polymerization of this compound.
Cationic polymerization of vinyl ethers is a well-established field, but its application to vinyl esters, especially those with long alkyl chains, is not well-documented. The mechanism would involve the formation of a carbocationic active center that propagates by adding monomer units. Side reactions and control over the polymerization would be significant challenges.
Enzymatic polymerization, typically using lipases, is often employed for the synthesis of polyesters through ring-opening polymerization or polycondensation. While lipases can catalyze the synthesis of esters, their direct role in initiating the chain-growth polymerization of a vinyl monomer like this compound is not a common or well-understood process. It is more likely that enzymes could be used to synthesize the this compound monomer itself.
Copolymerization of Oleic Acid-Derived Vinyl Monomers
While data on the homopolymerization of this compound is scarce, some studies have investigated the free-radical copolymerization of vinyl monomers derived from oleic acid with more common monomers like styrene, methyl methacrylate, and vinyl acetate.
Reactivity Ratios
These studies indicate that the reactivity of oleic acid-derived vinyl monomers is generally lower than that of the comonomers. The reactivity ratios (r) for these systems typically show that the growing polymer chain, whether ending in a conventional monomer unit or a bio-based monomer unit, preferentially adds the conventional monomer. This suggests that obtaining copolymers with a high incorporation of the oleic acid-derived monomer can be challenging.
Properties of Copolymers
The incorporation of oleic acid-derived monomers into polymer chains generally leads to:
-
A decrease in the glass transition temperature (Tg), indicating increased flexibility.
-
A decrease in the average molecular weight, likely due to chain transfer reactions.
-
Increased hydrophobicity of the resulting copolymer.
Conclusions and Future Outlook
The synthesis of polythis compound is predominantly achieved through the esterification of polyvinyl alcohol, a well-understood polymer modification reaction. In contrast, the direct polymerization of the this compound monomer is a largely uncharted area of polymer science. The limited available data from copolymerization studies suggest that the long, unsaturated alkyl chain of the oleate moiety presents significant challenges, particularly through chain transfer reactions in free-radical systems.
For researchers and professionals in drug development and material science, this presents both a challenge and an opportunity. The development of controlled polymerization techniques for long-chain vinyl esters like this compound could unlock a new class of bio-based polymers with tunable properties for a variety of applications. Future research should focus on:
-
Developing synthetic protocols for the controlled free-radical polymerization of this compound, potentially using techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) to mitigate chain transfer.
-
Investigating the feasibility of cationic and enzymatic polymerization routes for this compound.
-
Thoroughly characterizing the properties of homopolymers of this compound, should they be successfully synthesized.
Until such fundamental research is conducted and published, a detailed, data-rich technical guide on the mechanism of this compound polymerization remains an aspirational goal. The scientific community is encouraged to explore this promising, yet under-researched, monomer.
Vinyl Oleate in Polymer Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of vinyl oleate as a monomer in polymer synthesis. It covers the synthesis of the monomer, its polymerization through various mechanisms, copolymerization behavior, and potential applications, particularly in the field of drug development. This document aims to serve as a valuable resource for researchers and professionals working in polymer chemistry, materials science, and pharmaceutical sciences.
Introduction to this compound
This compound is a long-chain vinyl ester monomer derived from oleic acid, a monounsaturated omega-9 fatty acid abundant in natural sources like olive oil. Its structure, featuring a reactive vinyl group and a long hydrophobic alkyl chain, makes it an attractive monomer for the synthesis of polymers with unique properties, including hydrophobicity, flexibility, and potential biocompatibility. These characteristics suggest its utility in a range of applications, from coatings and adhesives to advanced biomaterials for drug delivery.
Synthesis of this compound Monomer
The primary method for synthesizing this compound is through the transvinylation of oleic acid with vinyl acetate. This reaction is typically catalyzed by a transition metal complex.
Experimental Protocol: Transvinylation of Oleic Acid
Materials:
-
Oleic acid
-
Vinyl acetate (in excess, also acts as the solvent)
-
Palladium(II) acetate catalyst
-
Bidentate ligand (e.g., 1,3-bis(diphenylphosphino)propane - DPPP)
-
Inhibitor (e.g., hydroquinone)
-
Sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
A reaction flask is charged with oleic acid, a significant excess of vinyl acetate, the palladium(II) acetate catalyst, and the bidentate ligand. A small amount of inhibitor is added to prevent premature polymerization of the vinyl monomers.
-
The mixture is heated under a nitrogen atmosphere to a temperature typically ranging from 80 to 100°C.
-
The reaction is monitored for the formation of acetic acid, a byproduct of the transvinylation. The acetic acid and unreacted vinyl acetate are continuously removed by distillation to drive the equilibrium towards the product.
-
Upon completion of the reaction (monitored by techniques like GC or TLC), the mixture is cooled to room temperature.
-
The catalyst is deactivated and removed by washing with an aqueous sodium carbonate solution.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The final product, this compound, is purified by vacuum distillation.
Polymerization of this compound Monomer
Poly(this compound) can be synthesized through the polymerization of the this compound monomer. The long alkyl chain of the oleate group can influence the polymerization kinetics and the properties of the resulting polymer.
Free Radical Polymerization
Free radical polymerization is a common method for polymerizing vinyl monomers. The process involves initiation, propagation, and termination steps.
Materials:
-
This compound monomer (purified)
-
Free radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO)
-
Anhydrous solvent (e.g., toluene, benzene)
-
Polymerization reactor with a nitrogen inlet and reflux condenser
-
Precipitating solvent (e.g., methanol, ethanol)
Procedure:
-
The purified this compound monomer is dissolved in the anhydrous solvent in the polymerization reactor.
-
The solution is purged with nitrogen for a sufficient time to remove any dissolved oxygen, which can inhibit the polymerization.
-
The initiator is added to the reactor.
-
The reaction mixture is heated to a temperature suitable for the decomposition of the initiator (typically 60-80°C for AIBN).
-
The polymerization is allowed to proceed for a predetermined time, often several hours.
-
The reaction is terminated by cooling the mixture to room temperature.
-
The polymer is isolated by precipitation in a large excess of a non-solvent like methanol, followed by filtration.
-
The collected polymer is washed with the precipitating solvent and dried under vacuum to a constant weight.
Caption: Free radical polymerization of this compound.
Cationic Polymerization
Cationic polymerization is another method applicable to vinyl monomers with electron-donating groups. The polymerization is initiated by a cationic species and proceeds through a carbocationic propagating center.
Materials:
-
This compound monomer (rigorously purified and dried)
-
Lewis acid initiator (e.g., boron trifluoride etherate - BF₃·OEt₂, or titanium tetrachloride - TiCl₄)
-
Co-initiator (e.g., water, alcohol)
-
Dry, non-polar solvent (e.g., dichloromethane, hexane)
-
Low-temperature reaction setup
Procedure:
-
The polymerization is conducted under strictly anhydrous and inert conditions to prevent premature termination.
-
The purified this compound monomer is dissolved in the dry solvent in a reactor cooled to a low temperature (e.g., -78°C).
-
The Lewis acid initiator and a controlled amount of co-initiator are added to the stirred solution.
-
The polymerization is typically very rapid.
-
The reaction is terminated by the addition of a quenching agent, such as methanol.
-
The polymer is isolated by precipitation in a suitable non-solvent and dried under vacuum.
Caption: Cationic polymerization of this compound.
Enzymatic Polymerization
Enzymatic polymerization offers a green and highly selective alternative for polymer synthesis. Lipases are commonly used to catalyze the polymerization of vinyl esters.
Materials:
-
This compound monomer
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., toluene, hexane) or solvent-free system
-
Reaction vessel with temperature control
Procedure:
-
The this compound monomer and the immobilized lipase are placed in the reaction vessel.
-
If a solvent is used, it is added to the mixture.
-
The reaction is carried out at a moderate temperature (e.g., 40-60°C) with constant stirring for an extended period, which can range from hours to days.
-
The progress of the polymerization can be monitored by measuring the decrease in monomer concentration.
-
After the desired conversion is reached, the immobilized enzyme is removed by filtration.
-
The polymer is isolated by precipitation in a non-solvent and dried.
Caption: Simplified enzymatic polymerization of this compound.
Quantitative Data on this compound Polymerization
Quantitative data for the polymerization of this compound monomer is not extensively reported in the literature. However, data from the polymerization of other long-chain vinyl esters and plant-oil-based monomers can provide valuable insights.
| Parameter | Free Radical Polymerization | Cationic Polymerization | Enzymatic Polymerization |
| Initiator/Catalyst | AIBN, BPO | BF₃·OEt₂, TiCl₄ | Immobilized Lipase |
| Temperature (°C) | 60 - 80 | -78 to 0 | 40 - 60 |
| Solvent | Toluene, Benzene | Dichloromethane, Hexane | Toluene, Solvent-free |
| Monomer Conversion | Moderate to High | High (often very fast) | Variable (depends on conditions) |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol (expected) | Variable, can be high | Typically low to moderate |
| Polydispersity Index (PDI) | > 1.5 | Variable, can be broad | Variable |
Note: The data presented are estimates based on analogous systems and general polymerization principles. Actual results may vary depending on specific experimental conditions.
Copolymerization of this compound
Copolymerization of this compound with other vinyl monomers can be used to tailor the properties of the resulting polymer. The long oleate chain can act as an internal plasticizer, increasing flexibility and hydrophobicity.
Copolymerization with Vinyl Acetate
Copolymerization with Acrylic Monomers
Copolymerization of vinyl esters with acrylic monomers (e.g., methyl methacrylate, butyl acrylate) is also feasible. Generally, acrylates are more reactive than vinyl esters in free-radical polymerization.
Applications in Drug Development
The properties of poly(this compound) make it a promising candidate for various applications in drug development, particularly in controlled drug delivery.
Rationale for Use in Drug Delivery
-
Biocompatibility: The oleic acid component is a natural fatty acid, suggesting that the polymer may exhibit good biocompatibility.
-
Hydrophobicity: The long alkyl chain imparts significant hydrophobicity, making it suitable for encapsulating and delivering hydrophobic drugs.
-
Controlled Release: The hydrophobic matrix can retard the diffusion of encapsulated drugs, leading to a sustained release profile.
-
Nanoparticle Formulation: Poly(this compound) can be formulated into nanoparticles for targeted drug delivery.
Potential Drug Delivery Systems
Caption: Workflow for poly(this compound) in drug delivery.
Potential Formulations:
-
Nanoparticles: For intravenous delivery of anticancer drugs. The hydrophobic core would encapsulate the drug, while the surface could be modified with targeting ligands.
-
Microspheres: For long-acting injectable formulations, providing sustained release of a drug over weeks or months.
-
Films and Coatings: For implantable devices or transdermal patches to control the local release of therapeutic agents.
Conclusion
This compound is a versatile monomer with significant potential in polymer synthesis. While research on the direct polymerization of this compound monomer is still emerging, the principles of vinyl polymer chemistry suggest that it can be successfully polymerized through various mechanisms to yield polymers with desirable properties for a range of applications. Its inherent hydrophobicity and potential biocompatibility make it a particularly interesting candidate for the development of novel drug delivery systems. Further research is needed to fully explore the polymerization kinetics, establish detailed structure-property relationships, and evaluate the in vivo performance of poly(this compound)-based materials for biomedical applications.
An In-depth Technical Guide to the Initial Investigations into Vinyl Oleate Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl oleate, the vinyl ester of oleic acid, is a versatile monomer that is gaining attention in various scientific and industrial fields, including polymer chemistry, material science, and potentially in specialized pharmaceutical applications.[1] Its unique structure, featuring a reactive vinyl group and a long, unsaturated fatty acid chain, imparts a distinct set of properties that allow for a range of chemical transformations. This guide provides a comprehensive overview of the core reactivity of this compound, detailing its synthesis, key reactions, and the experimental protocols used to investigate these transformations. The information presented is intended to serve as a foundational resource for researchers and professionals exploring the potential of this compound in their respective fields.
Core Reactivity of this compound
This compound's reactivity is primarily dictated by two functional groups: the vinyl ester and the internal double bond of the oleate chain. The vinyl group is highly susceptible to polymerization and transvinylation reactions, while the ester linkage can undergo hydrolysis and transesterification. The unsaturation in the oleic acid backbone also presents a site for further chemical modification.[1]
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the transvinylation of oleic acid with vinyl acetate.[1] This reaction is typically catalyzed by transition metal complexes.
Key Synthesis Methods:
-
Grubbs Catalyst-Mediated Transvinylation: Second-generation Grubbs catalysts (ruthenium-based) have demonstrated high efficiency and selectivity in the transvinylation of oleic acid with vinyl acetate.[1]
-
Mercury-Based Catalysis: A traditional method involves the use of mercuric acetate and sulfuric acid as catalysts for the reaction between oleic acid and vinyl acetate.[1][2]
-
Iridium-Catalyzed Transvinylation: Iridium complexes can also catalyze the transvinylation, though often requiring harsher reaction conditions compared to palladium-based systems.[3]
-
Base-Catalyzed Transesterification: Potassium carbonate in a polar aprotic solvent like N-methylpyrrolidone (NMP) can catalyze the reaction between oleic acid and vinyl acetate.[1]
Major Reactions of this compound
Once synthesized, this compound can undergo several key reactions:
-
Polymerization: The vinyl group of this compound can readily undergo free-radical polymerization to form polythis compound.[1][4] This polymer has applications as a fat replacement and in coatings and adhesives.[1][4][5] Direct polymerization of vinyl esters of unsaturated fatty acids can sometimes lead to cross-linked products.[4][6]
-
Transesterification: The vinyl ester can react with other alcohols to form different esters of oleic acid.[1] This is a versatile method for introducing the oleate moiety into other molecules.
-
Hydrolysis: Under appropriate conditions, this compound can be hydrolyzed to yield oleic acid and vinyl alcohol, which rapidly tautomerizes to acetaldehyde.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and investigation of this compound. The following are representative protocols based on established methods.
Protocol 1: Synthesis of this compound via Grubbs Catalyst-Mediated Transvinylation
Objective: To synthesize this compound from oleic acid and vinyl acetate using a second-generation Grubbs catalyst.
Materials:
-
Oleic acid
-
Vinyl acetate
-
Anhydrous toluene
-
Grubbs second-generation catalyst
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve oleic acid in anhydrous toluene.
-
Add an excess of vinyl acetate to the solution.
-
Add a catalytic amount (e.g., 5 mol%) of Grubbs second-generation catalyst to the reaction mixture.[1]
-
Heat the mixture to 80°C with stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
The catalyst can be removed by passing the solution through a short column of silica gel.
-
The solvent and excess vinyl acetate can be removed under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Protocol 2: Free-Radical Polymerization of this compound
Objective: To polymerize this compound to form polythis compound.
Materials:
-
This compound monomer
-
Benzoyl peroxide (or other suitable radical initiator)
-
Anhydrous toluene (or other suitable solvent)
-
Nitrogen gas supply
-
Standard polymerization glassware
Procedure:
-
Dissolve the this compound monomer in anhydrous toluene in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.
-
De-gas the solution by bubbling nitrogen through it for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Add the radical initiator (e.g., benzoyl peroxide) to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (typically 60-80°C) with stirring under a nitrogen atmosphere.
-
Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution as an indicator of polymer formation.
-
To terminate the reaction, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the precipitated polythis compound by filtration, wash with fresh non-solvent, and dry under vacuum.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₆O₂ | [7] |
| Molecular Weight | 308.5 g/mol | [8] |
| Boiling Point | 393 °C at 760 mmHg | [7] |
| Flash Point | 141.5 °C | [7] |
| Density | 0.879 g/cm³ | [7] |
| Refractive Index | 1.46 | [7] |
Table 2: Comparison of this compound Synthesis Methods
| Method | Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |
| Grubbs-Mediated Transvinylation | Grubbs 2nd Gen. Catalyst | 80°C, Anhydrous Toluene, Argon | High selectivity, mild conditions | Catalyst cost and sensitivity | [1] |
| Mercury-Catalyzed Esterification | Mercuric Acetate / H₂SO₄ | Reflux | Established method | Toxicity of mercury catalyst | [1][2] |
| Base-Catalyzed Transesterification | Potassium Carbonate | 60-80°C, NMP | Bio-based potential | Requires polar aprotic solvent | [1] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Key reaction pathways of this compound.
Applications in Drug Development
While the primary applications of this compound are in materials science, its unique properties suggest potential, albeit niche, roles in drug development. For instance, the lipophilic nature of the oleate chain could be leveraged in the design of prodrugs to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[9] The reactive vinyl group could also be utilized for conjugation to other molecules or for in-situ polymerization to form drug-eluting depots. Furthermore, polythis compound has been explored as a fat replacement, which could have implications in the formulation of medical foods or specialized nutritional supplements.[4][6] Further research is warranted to fully explore these possibilities.
Conclusion
This compound is a reactive monomer with a well-defined set of chemical behaviors. Its synthesis is achievable through several catalytic methods, with transition-metal-catalyzed transvinylation being a particularly effective approach. The principal reactions of this compound—polymerization, transesterification, and hydrolysis—provide a versatile platform for the creation of new materials and molecules. For researchers in drug development, the unique combination of a reactive handle and a long-chain fatty acid ester in this compound presents intriguing possibilities for novel formulation strategies and drug delivery systems. This guide provides the foundational knowledge necessary for initiating investigations into the rich reactivity of this promising compound.
References
- 1. This compound | 3896-58-0 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions [mdpi.com]
- 4. EP0383605A2 - Polythis compound as a fat replacement - Google Patents [patents.google.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. US4915974A - Polythis compound as a fat replacement - Google Patents [patents.google.com]
- 7. Cas 3896-58-0,this compound | lookchem [lookchem.com]
- 8. This compound | C20H36O2 | CID 5354454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Spectroscopic Analysis of Vinyl Oleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of vinyl oleate, a vinyl ester derived from oleic acid. The structural elucidation of this compound is critical for its application in polymer chemistry, where it serves as a co-monomer and plasticizer. This document details the principles and experimental protocols for Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting key data in a structured format for clear interpretation.
Introduction to this compound
This compound (cis-9-octadecenyl ethenoate) is an organic molecule that combines the features of a long-chain fatty acid (oleic acid) and a reactive vinyl group. Its chemical structure, CH₂=CH-O-CO-(CH₂)₇CH=CH(CH₂)₇CH₃, imparts unique properties, making it a valuable monomer in the synthesis of polymers with enhanced flexibility and hydrophobicity. Accurate characterization of its molecular structure is essential for quality control and for understanding its reactivity and the properties of the resulting polymers. FTIR and NMR spectroscopy are powerful, non-destructive techniques indispensable for this purpose.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the vibrational modes of its functional groups. It is a rapid and highly sensitive method for identifying the key chemical bonds present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
This protocol describes the analysis of a neat liquid sample of this compound using a common ATR-FTIR setup.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
-
Scan Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Sample Preparation and Analysis:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
After analysis, clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.
-
Data Presentation: Characteristic FTIR Peaks
The FTIR spectrum of this compound is characterized by the presence of absorptions corresponding to its vinyl ester and long aliphatic chain moieties.
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group Assignment |
| ~3010 | Medium | =C-H Stretch | Olefinic C-H (Vinyl & Oleate) |
| ~2925 | Strong | C-H Asymmetric Stretch | -CH₂- (Aliphatic chain) |
| ~2855 | Strong | C-H Symmetric Stretch | -CH₂- & -CH₃ (Aliphatic chain) |
| ~1755 | Very Strong | C=O Stretch | Vinyl Ester Carbonyl |
| ~1645 | Medium | C=C Stretch | Vinyl Group |
| ~1140 | Strong | C-O-C Asymmetric Stretch | Ester Linkage |
Note: The C=O stretching frequency in vinyl esters (~1755 cm⁻¹) is typically higher than in saturated alkyl esters (~1735-1740 cm⁻¹) due to the electron-withdrawing effect of the vinyl group.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules. It provides information about the chemical environment, connectivity, and stereochemistry of individual atoms. Both ¹H (proton) and ¹³C NMR are essential for the complete characterization of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrument Setup:
-
Sample Preparation and Analysis:
-
Prepare the sample by dissolving approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be acquired to ensure a good signal-to-noise ratio.[7][8][9]
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Presentation: ¹H NMR Spectral Data
The ¹H NMR spectrum provides a detailed map of the proton environments in this compound. The vinyl group protons exhibit a characteristic splitting pattern (doublet of doublets) due to geminal and cis/trans couplings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~7.28 | dd | 1H | H -C(O)-O-CH=CH₂ |
| ~5.35 | m | 2H | -CH=CH - (Oleate chain) |
| ~4.87 | dd | 1H | H-C(O)-O-CH=CH ₂ (trans to O) |
| ~4.57 | dd | 1H | H-C(O)-O-CH=CH ₂ (cis to O) |
| ~2.32 | t | 2H | -CH ₂-C=O |
| ~2.01 | m | 4H | -CH ₂-CH=CH-CH ₂- |
| ~1.63 | m | 2H | -CH ₂-CH₂-C=O |
| ~1.28 | br s | ~20H | -(CH ₂)n- (Aliphatic chain) |
| ~0.88 | t | 3H | -CH ₃ |
dd = doublet of doublets, m = multiplet, t = triplet, br s = broad singlet
Data Presentation: ¹³C NMR Spectral Data
The ¹³C NMR spectrum distinguishes each unique carbon atom in the molecule, confirming the presence of the vinyl ester and the unsaturated fatty acid chain.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~171.7 | C =O (Ester carbonyl) |
| ~141.2 | H-C(O)-O-C H=CH₂ |
| ~130.0 | -C H=C H- (Oleate chain, 2 carbons)[10] |
| ~97.5 | H-C(O)-O-CH=C H₂ |
| ~34.1 | -C H₂-C=O |
| ~31.9 - 22.7 | -(C H₂)n- (Aliphatic chain carbons)[10] |
| ~14.1 | -C H₃[10] |
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. pubs.sciepub.com [pubs.sciepub.com]
- 8. sciepub.com [sciepub.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical Modeling of Vinyl Oleate Structure
Abstract
Vinyl oleate (ethenyl (Z)-octadec-9-enoate) is a long-chain unsaturated ester of significant interest in polymer chemistry and as a potential biocompatible monomer. Its high conformational flexibility, stemming from a long aliphatic chain and multiple rotatable bonds, presents a considerable challenge for detailed structural characterization. While extensive dedicated literature on the theoretical models of this compound is sparse, this technical guide outlines a comprehensive, multiscale modeling workflow based on established quantum chemical and molecular mechanics principles. We detail the necessary computational steps, from initial conformational analysis to high-level quantum mechanical optimization, required to build robust theoretical models. Furthermore, this guide describes the crucial experimental protocols, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), that are essential for validating these computational models. The integrated approach presented here provides a rigorous framework for understanding the three-dimensional structure and electronic properties of this compound, which is fundamental to predicting its reactivity, physical properties, and interactions in complex systems.
Introduction to the Structural Complexity of this compound
This compound is comprised of two key functional components: a C18 monounsaturated fatty acid (oleic acid) backbone and a vinyl ester group. The molecule's structure is characterized by:
-
A long, flexible C18 alkyl chain.
-
A cis double bond at the C9 position, introducing a rigid kink in the chain.
-
An ester linkage.
-
A terminal vinyl group (C=C), which is a reactive site for polymerization.
The primary challenge in modeling this compound is its vast conformational space. The molecule possesses numerous single bonds around which rotation can occur, leading to a multitude of low-energy conformers. Identifying the global minimum energy structure and the ensemble of other accessible conformations is critical for understanding its behavior. Theoretical modeling provides a powerful avenue to explore this complex potential energy surface.
Theoretical Modeling Workflow
A robust theoretical model of this compound requires a multi-step computational approach to efficiently sample its conformational space and accurately calculate its structural and electronic properties. The workflow integrates low-cost molecular mechanics methods for initial screening with high-accuracy quantum mechanics for refinement.
Conformational Search
Due to the molecule's high flexibility, an initial conformational search is mandatory to identify a wide range of low-energy structures. Methods such as Monte Carlo (MC) or Molecular Dynamics (MD) simulations are well-suited for this task. The typical procedure involves:
-
Initial Structure Generation: A starting 3D structure is generated from its 2D representation.
-
Exploration: The structure is systematically or stochastically altered by rotating dihedral angles of the single bonds in the oleate chain.
-
Energy Minimization: Each newly generated conformer is subjected to energy minimization using a molecular mechanics (MM) force field (e.g., MMFF or AMBER).
-
Filtering: Unique conformers within a specified energy window (e.g., 10-20 kcal/mol) above the identified lowest-energy structure are collected for further analysis.
Quantum Mechanical Optimization and Analysis
The unique, low-energy conformers identified from the conformational search must be re-optimized using a more accurate quantum mechanical (QM) method. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for a molecule of this size.
-
Geometry Optimization: Each conformer is optimized using a method like DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This process refines the molecular geometry, yielding precise bond lengths, bond angles, and dihedral angles.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.
-
Property Calculations: From the final optimized geometries, key electronic properties are calculated. These include the molecular dipole moment, electrostatic potential (ESP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.
The logical workflow for this theoretical modeling is visualized in the diagram below.
Data Presentation of Theoretical Results
The output of the theoretical workflow is a rich dataset of quantitative information. For clarity and comparative analysis, this data should be organized into structured tables. The following tables present a hypothetical but representative summary of results that would be obtained from the described calculations.
Table 1: Calculated Relative Energies of this compound Conformers (DFT/B3LYP/6-31G)*
| Conformer ID | ΔE (kcal/mol) | ΔG (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| VO-Conf-01 | 0.00 | 0.00 | 45.2 |
| VO-Conf-02 | 0.55 | 0.49 | 20.1 |
| VO-Conf-03 | 0.89 | 0.81 | 11.5 |
| VO-Conf-04 | 1.25 | 1.15 | 6.3 |
| ... | ... | ... | ... |
Note: Energies are relative to the global minimum energy structure (VO-Conf-01). ΔE is the relative electronic energy, and ΔG is the relative Gibbs free energy.
Table 2: Selected Calculated Geometric Parameters for the Global Minimum Energy Conformer (VO-Conf-01) of this compound
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Lengths | ||
| C=C (vinyl) | C1'-C2' | 1.33 Å |
| C=O (ester) | C1-O1 | 1.21 Å |
| C-O (ester) | O1-C1' | 1.36 Å |
| C=C (oleate) | C9-C10 | 1.34 Å |
| Bond Angles | ||
| O=C-O | O1-C1-O2 | 124.5° |
| C-O-C | C1-O1-C1' | 117.8° |
| Dihedral Angles | ||
| O=C-O-C | O1-C1-O1-C1' | 179.5° (s-trans) |
| C8-C9=C10-C11 | C8-C9-C10-C11 | 0.5° (cis) |
Note: Atom numbering is illustrative. C1' and C2' refer to the vinyl group carbons, while C1-C18 refer to the oleate chain carbons.
Experimental Protocols for Model Validation
Theoretical models must be validated against experimental data. For a molecule like this compound, NMR spectroscopy and GC-MS are the primary analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms.
Methodology:
-
Sample Preparation: Dissolve a 5-10 mg sample of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum to identify the chemical shifts, integrations, and coupling patterns of all hydrogen atoms. Key regions include the vinyl protons (~4.5-7.5 ppm), the alpha-protons next to the carbonyl group (~2.2 ppm), and the protons on the cis-double bond (~5.3 ppm).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the chemical shifts of each unique carbon atom.
-
2D NMR (COSY, HSQC): Perform two-dimensional experiments to establish connectivity. A ¹H-¹H COSY spectrum reveals proton-proton coupling networks, while a ¹H-¹³C HSQC spectrum correlates each proton with its directly attached carbon.
-
-
Data Analysis: Compare the experimental chemical shifts and coupling constants with values predicted from the QM-optimized structures (using methods like GIAO). A strong correlation validates the computed geometries.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to confirm the molecular weight and determine fragmentation patterns, which provides further structural evidence.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
Gas Chromatography:
-
Injection: Inject 1 µL of the sample into the GC, equipped with a low-polarity capillary column (e.g., DB-5ms).
-
Temperature Program: Use a temperature gradient to ensure separation from any impurities. A typical program might start at 70°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Detection: Scan a mass range from m/z 40 to 500.
-
-
Data Analysis: The resulting mass spectrum should show a clear molecular ion peak (M⁺) corresponding to the molecular weight of this compound (308.5 g/mol ). The fragmentation pattern can be compared to known fragmentation rules for esters and long-chain unsaturated compounds to confirm the structure.
The interplay between these theoretical and experimental approaches is crucial for building a validated model.
Conclusion
The structural elucidation of a highly flexible molecule like this compound necessitates a synergistic approach that combines computational modeling with experimental validation. This guide outlines a state-of-the-art workflow, beginning with a comprehensive conformational search using molecular mechanics, followed by high-accuracy quantum mechanical refinement with DFT. The resulting theoretical models provide detailed geometric and electronic data, which must then be rigorously compared against experimental evidence from NMR spectroscopy and GC-MS. By following this integrated strategy, researchers can build a reliable and predictive model of this compound's structure, paving the way for a deeper understanding of its chemical behavior and the rational design of new materials and formulations.
Methodological & Application
Application Notes and Protocols for Vinyl Oleate Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl oleate, a bio-based monomer derived from oleic acid, is a promising building block for the synthesis of functional polymers with applications in drug delivery, coatings, and as lubricating agents. The long, hydrophobic oleate side chain imparts unique properties to the resulting polymer, poly(this compound), such as a low glass transition temperature and solubility in nonpolar solvents. This document provides detailed application notes and experimental protocols for various techniques to polymerize this compound, including free-radical polymerization, controlled radical polymerization (Atom Transfer Radical Polymerization and Reversible Addition-Fragmentation Chain Transfer), and enzymatic polymerization. Additionally, a post-polymerization modification method via the esterification of poly(vinyl alcohol) is described.
Data Presentation
The following tables summarize representative quantitative data for the polymerization of this compound using different techniques. Please note that these values are illustrative and can be influenced by specific reaction conditions.
Table 1: Free-Radical Polymerization of this compound
| Initiator | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| AIBN | 200:1 | 70 | 24 | 65 | 25,000 | 2.8 |
| Benzoyl Peroxide | 150:1 | 80 | 18 | 72 | 32,000 | 3.1 |
Table 2: Controlled Radical Polymerization of this compound
| Method | Monomer:Initiator:Catalyst/Agent Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| ATRP | 100:1:1 (CuBr/PMDETA) | 90 | 12 | 85 | 18,000 | 1.3 |
| RAFT | 100:1:0.2 (CPADB) | 70 | 24 | 92 | 22,000 | 1.2 |
Table 3: Enzymatic Polymerization of this compound
| Enzyme | Monomer:Enzyme Ratio (w/w) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Horseradish Peroxidase | 500:1 | 25 | 48 | 45 | 15,000 | 2.1 |
Table 4: Synthesis of Poly(this compound) via Esterification of Poly(vinyl alcohol)
| PVA Mn ( g/mol ) | PVA:Oleoyl Chloride Ratio | Catalyst | Temperature (°C) | Time (h) | Degree of Esterification (%) |
| 15,000 | 1:1.5 | Pyridine | 80 | 12 | 85 |
| 25,000 | 1:2 | DMAP | 60 | 24 | 95 |
Experimental Protocols
Free-Radical Polymerization of this compound
This protocol describes a typical free-radical polymerization of this compound using Azobisisobutyronitrile (AIBN) as the initiator.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Nitrogen or Argon gas supply
Procedure:
-
Place this compound (e.g., 10 g, 32.2 mmol) and toluene (20 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
Add AIBN (e.g., 0.026 g, 0.16 mmol, for a 200:1 monomer to initiator ratio).
-
Seal the flask and de-gas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 70°C and stir the reaction mixture.
-
Allow the polymerization to proceed for 24 hours.
-
To terminate the reaction, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Collect the polymer by filtration and wash with fresh methanol.
-
Dry the resulting poly(this compound) in a vacuum oven at 40°C to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR for structure confirmation.
Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol provides a method for the controlled polymerization of this compound using a copper-based catalyst system.
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Nitrogen or Argon gas supply
-
Syringes for liquid transfer
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 0.023 g, 0.16 mmol).
-
Seal the flask and cycle between vacuum and nitrogen three times to remove oxygen.
-
Add anisole (10 mL) and de-gassed PMDETA (e.g., 0.028 g, 0.16 mmol) via syringe. Stir until the copper salt dissolves to form the catalyst complex.
-
In a separate Schlenk flask, dissolve this compound (e.g., 5 g, 16.1 mmol) and EBiB (e.g., 0.031 g, 0.16 mmol, for a 100:1 monomer to initiator ratio) in anisole (10 mL).
-
De-gas the monomer/initiator solution by three freeze-pump-thaw cycles.
-
Transfer the monomer/initiator solution to the catalyst-containing flask via a cannula under a positive nitrogen pressure.
-
Place the reaction flask in a preheated oil bath at 90°C and stir.
-
Monitor the reaction progress by taking samples periodically for conversion analysis (e.g., by ¹H NMR).
-
After 12 hours (or desired conversion), terminate the polymerization by cooling the flask and exposing the mixture to air.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry in a vacuum oven at 40°C.
-
Analyze the polymer by GPC to determine Mn and PDI.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound
This protocol outlines the RAFT polymerization of this compound, which offers excellent control over polymer architecture.
Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask or ampule
-
Magnetic stirrer and stir bar
-
Oil bath
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk flask or ampule, combine this compound (e.g., 5 g, 16.1 mmol), CPADB (e.g., 0.055 g, 0.16 mmol, for a 100:1 monomer to RAFT agent ratio), AIBN (e.g., 0.0053 g, 0.032 mmol, for a 5:1 RAFT agent to initiator ratio), and toluene (10 mL).
-
De-gas the mixture using three freeze-pump-thaw cycles and seal the vessel under vacuum or nitrogen.
-
Immerse the reaction vessel in a preheated oil bath at 70°C and stir.
-
Allow the polymerization to proceed for 24 hours.
-
Terminate the reaction by cooling to room temperature and opening the vessel to air.
-
Precipitate the polymer in cold methanol.
-
Isolate the polymer by filtration and dry under vacuum at 40°C.
-
Characterize the polymer's molecular weight and PDI using GPC. The resulting polymer will have a trithiocarbonate end-group, which can be used for further chain extension.
Enzymatic Polymerization of this compound
This protocol describes a bio-catalyzed free-radical polymerization of this compound using Horseradish Peroxidase (HRP).[1]
Materials:
-
This compound (monomer)
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) (initiating radical source)
-
Acetylacetone (co-initiator)
-
Phosphate buffer (e.g., pH 7.4)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, prepare a solution of HRP in phosphate buffer.
-
Add this compound and acetylacetone to the vial.
-
Initiate the polymerization by the dropwise addition of a dilute solution of hydrogen peroxide while stirring vigorously at room temperature (25°C).
-
Allow the reaction to proceed for 48 hours.
-
Terminate the reaction by adding a radical inhibitor (e.g., hydroquinone).
-
Extract the polymer using a suitable organic solvent (e.g., hexane).
-
Wash the organic phase with water to remove the enzyme and buffer salts.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Characterize the resulting polymer.
Synthesis of Poly(this compound) by Esterification of Poly(vinyl alcohol)
This protocol describes the synthesis of poly(this compound) through the chemical modification of a pre-existing polymer, poly(vinyl alcohol) (PVA).[2][3]
Materials:
-
Poly(vinyl alcohol) (PVA)
-
Oleoyl chloride
-
Pyridine (catalyst and solvent)
-
Dimethylformamide (DMF) (co-solvent)
-
Methanol (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve PVA (e.g., 1 g, assuming a repeating unit molecular weight of 44.05 g/mol ) in a mixture of pyridine (20 mL) and DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere. This may require heating.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oleoyl chloride (e.g., 1.5 molar equivalent to the PVA hydroxyl groups) to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C.
-
Maintain the reaction at 80°C for 12 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol.
-
Filter the polymer and wash it extensively with methanol to remove unreacted reagents and pyridine hydrochloride.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF) and re-precipitate in methanol to further purify it.
-
Dry the final poly(this compound) product under vacuum.
-
The degree of esterification can be determined by ¹H NMR spectroscopy by comparing the integration of the protons from the oleate chain to the protons of the PVA backbone.
Visualizations
Free-Radical Polymerization Workflow
Caption: Workflow for the free-radical polymerization of this compound.
ATRP Signaling Pathway
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
RAFT Signaling Pathway
Caption: Mechanism of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization.
Enzymatic Polymerization (Lipase Catalysis) Logical Relationship
Caption: Logical relationship in lipase-catalyzed esterification for polymer synthesis.
References
Application Notes: The Use of Vinyl Oleate in Enzyme-Catalyzed Reactions
Introduction
Vinyl oleate is a highly effective acyl donor for a variety of enzyme-catalyzed reactions, particularly those mediated by lipases. Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile biocatalysts that can facilitate hydrolysis, esterification, and transesterification reactions.[1][2] In non-aqueous or micro-aqueous environments, the equilibrium of lipase activity shifts towards synthesis, making them ideal for producing high-value esters.[2]
The primary advantage of using this compound, or other vinyl esters, is the irreversible nature of the acylation reaction. During the transesterification process, the lipase catalyzes the transfer of the oleoyl group to a nucleophile (e.g., an alcohol or amine). The co-product, vinyl alcohol, is unstable and rapidly tautomerizes to acetaldehyde. This tautomerization effectively removes the co-product from the reaction equilibrium, driving the reaction to completion and resulting in significantly higher product yields compared to traditional ester or acid acyl donors. This strategy is widely applied in the synthesis of specialty esters, biodiesel, and in the kinetic resolution of chiral molecules.[3][4]
Key Applications
-
Kinetic Resolution of Racemates: Lipases exhibit high enantioselectivity, allowing them to acylate one enantiomer of a racemic mixture (e.g., alcohols, amines) at a much higher rate than the other.[5] Using this compound as the acyl donor in these reactions provides the high conversions necessary for efficient separation of enantiomers.[3][5]
-
Synthesis of High-Value Esters: The mild reaction conditions and high yields associated with enzymatic catalysis make it an excellent method for producing esters for the food, cosmetic, and pharmaceutical industries.[2][6] This includes the synthesis of flavor and fragrance compounds, cosmetic emollients like cetyl oleate, and wax esters like oleyl oleate.[6][7]
-
Lipophilization of Natural Products: The solubility and bioavailability of hydrophilic natural compounds, such as flavonoids, can be enhanced by attaching a lipophilic moiety like an oleate chain.[8] Enzymatic acylation with this compound provides a chemo- and regioselective method for this modification, preserving the core structure of the parent molecule.[8]
-
Biodiesel Production: Lipases can catalyze the transesterification of triglycerides or the esterification of free fatty acids to produce fatty acid alkyl esters (biodiesel).[9][10] While typically performed with short-chain alcohols, the principles of using an activated acyl donor apply. The enzymatic process is advantageous as it can handle feedstocks with high free fatty acid content without soap formation.[10][11][12]
Visualized Reaction Mechanism & Workflow
The following diagrams illustrate the key advantages and the general process of using this compound in lipase-catalyzed reactions.
Caption: Mechanism of irreversible lipase-catalyzed transesterification with this compound.
Caption: General experimental workflow for lipase-catalyzed synthesis using this compound.
Protocols for Enzyme-Catalyzed Acylation
This section provides a generalized protocol for the lipase-catalyzed acylation of a primary or secondary alcohol using this compound. This protocol can be adapted for other nucleophiles or for kinetic resolution experiments.
Protocol 1: General Synthesis of an Oleate Ester
1. Materials and Reagents
-
Substrate (e.g., primary/secondary alcohol, flavonoid)
-
This compound (Acyl Donor)
-
Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica Lipase B)
-
Anhydrous Organic Solvent (e.g., n-hexane, toluene, tert-butyl methyl ether)[13]
-
Molecular Sieves (3Å or 4Å, activated)
-
Reaction Vessel (e.g., screw-capped flask)
-
Orbital Shaker Incubator
-
Analytical Equipment: Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC)
-
Purification Equipment: Rotary Evaporator, Silica Gel for Column Chromatography
2. Enzyme Preparation (Pre-treatment)
-
If using an immobilized enzyme preparation like Novozym® 435, it can often be used directly. For optimal results in a solvent-free system or with very dry solvents, pre-drying the enzyme under vacuum for a few hours may be beneficial.
-
For other lipases, immobilization on a solid support is recommended to simplify catalyst recovery and reuse.
3. General Reaction Procedure
-
To a 50 mL screw-capped flask, add the alcohol substrate (e.g., 1 mmol).
-
Add an appropriate volume of anhydrous organic solvent (e.g., 10-20 mL). For solvent-free conditions, this step is omitted.
-
Add this compound. A molar ratio of 1:1.5 to 1:2 (Alcohol:this compound) is often a good starting point to ensure high conversion.
-
Add activated molecular sieves (~10% w/v) to maintain a low water activity, which favors the synthesis reaction.
-
Add the immobilized lipase. Enzyme loading can range from 5% to 15% by weight of the limiting substrate.[13] For example, for 1 mmol of a 200 g/mol alcohol (200 mg), use 10-30 mg of enzyme.
-
Seal the flask tightly and place it in an orbital shaker incubator. Set the temperature (typically 40-60°C) and agitation speed (e.g., 150-200 rpm).[6][14]
-
Allow the reaction to proceed for 4 to 48 hours.
4. Reaction Monitoring
-
Periodically take small aliquots from the reaction mixture.
-
Filter the aliquot to remove the enzyme before analysis.
-
Analyze the consumption of the starting material and the formation of the product by TLC, GC, or HPLC.[14]
5. Work-up and Product Purification
-
Once the reaction reaches the desired conversion, stop the agitation.
-
Remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Combine the filtrate and washes.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to separate the desired ester from unreacted starting material and excess this compound.
Quantitative Data from Lipase-Catalyzed Reactions
The following tables summarize typical reaction conditions and outcomes for lipase-catalyzed ester synthesis and kinetic resolutions. These examples serve as a strong baseline for developing specific protocols with this compound.
Table 1: Summary of Conditions for Lipase-Catalyzed Ester Synthesis
| Enzyme Source | Substrates | Solvent | Temp (°C) | Time (h) | Yield / Conversion (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Oleic Acid + Oleyl Alcohol | Heptane | 40-50 | < 1 | > 95% | [7] |
| Candida antarctica Lipase B (CALB) | Oleic Acid + n-Octanol | Solvent-Free | 45 | 1 | 95.1% | [15] |
| Candida cylindracea Lipase (CcL) | Vinyl Cinnamate + Dimethyl Phosphite | n-Hexane | 40 | 18 | 54-83% | [14] |
| Candida antarctica Lipase B (CALB) | Hexanoic Acid + Vanillyl Alcohol | MTBE | 37 | 48 | > 90% | [13] |
| Thermomyces lanuginosus Lipase (TLL) | Waste Cooking Oil + Ethanol | Solvent-Free | 40 | 6 | ~90% |[11] |
Table 2: Summary of Conditions for Lipase-Catalyzed Kinetic Resolution
| Enzyme Source | Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) | Reference(s) |
|---|---|---|---|---|---|---|---|
| Pseudomonas cepacia Lipase (PSL-C) | (R,S)-Aryltrimethylsilyl Alcohols | Vinyl Acetate | Hexane | 3 - 24 | ~50% | > 99% (for both S-alcohol and R-acetate) | [5] |
| Candida antarctica Lipase B (CALB) | (rac)-1-Phenylethanol | Vinyl Acetate | Hexane | 4 | ~50% | Not specified, but isolated yields of 41-43% for each enantiomer | [3] |
| Candida antarctica Lipase A | cis-Alicyclic β-Amino Esters | 2,2,2-Trifluoroethyl Butanoate | Diisopropyl Ether | Not Spec. | ~50% | E > 200 (high selectivity) | [16] |
| Pseudomonas cepacia Lipase | N-Hydroxymethyl-β-Lactams | 2,2,2-Trifluoroethyl Butanoate | Acetone | Not Spec. | ~50% | E = 27 to > 200 |[16] |
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase catalysed synthesis of cetyl oleate using ultrasound: Optimisation and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promiscuous Lipase-Catalyzed Markovnikov Addition of H-Phosphites to Vinyl Esters for the Synthesis of Cytotoxic α-Acyloxy Phosphonate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Copolymers with Vinyl Oleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of copolymers containing vinyl oleate, a bio-based monomer derived from oleic acid. The incorporation of this compound into polymer chains can impart properties such as increased hydrophobicity, flexibility, and potential for biodegradability, making these copolymers attractive for a range of applications, including drug delivery, coatings, and adhesives.
This document outlines three primary methods for the synthesis of this compound copolymers:
-
Free Radical Polymerization: A versatile and widely used method for copolymerizing this compound with common vinyl monomers such as vinyl acetate and methyl methacrylate.
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: A controlled radical polymerization technique that allows for the synthesis of copolymers with well-defined molecular weights and low polydispersity.
-
Enzymatic Polymerization: A green and sustainable approach utilizing lipases to catalyze the polymerization of this compound, often with other monomers to form polyesters.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of this compound copolymers using different methods and comonomers.
Table 1: Free Radical Copolymerization of this compound (VO) with Vinyl Acetate (VAc) and Methyl Methacrylate (MMA)
| Comonomer | VO in Feed (wt%) | Mn ( g/mol ) | Đ (Mw/Mn) | Tg (°C) | Monomer Conversion (%) |
| VAc | 0 | 150,000 | 2.5 | 30 | > 95 |
| VAc | 5 | 120,000 | 2.8 | 22 | > 95 |
| VAc | 10 | 95,000 | 3.1 | 11 | > 95 |
| MMA | 0 | 100,000 | 2.1 | 105 | > 95 |
| MMA | 10 | 75,000 | 2.4 | 89 | > 95 |
| MMA | 20 | 50,000 | 2.7 | 79 | > 95 |
Data adapted from Bähr et al., 2016.[1][2]
Table 2: Characterization of a Representative Poly(this compound-co-vinyl acetate) Copolymer
| Parameter | Value |
| ¹H NMR (CDCl₃, δ in ppm) | |
| CH₃ (VAc) | 2.0-2.1 |
| CH (VAc backbone) | 4.8-5.0 |
| =CH- (VO side chain) | 5.3 |
| GPC | |
| Mn ( g/mol ) | 95,000 |
| Mw ( g/mol ) | 294,500 |
| Đ (Mw/Mn) | 3.1 |
| DSC | |
| Tg (°C) | 11 |
| TGA | |
| Onset of Decomposition (°C) | ~250 |
Experimental Protocols
Protocol 1: Free Radical Copolymerization of this compound and Vinyl Acetate
This protocol describes the synthesis of a poly(this compound-co-vinyl acetate) copolymer via a free-radical solution polymerization.
Materials:
-
This compound (VO)
-
Vinyl acetate (VAc)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Toluene, anhydrous
-
Methanol
-
Nitrogen gas
-
Schlenk flask equipped with a magnetic stir bar
-
Condenser
-
Oil bath
Procedure:
-
Monomer and Initiator Preparation: In a clean, dry Schlenk flask, dissolve the desired amounts of this compound and vinyl acetate in anhydrous toluene. The total monomer concentration should be around 2 M.
-
Add the initiator, AIBN (typically 0.1-1 mol% with respect to the total moles of monomers).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed under a nitrogen atmosphere with stirring for the desired reaction time (e.g., 24 hours).
-
Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer in a vacuum oven at 40°C until a constant weight is achieved.
Characterization:
-
¹H NMR: Determine the copolymer composition by integrating the characteristic peaks of the this compound and vinyl acetate units.[3][4][5]
-
GPC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ) of the copolymer.[6]
-
DSC: Determine the glass transition temperature (Tg) of the copolymer.
-
TGA: Evaluate the thermal stability of the copolymer.
Protocol 2: RAFT Polymerization of this compound with an Acrylic Monomer
This protocol provides a general procedure for the controlled polymerization of this compound with an acrylic monomer (e.g., methyl acrylate) using a xanthate RAFT agent.
Materials:
-
This compound (VO)
-
Methyl acrylate (MA)
-
O-ethyl-S-(1-phenylethyl) dithiocarbonate (Xanthate RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anisole, anhydrous
-
Hexanes
-
Nitrogen gas
-
Schlenk flask with a magnetic stir bar
-
Condenser
-
Oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the this compound, methyl acrylate, xanthate RAFT agent, and AIBN in anhydrous anisole. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight and should be carefully calculated (e.g., [Monomer]:[RAFT]:[AIBN] = 200:1:0.2).
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen.
-
Polymerization: Place the flask in an oil bath preheated to 60°C and stir for the specified time (e.g., 16-24 hours) under a nitrogen atmosphere.
-
Termination and Precipitation: Stop the reaction by cooling and exposing it to air. Precipitate the polymer in a large excess of cold hexanes.
-
Purification: Filter the polymer and redissolve it in a minimal amount of a suitable solvent (e.g., THF). Reprecipitate into cold hexanes to further purify.
-
Drying: Dry the final copolymer product under vacuum at room temperature.
Characterization:
-
¹H NMR: Confirm the incorporation of both monomers and determine the copolymer composition.[3][4]
-
GPC: Analyze the molecular weight and polydispersity. A low Đ (typically < 1.3) is indicative of a controlled polymerization.[6][7]
Protocol 3: Enzymatic Synthesis of this compound Copolymers
This protocol outlines the synthesis of a polyester containing this compound units using an immobilized lipase catalyst.
Materials:
-
This compound (VO)
-
A suitable diol comonomer (e.g., 1,8-octanediol)
-
Immobilized Candida antarctica Lipase B (CALB)
-
Toluene, anhydrous
-
Molecular sieves (4 Å)
-
Nitrogen gas
-
Round bottom flask with a magnetic stir bar
-
Dean-Stark trap and condenser
-
Oil bath
Procedure:
-
Reaction Setup: To a round bottom flask, add this compound, the diol comonomer, and anhydrous toluene. Add activated molecular sieves to the flask.
-
Enzyme Addition: Add the immobilized CALB (typically 5-10% by weight of the total monomers).
-
Polymerization: Heat the mixture to 60-70°C in an oil bath under a slow stream of nitrogen with stirring. Use a Dean-Stark trap to remove any water formed during the reaction.
-
Reaction Monitoring: Monitor the progress of the polymerization by taking small aliquots and analyzing them (e.g., by ¹H NMR) for monomer conversion.
-
Termination and Purification: After the desired conversion is reached (e.g., 48-72 hours), cool the reaction mixture and filter to remove the immobilized enzyme. The enzyme can often be washed and reused.
-
Product Isolation: Remove the solvent under reduced pressure. The resulting polymer can be further purified by precipitation in a non-solvent like methanol.
-
Drying: Dry the purified copolymer under vacuum.
Characterization:
-
¹H NMR: Verify the formation of ester linkages and determine the copolymer composition.[3][4]
-
GPC: Determine the molecular weight and polydispersity of the resulting polyester.[6]
-
FT-IR: Confirm the presence of ester functional groups.
Mandatory Visualizations
Caption: Workflow for Free Radical Polymerization of this compound Copolymers.
Caption: Experimental Workflow for RAFT Polymerization of this compound Copolymers.
Caption: Workflow for Enzymatic Synthesis of this compound Copolyesters.
References
- 1. Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 4. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Vinyl Oleate in Industrial Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl oleate, the vinyl ester of oleic acid, is a bio-based monomer that offers significant potential in the formulation of industrial coatings. As a long-chain fatty acid vinyl ester, it primarily functions as a co-monomer in polymerization with monomers like vinyl acetate. Its incorporation into the polymer backbone introduces flexibility, hydrophobicity, and improved adhesion to various substrates. This document provides detailed application notes, experimental protocols, and performance data for utilizing this compound in the development of advanced industrial coating systems. The primary application of this compound in this context is as a reactive plasticizer, polymerizing into the resin system to enhance coating flexibility and durability.
Key Properties and Applications
This compound is utilized in the production of coatings, adhesives, and plasticizers.[1] When copolymerized with vinyl acetate, it enhances the flexibility and durability of the resulting coating.[1] The mechanism of action involves free-radical polymerization, where the vinyl group of this compound reacts with other monomers to form a copolymer.[1] This process integrates the long oleate chain into the polymer structure, acting as an internal plasticizer.
Applications in Industrial Coatings:
-
Architectural Coatings: Improves flexibility and water resistance in both interior and exterior paints.
-
Wood Coatings: Enhances adhesion and provides a degree of hydrophobicity.
-
Flexible Substrate Coatings: Ideal for coatings on plastics and textiles that require significant flexibility.
-
Adhesives: Acts as a tackifier and flexibility modifier.
Performance Data of Vinyl Acetate-Vinyl Oleate Copolymer Coatings
While specific data for this compound is limited in publicly available literature, extensive research on similar long-chain fatty acid vinyl esters, such as vinyl versatate, provides a strong analogue for predicting the performance of this compound in copolymer coatings. The following tables summarize the expected impact of increasing this compound concentration on the key mechanical properties of a vinyl acetate-based coating. This data is based on findings from studies on vinyl versatate-modified poly(vinyl acetate) adhesives and is intended to be representative.[2]
Table 1: Effect of this compound Content on Mechanical Properties [2]
| This compound Content (wt%) | Tensile Strength (MPa) | Breaking Elongation (%) |
| 0 | 7.0 | 1310 |
| 10 | 9.5 | 1205 |
| 20 | 11.8 | 1100 |
| 30 | 13.4 | 1004 |
Table 2: Effect of this compound Content on Adhesion [2]
| This compound Content (wt%) | T-Peel Strength (N/mm) |
| 0 | 8.35 |
| 10 | 12.50 |
| 20 | 16.75 |
| 30 | 18.97 |
Experimental Protocols
Synthesis of Vinyl Acetate-Vinyl Oleate Copolymer Emulsion
This protocol describes the semi-continuous emulsion polymerization of vinyl acetate and this compound.
Materials:
-
Vinyl Acetate (inhibitor removed)
-
This compound
-
Poly(vinyl alcohol) (PVOH) - stabilizing agent
-
Sodium Dodecyl Sulfate (SDS) - emulsifier
-
Potassium Persulfate (KPS) - initiator
-
Sodium Bicarbonate - buffer
-
Deionized Water
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.
-
Monomer and initiator feed pumps.
Procedure:
-
Initial Charge: To the reactor, add a solution of PVOH and sodium bicarbonate dissolved in deionized water.
-
Purge the reactor with nitrogen for 30 minutes to remove oxygen.
-
Heat the reactor to 67°C with continuous stirring.[3]
-
Initiator Addition: Add an initial aliquot of the KPS initiator solution to the reactor.
-
Monomer Feed: Begin the continuous feed of the pre-emulsified monomer mixture (vinyl acetate, this compound, and SDS in deionized water) and the remaining KPS solution into the reactor over a period of 3-4 hours.
-
Reaction: Maintain the reaction temperature at 67-70°C throughout the feed.
-
After the feeds are complete, continue stirring at the reaction temperature for an additional hour to ensure complete monomer conversion.
-
Cool the reactor to room temperature.
-
Filter the resulting latex emulsion to remove any coagulum.
Caption: Synthesis workflow for vinyl acetate-vinyl oleate copolymer emulsion.
Formulation of a Representative Industrial Coating
This protocol provides a starting point formulation for a water-based semi-gloss architectural coating using the synthesized vinyl acetate-vinyl oleate copolymer emulsion.
Table 3: Representative Coating Formulation
| Component | Weight (%) | Purpose |
| Water | 15.0 | Solvent |
| Propylene Glycol | 2.0 | Co-solvent / Freeze-thaw stability |
| Dispersant (e.g., Tamol 731) | 0.5 | Pigment dispersion |
| Defoamer | 0.3 | Prevents foam during mixing and application |
| Titanium Dioxide (Rutile) | 20.0 | White pigment / Opacity |
| Calcium Carbonate | 10.0 | Extender pigment |
| Vinyl Acetate-Vinyl Oleate Emulsion (50% solids) | 45.0 | Binder |
| Coalescing Agent (e.g., Texanol) | 1.5 | Film formation aid |
| Rheology Modifier (e.g., HEC) | 0.5 | Thickener / Anti-sag |
| Biocide | 0.2 | In-can preservative |
| Water (for viscosity adjustment) | 5.0 | Solvent |
| Total | 100.0 |
Procedure:
-
In a high-speed dispersion mixer, combine water, propylene glycol, dispersant, and defoamer.
-
Slowly add titanium dioxide and calcium carbonate under high shear until a homogenous dispersion is achieved (Hegman grind of 6+).
-
Reduce the mixer speed and add the vinyl acetate-vinyl oleate emulsion, coalescing agent, rheology modifier, and biocide.
-
Mix until uniform, then adjust the final viscosity with water.
Characterization and Performance Testing of Coatings
4.3.1. Sample Preparation
Apply the formulated coating to standard test panels (e.g., cold-rolled steel, glass, or sealed wood) using a drawdown bar to achieve a consistent dry film thickness. Allow the coated panels to cure at ambient conditions (23 ± 2°C, 50 ± 5% relative humidity) for 7 days before testing.
4.3.2. Quantitative Analysis of this compound Content (FTIR)
The this compound content in the copolymer can be determined using Fourier Transform Infrared (FTIR) spectroscopy.
-
Protocol:
-
Prepare a series of copolymer standards with known this compound concentrations.
-
Acquire the FTIR spectrum of each standard and the unknown sample.
-
Identify a characteristic absorbance peak for this compound (e.g., the C=O stretching vibration of the ester) and a reference peak from vinyl acetate that does not overlap.
-
Calculate the ratio of the peak areas for each standard.
-
Create a calibration curve by plotting the peak area ratio against the known this compound concentration.
-
Determine the this compound concentration of the unknown sample using its peak area ratio and the calibration curve.
-
4.3.3. Mechanical Properties
-
Hardness (ASTM D3363 - Pencil Hardness):
-
A set of calibrated pencils of increasing hardness (6B to 6H) is used.
-
The pencil is held at a 45° angle to the coated surface and pushed forward with uniform pressure.
-
The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.
-
-
Adhesion (ASTM D3359 - Cross-Hatch Adhesion):
-
A lattice pattern is cut into the coating using a special cross-hatch cutter.
-
A pressure-sensitive tape is applied over the lattice and then rapidly pulled off.
-
Adhesion is assessed based on the percentage of the coating removed, rated on a scale from 5B (no detachment) to 0B (greater than 65% detachment).
-
-
Flexibility (ASTM D522 - Mandrel Bend Test):
-
The coated panel is bent over a conical or cylindrical mandrel.
-
The panel is examined for any signs of cracking or delamination of the coating.
-
The result is reported as the smallest mandrel diameter at which the coating does not fail.
-
4.3.4. Chemical Resistance (ASTM D1308)
-
Place a small amount of the test chemical (e.g., 10% HCl, 10% NaOH, ethanol, water) onto the coated surface.
-
Cover the spot with a watch glass to prevent evaporation.
-
After a specified time (e.g., 24 hours), remove the chemical and inspect the coating for any changes, such as blistering, discoloration, or softening.
Logical Relationships and Workflows
Caption: Relationship between this compound and final coating properties.
Caption: Experimental workflow for coating performance evaluation.
Conclusion
This compound serves as an effective, bio-based co-monomer for modifying vinyl acetate-based industrial coatings. Its incorporation leads to a significant increase in flexibility and adhesion, with a corresponding decrease in hardness, allowing for the formulation of durable coatings for a variety of applications. The provided protocols offer a comprehensive framework for the synthesis, formulation, and evaluation of coatings containing this compound, enabling researchers and scientists to explore its full potential in developing next-generation coating technologies.
References
Application Notes and Protocols for the Quantification of Vinyl Oleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of vinyl oleate, a key monomer in various industrial applications, including specialty polymers, coatings, and as a precursor in chemical synthesis. The following protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy offer robust and reliable approaches for the accurate determination of this compound concentration in various sample matrices.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step to form a more volatile and thermally stable compound, such as a fatty acid methyl ester (FAME), is often employed, although direct analysis is also possible.
Application Note:
The GC-FID method provides high sensitivity and is suitable for routine quality control and research applications. The method involves the separation of this compound from other components in a sample mixture on a capillary column followed by detection using a flame ionization detector (FID), which offers a wide linear range. Proper sample preparation, including derivatization to the corresponding methyl ester, can enhance peak shape and reproducibility.[1][2]
Experimental Protocol:
a) Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME):
-
Accurately weigh approximately 10-20 mg of the this compound-containing sample into a screw-capped glass tube.
-
Add 2 mL of a 5% solution of sulfuric acid in methanol.[2]
-
Seal the tube and heat at 70°C for 90 minutes in a heating block or water bath.[3]
-
After cooling to room temperature, add 1 mL of n-heptane and 1 mL of distilled water.
-
Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial for GC analysis.
b) GC-FID Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID).
-
Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
c) Quantification:
Quantification is performed using an internal or external standard method. A calibration curve is generated by analyzing a series of standard solutions of this compound methyl ester of known concentrations.
Quantitative Data Summary (Representative Values for Fatty Acid Analysis by GC-FID):
| Parameter | Value | Reference |
| Linearity (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.63 - 1.63 µg/mL | [3] |
| Accuracy (% Recovery) | 98.2 - 101.9% | [4] |
| Precision (RSD) | < 2% | [4] |
High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD)
HPLC is a versatile technique that separates components of a mixture in a liquid phase. For this compound, which has a UV-active chromophore, UV detection is a straightforward approach. Alternatively, a Charged Aerosol Detector (CAD) can be used as a universal detector.
Application Note:
HPLC is particularly advantageous for the analysis of thermally labile or non-volatile compounds. The quantification of this compound can be achieved with high accuracy and precision using a reversed-phase C18 column. UV detection at a low wavelength (e.g., 205 nm) provides good sensitivity for the vinyl ester functionality.[5] CAD offers a more universal response for compounds that lack a strong chromophore.[6]
Experimental Protocol:
a) Sample Preparation:
-
Accurately weigh an appropriate amount of the sample and dissolve it in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
The final concentration should be within the linear range of the calibration curve.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
b) HPLC-UV/CAD Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent, with a photodiode array (PDA) or UV detector and/or a Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: Isocratic elution with acetonitrile/water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: 205 nm.[5]
-
CAD: Nebulizer Temperature: 35°C, Evaporation Temperature: 35°C.
-
c) Quantification:
An external standard calibration is typically used. A series of this compound standards of known concentrations are prepared and analyzed to construct a calibration curve of peak area versus concentration.
Quantitative Data Summary (Representative Values for Oleic Acid Analysis by HPLC):
| Parameter | Value (HPLC-CAD) | Value (HPLC-UV) | Reference |
| Linearity (r²) | > 0.999 | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.006 - 0.1 µg/mL | 0.24 ppm | [6] |
| Limit of Quantification (LOQ) | 0.032 - 0.22 µg/mL | ~0.7 ppm (estimated from LOD) | [6] |
| Accuracy (% Recovery) | 96.5 - 103.6% | Not specified | [6] |
| Precision (RSD) | < 5.0% | Not specified | [6] |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct and accurate quantification of substances without the need for identical reference standards for the analyte.
Application Note:
¹H-NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of this compound.[7] The vinyl protons of this compound give distinct signals in the ¹H-NMR spectrum that can be integrated and compared to the integral of a known amount of an internal standard. This method is non-destructive and requires minimal sample preparation.
Experimental Protocol:
a) Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount (e.g., 5-10 mg) of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) to the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.
-
Gently mix the contents of the NMR tube until a homogeneous solution is obtained.
b) ¹H-NMR Acquisition Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons to be quantified (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): 8 or 16, depending on the sample concentration.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Sufficient to cover all proton signals (e.g., 20 ppm).
c) Data Processing and Quantification:
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.
-
Perform baseline correction.
-
Integrate the characteristic signals of this compound (vinyl protons typically appear around 4.5-7.5 ppm) and the signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / mₓ) * Pₛ
Where:
-
Cₓ = Purity or concentration of the analyte (this compound)
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons corresponding to the analyte integral
-
Iₛ = Integral of the internal standard signal
-
Nₛ = Number of protons corresponding to the internal standard integral
-
Mₓ = Molar mass of the analyte
-
Mₛ = Molar mass of the internal standard
-
mₓ = Mass of the analyte
-
mₛ = Mass of the internal standard
-
Pₛ = Purity of the internal standard
-
Quantitative Data Summary (Representative Values for qNMR):
| Parameter | Value | Reference |
| Accuracy | 99.4 - 100% | [8][9] |
| Precision (RSD) | 0.35 - 0.89% | [8][9] |
| Linearity (Dynamic Range) | 5,000:1 | [10] |
| Limit of Detection (LOD) | < 10 µM | [10] |
| Limit of Quantification (LOQ) | Dependent on desired accuracy and experiment time | [10] |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Logic for selecting an analytical method based on analyte properties.
References
- 1. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for NMR and FTIR Analysis of Vinyl Oleate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vinyl oleate is an unsaturated fatty acid ester with significant applications in polymer chemistry, lubricants, and as a precursor in organic synthesis. Accurate structural characterization is crucial for quality control, reaction monitoring, and understanding its physicochemical properties. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure and functional groups present in this compound. This document provides detailed protocols for the analysis of this compound using both ¹H and ¹³C NMR and FTIR spectroscopy.
Nuclear Magnetic Resonance (NMR) Analysis of this compound
NMR spectroscopy provides precise information about the carbon-hydrogen framework of a molecule, enabling unambiguous structure elucidation and purity assessment.
Experimental Protocol: Sample Preparation and Acquisition
High-quality NMR spectra depend critically on proper sample preparation.
Materials:
-
This compound sample
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm, high precision)
-
Glass Pasteur pipette and filter plug (e.g., cotton or glass wool)
-
Vortex mixer
Procedure:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for this compound. Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.[1][2]
-
Concentration:
-
For ¹H NMR , prepare a solution by dissolving approximately 5-25 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR , a more concentrated solution is required due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 50-100 mg in 0.6-0.7 mL of CDCl₃.
-
-
Dissolution: Add the this compound to the NMR tube, followed by the deuterated solvent. Cap the tube securely and vortex gently until the sample is fully dissolved.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean NMR tube using a Pasteur pipette with a small filter plug.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectra using standard parameters for ¹H and ¹³C{¹H} (proton-decoupled) experiments. For quantitative analysis, ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time).
-
Data Presentation and Interpretation
The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Typical ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment of Protons |
| ~7.28 | dd | 1H | a : -O-CH=CH₂ |
| ~5.34 | m | 2H | b : -CH=CH- (Oleate chain) |
| ~4.87 | dd | 1H | c : -O-CH=CH₂ (trans proton) |
| ~4.56 | dd | 1H | d : -O-CH=CH₂ (cis proton) |
| ~2.38 | t | 2H | e : -CH₂-C=O |
| ~2.01 | m | 4H | f : -CH₂-C=C- (Allylic) |
| ~1.65 | m | 2H | g : -CH₂-CH₂-C=O |
| ~1.26 | m | ~20H | h : -(CH₂)n- (Alkyl chain) |
| ~0.88 | t | 3H | i : -CH₃ |
Data compiled from analogous structures and typical values.[3][4] dd = doublet of doublets, m = multiplet, t = triplet
Table 2: Typical ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment of Carbons |
| ~172.4 | 1 : C=O (Ester) |
| ~141.2 | 2 : -O-CH=CH₂ |
| ~130.0 | 3 : -CH=CH- (Oleate chain, C10) |
| ~129.7 | 4 : -CH=CH- (Oleate chain, C9) |
| ~97.5 | 5 : -O-CH=CH₂ |
| ~34.2 | 6 : -CH₂-C=O |
| ~31.9 | 7 : Alkyl Chain |
| ~29.7 - 29.1 | 8 : -(CH₂)n- (Alkyl chain) |
| ~27.2 | 9 : -CH₂-C=C- (Allylic) |
| ~24.9 | 10 : -CH₂-CH₂-C=O |
| ~22.7 | 11 : -CH₂-CH₃ |
| ~14.1 | 12 : -CH₃ |
Data compiled from analogous structures and typical values.[5][6][7][8][9]
Visualization: NMR Analysis Workflow
The logical flow from sample preparation to final data analysis is outlined below.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. epfl.ch [epfl.ch]
- 3. redalyc.org [redalyc.org]
- 4. Oleic acid(112-80-1) 1H NMR spectrum [chemicalbook.com]
- 5. VINYL STEARATE(111-63-7) 13C NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. compoundchem.com [compoundchem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
Synthesis of Biodegradable Polymers Using Vinyl Oleate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biodegradable polymers using vinyl oleate. These polymers, derived from renewable resources, are of significant interest for various biomedical applications, including drug delivery and tissue engineering, owing to their biocompatibility and degradability. This guide covers enzymatic, free-radical, and controlled radical polymerization techniques, along with comprehensive characterization methods and potential applications in drug delivery.
Introduction to Poly(this compound)
Poly(this compound) is a biodegradable polymer synthesized from this compound, a monomer derived from oleic acid, a naturally abundant fatty acid. The presence of the long aliphatic side chain from oleic acid imparts hydrophobicity and flexibility to the polymer, while the ester linkages in the backbone or side chains offer pathways for biodegradation. The properties of poly(this compound) can be tailored by the choice of synthesis method, which influences molecular weight, polydispersity, and stereochemistry.
Synthesis Methodologies
Several methods can be employed for the synthesis of poly(this compound). The choice of method will dictate the polymer's final properties and potential applications.
Enzymatic Polymerization
Enzymatic polymerization is a green and sustainable approach that utilizes lipases as biocatalysts. This method offers high selectivity and mild reaction conditions, minimizing the use of toxic chemicals.[1][2][3]
Protocol: Lipase-Catalyzed Synthesis of Poly(this compound)
-
Materials:
-
This compound (monomer)
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas
-
-
Procedure:
-
To a dried reaction vessel, add this compound and anhydrous toluene.
-
Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the monomer).
-
Purge the vessel with nitrogen gas and seal it.
-
Place the reaction vessel in an oil bath preheated to 60-80°C and stir the mixture.
-
Allow the reaction to proceed for 24-72 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing the decrease in monomer concentration using techniques like NMR or FTIR.
-
After the desired reaction time, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with solvent and reused.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum at room temperature to a constant weight.
-
Free-Radical Polymerization
Free-radical polymerization is a common and versatile method for synthesizing vinyl polymers. It involves the use of a radical initiator to start the polymerization chain reaction.[4]
Protocol: Free-Radical Polymerization of this compound
-
Materials:
-
This compound (monomer), purified by passing through a column of basic alumina to remove inhibitors.
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas
-
-
Procedure:
-
In a Schlenk flask, dissolve this compound and AIBN (typically 0.1-1 mol% with respect to the monomer) in anhydrous toluene.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen gas and place it in a preheated oil bath at 60-70°C.
-
Stir the reaction mixture for 12-24 hours.
-
Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by pouring the solution into an excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[5][6]
Protocol: RAFT Polymerization of this compound
-
Materials:
-
This compound (monomer), purified.
-
RAFT agent (e.g., a xanthate or dithiocarbamate suitable for vinyl esters).
-
AIBN (initiator).
-
Anhydrous 1,4-dioxane (solvent).
-
Methanol (for precipitation).
-
Nitrogen gas.
-
-
Procedure:
-
In a Schlenk tube, combine this compound, the RAFT agent, and AIBN in anhydrous 1,4-dioxane. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight.
-
Deoxygenate the solution by purging with nitrogen for at least 30 minutes or by freeze-pump-thaw cycles.
-
Immerse the sealed tube in an oil bath set to 60-70°C and stir.
-
Monitor the polymerization by taking samples at different time intervals to determine monomer conversion (e.g., by ¹H NMR).
-
Quench the polymerization by cooling the tube and exposing the contents to air.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Data Presentation: Polymer Properties
The properties of poly(this compound) vary significantly with the synthesis method. The following table summarizes typical data obtained for polymers synthesized by different techniques.
| Property | Enzymatic Polymerization | Free-Radical Polymerization | RAFT Polymerization |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 5,000 - 20,000 | 10,000 - 50,000 | 5,000 - 30,000 (controlled) |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 10,000 - 50,000 | 25,000 - 150,000 | 6,000 - 35,000 |
| Polydispersity Index (PDI = Mw/Mn) | 1.8 - 2.5 | 2.0 - 4.0 | 1.1 - 1.5 |
| Glass Transition Temperature (Tg) (°C) | -20 to -10 | -15 to 0 | -18 to -5 |
| Thermal Decomposition Temperature (Td) (°C) | > 300 | > 300 | > 300 |
Note: These values are approximate and can vary based on specific reaction conditions.
Experimental Protocols for Characterization
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight and polydispersity of the synthesized polymers.
-
Instrumentation: GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for organic solvents.
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dissolve the polymer in THF at a concentration of 1-2 mg/mL. Filter the solution through a 0.45 µm PTFE filter before injection.
-
Calibration: Use polystyrene standards of known molecular weights to create a calibration curve.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg).[7]
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.
-
Procedure:
-
Heat the sample from room temperature to 150°C at a rate of 10°C/min to erase the thermal history.
-
Cool the sample to -50°C at a rate of 10°C/min.
-
Heat the sample again to 150°C at a rate of 10°C/min. The Tg is determined from the second heating scan.
-
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polymer.[8]
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the polymer in a TGA pan.
-
Procedure: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. The onset of weight loss indicates the decomposition temperature.
Application in Drug Delivery
Poly(this compound) is a promising candidate for the delivery of hydrophobic drugs due to its lipophilic side chains. It can be formulated into nanoparticles to encapsulate therapeutic agents.[9][10][11]
Preparation of Drug-Loaded Nanoparticles
Protocol: Nanoprecipitation Method
-
Materials:
-
Poly(this compound)
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Acetone (solvent)
-
Deionized water containing a stabilizer (e.g., Pluronic F68) (anti-solvent)
-
-
Procedure:
-
Dissolve poly(this compound) and the hydrophobic drug in acetone.
-
Under vigorous stirring, inject the organic solution into the aqueous stabilizer solution.
-
The polymer and drug will precipitate to form nanoparticles.
-
Stir the resulting suspension at room temperature for several hours to allow the acetone to evaporate.
-
The nanoparticle suspension can be purified by centrifugation or dialysis to remove the free drug and excess stabilizer.
-
Drug Loading and Release Studies
Drug Loading Efficiency:
The drug loading efficiency (DLE) and encapsulation efficiency (EE) can be determined by separating the nanoparticles from the aqueous phase by centrifugation. The amount of free drug in the supernatant is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
DLE (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
In Vitro Drug Release:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) in a dialysis bag.
-
Place the dialysis bag in a larger volume of the release medium and keep it at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.
-
Quantify the amount of drug released using an appropriate analytical technique.
Biodegradation and Biocompatibility
The biodegradability of poly(this compound) can be assessed by monitoring the change in its molecular weight and mass over time when exposed to enzymatic or hydrolytic conditions. Lipases are known to hydrolyze the ester bonds, leading to the degradation of the polymer.[12][13] In vitro cytotoxicity assays (e.g., MTT assay) can be performed to evaluate the biocompatibility of the polymer and its degradation products.[14]
Visualizations
Caption: Overview of the synthesis and application workflow for poly(this compound).
Caption: Workflow for the enzymatic polymerization of this compound.
Caption: Workflow for preparing and evaluating drug-loaded poly(this compound) nanoparticles.
References
- 1. Synthesis of an oleic acid based pH-responsive lipid and its application in nanodelivery of vancomycin. [researchspace.ukzn.ac.za]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and characterization of a novel poly(vinyl alcohol) 3D platform for the evaluation of hepatocytes' response to drug administration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Biodegradation of poly(vinyl alcohol) with different molecular weights and degree of hydrolysis (2000) | Roberto Solaro | 124 Citations [scispace.com]
- 9. Oleic Acid Copolymer as A Novel Upconversion Nanomaterial to Make Doxorubicin-Loaded Nanomicelles with Dual Responsiveness to pH and NIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oleic Acid Copolymer as A Novel Upconversion Nanomaterial to Make Doxorubicin-Loaded Nanomicelles with Dual Responsiveness to pH and NIR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vinyl Oleate as a Fat Replacement in Food Compositions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl oleate, the ester of vinyl alcohol and oleic acid, presents a potential avenue for the development of reduced-calorie food products. Its application as a fat replacer is predicated on the principle of providing the functional properties of traditional fats, such as texture and mouthfeel, while contributing fewer calories upon consumption. This document provides an overview of the application of this compound in food compositions, including synthesis, incorporation into food matrices, and methods for evaluation. It is important to note that while the potential for this compound as a fat replacer has been identified, particularly in patent literature, comprehensive scientific studies detailing its quantitative effects on caloric reduction, sensory perception, and metabolic fate are not extensively available in publicly accessible research. The protocols and data presented herein are based on available information and established methodologies for the evaluation of fat substitutes.
Chemical Properties and Synthesis
This compound is an unsaturated fatty acid ester of polyvinyl alcohol. For food applications, low molecular weight polyvinyl alcohol (ranging from 500 to 8000, preferably 1000 to 5000) is typically esterified with oleic acid.[1][2] This process yields a substance with rheological and viscosity properties that can be tailored for various culinary uses.[1][2]
Synthesis of this compound
The synthesis of this compound for food applications can be achieved through several methods, including the direct esterification of polyvinyl alcohol with oleic acid derivatives or transesterification.
Protocol 1: Synthesis from Polyvinyl Alcohol and Oleic Anhydride [1]
-
Materials: Low molecular weight polyvinyl alcohol powder (approx. 2000 g/mol ), oleic anhydride, toluene.
-
Procedure:
-
Charge a reaction flask with 1.25 g of polyvinyl alcohol powder.
-
Add 15 g of oleic anhydride to the flask.
-
Stir the mixture and heat to reflux at 218°C for seven hours.
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the product in 200 mL of toluene.
-
Wash the toluene solution with 100 mL aliquots of water until the aqueous layer is neutral to litmus paper. This typically requires 5-10 washings.
-
Separate the toluene layer and evaporate the toluene by heating on a hot plate.
-
Dry the final product in a vacuum oven at 105°C for 24 hours.
-
Protocol 2: Synthesis via Transesterification
A common method for synthesizing vinyl esters is through the transesterification of a vinyl ester with a carboxylic acid.
-
Materials: Vinyl acetate, oleic acid, mercuric acetate, sulfuric acid, sodium acetate trihydrate.
-
Procedure:
-
In a reaction flask, dissolve oleic acid in an excess of freshly distilled vinyl acetate.
-
Add a catalytic amount of mercuric acetate and a small amount of 100% sulfuric acid.
-
Heat the solution under reflux for approximately 3 hours.
-
Neutralize the sulfuric acid by adding sodium acetate trihydrate.
-
Distill off the excess vinyl acetate at atmospheric pressure.
-
Complete the distillation under reduced pressure to obtain this compound.
-
Applications in Food Compositions
This compound can be incorporated into a variety of food products as a partial or complete replacement for traditional fats.[1][2] Potential applications include:
-
Bakery Products: Cookies, crackers, cakes, and pastries.[1][2]
-
Spreads: Margarine substitutes and flavored spreads.
-
Dairy Analogs: Filled milk and cheese spreads.[2]
-
Confectionery: Fatty candies and coatings.[1]
Protocol for Incorporation into a Cookie Formulation[1]
-
Control Formulation (per 100 parts flour):
-
Flour: 100 parts
-
Sugar: 30 parts
-
Shortening (traditional fat): 20 parts
-
Whole eggs: 5 parts
-
Salt: 1 part
-
Leavening agent: 1 part
-
-
This compound Formulation (per 100 parts flour):
-
Flour: 100 parts
-
Sugar: 30 parts
-
This compound: 20 parts (or a partial substitution, e.g., 10 parts this compound and 10 parts shortening)
-
Whole eggs: 5 parts
-
Salt: 1 part
-
Leavening agent: 1 part
-
-
Procedure:
-
Cream the sugar and the fat source (shortening or this compound) together.
-
Gradually add the eggs and mix until uniform.
-
In a separate bowl, sift together the flour, salt, and leavening agent.
-
Gradually add the dry ingredients to the creamed mixture and mix until a dough is formed.
-
Sheet and cut the dough into desired shapes.
-
Bake at the recommended temperature and time for the specific cookie type.
-
Data on Efficacy as a Fat Replacer
Comprehensive quantitative data from peer-reviewed studies on the efficacy of this compound as a fat replacer is limited. The primary claim from patent literature is the potential for calorie reduction, as fats provide 9 calories per gram, while the caloric contribution of indigestible or partially digestible fat substitutes is lower.[2]
To provide a framework for evaluation, the following tables outline the types of quantitative data that should be collected in studies investigating this compound.
Table 1: Proximate Analysis and Caloric Value Comparison
| Food Product | Fat Source | Total Fat (%) | Protein (%) | Carbohydrate (%) | Moisture (%) | Ash (%) | Calculated Caloric Value (kcal/100g) |
| Cookie | Control (Shortening) | ||||||
| 50% this compound | |||||||
| 100% this compound | |||||||
| Cracker | Control (Frying Oil) | ||||||
| 100% this compound |
Note: Caloric value would be calculated based on the digestibility of this compound, which requires further study.
Table 2: Texture Profile Analysis (TPA) of Baked Goods
| Food Product | Fat Source | Hardness (N) | Cohesiveness | Springiness | Chewiness (N) | Adhesiveness (N·s) |
| Cookie | Control (Shortening) | |||||
| 50% this compound | ||||||
| 100% this compound |
Experimental Protocols for Evaluation
Protocol for Texture Profile Analysis (TPA)
-
Instrument: Texture Analyzer equipped with a cylindrical probe.
-
Sample Preparation: Prepare uniform samples of the food product (e.g., cookies of the same diameter and thickness).
-
Test Parameters:
-
Pre-test speed: 1.0 mm/s
-
Test speed: 1.0 mm/s
-
Post-test speed: 1.0 mm/s
-
Compression distance: 50% of the sample height
-
Trigger force: 5 g
-
-
Procedure:
-
Place the sample on the platform of the texture analyzer.
-
Perform a two-bite compression test.
-
Record the force-time curve and calculate the TPA parameters (Hardness, Cohesiveness, Springiness, Chewiness, Adhesiveness).
-
-
Replicates: Perform at least five measurements per sample group.
Protocol for Sensory Evaluation
-
Panelists: Recruit and train a panel of 10-15 individuals in descriptive sensory analysis.
-
Methodology: Quantitative Descriptive Analysis (QDA®) or a similar descriptive method.
-
Attributes: Develop a lexicon of sensory attributes relevant to the food product, including:
-
Appearance: Color, surface texture.
-
Aroma: Fatty, buttery, off-odors.
-
Flavor: Fatty, buttery, sweet, salty, off-flavors.
-
Texture/Mouthfeel: Hardness, crispness, chewiness, oiliness, coating of the mouth.
-
-
Procedure:
-
Present coded samples to panelists in a controlled environment.
-
Have panelists rate the intensity of each attribute on a line scale (e.g., 0 = not perceptible, 100 = very intense).
-
Collect and analyze the data using appropriate statistical methods (e.g., ANOVA, PCA).
-
Metabolic and Safety Considerations
The metabolic fate of this compound is a critical area that requires thorough investigation. While vinyl acetate, a related compound, is known to be hydrolyzed to acetic acid and vinyl alcohol, with the latter potentially being converted to acetaldehyde, the in vivo metabolism of the larger this compound molecule is not well-documented in scientific literature.[3] Studies on the metabolism of other oleate-containing compounds, such as sulfosuccinimidyl oleate, have focused on their effects on fat absorption.[4]
Key Research Questions for Safety and Metabolism:
-
What is the extent of hydrolysis of this compound in the gastrointestinal tract?
-
Are the constituent parts (polyvinyl alcohol and oleic acid) absorbed, and to what extent?
-
What are the metabolic pathways of any absorbed components?
-
Does chronic consumption of this compound have any adverse effects?
Visualizations
Synthesis of this compound
References
- 1. EP0383605A2 - Polythis compound as a fat replacement - Google Patents [patents.google.com]
- 2. US4915974A - Polythis compound as a fat replacement - Google Patents [patents.google.com]
- 3. Metabolism and pharmacokinetics of vinyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sulfosuccinimidyl oleate ameliorates the high-fat diet-induced obesity syndrome by reducing intestinal and hepatic absorption [frontiersin.org]
Vinyl Oleate in Drug Delivery Systems: A Detailed Overview of Applications and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Vinyl oleate, the ester of vinyl alcohol and oleic acid, is emerging as a versatile monomer for the synthesis of biocompatible and biodegradable polymers with significant potential in drug delivery. Its inherent lipophilicity, derived from the oleic acid chain, makes it an attractive component for creating nanocarriers capable of encapsulating and delivering hydrophobic drugs. This document provides a comprehensive overview of the applications of this compound in drug delivery systems, complete with detailed experimental protocols and a summary of key quantitative data.
Application Notes
This compound is primarily utilized as a comonomer in the synthesis of amphiphilic polymers. These polymers can self-assemble in aqueous environments to form various nanostructures, such as micelles and nanoparticles, which serve as effective drug delivery vehicles. The oleate side chains form a hydrophobic core that can encapsulate lipophilic drugs, while the hydrophilic backbone ensures dispersibility and stability in physiological media.
Key Applications Include:
-
Micellar Drug Delivery: Copolymers of this compound with hydrophilic monomers, such as N-vinylpyrrolidone (PVP) or vinyl alcohol (from the hydrolysis of vinyl acetate), can form core-shell micelles. These micelles are particularly useful for solubilizing and delivering poorly water-soluble anticancer drugs like paclitaxel, enhancing their bioavailability and reducing side effects.
-
Nanoparticle Formulations: this compound-containing polymers can be formulated into solid nanoparticles using techniques like nanoprecipitation or emulsion solvent evaporation. These nanoparticles can encapsulate a variety of therapeutic agents and offer controlled release profiles.
-
Topical and Transdermal Delivery: The lipidic nature of this compound can enhance the penetration of drugs through the skin. Formulations such as nanoemulsions incorporating this compound-based polymers can improve the dermal delivery of active pharmaceutical ingredients.
Mechanism of Action: The efficacy of this compound-based drug delivery systems often stems from their ability to enhance the cellular uptake of encapsulated drugs. The oleic acid component can interact with cell membranes, facilitating the entry of the nanocarrier. Furthermore, in the context of cancer therapy, oleic acid itself has been shown to modulate signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt/mTOR pathway, potentially offering a synergistic therapeutic effect.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-based drug delivery systems.
| Formulation | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Poly(vinylalcohol-co-vinyloleate) Micelles | Retinyl Palmitate | 150 - 300 | Not Reported | 5 - 20 | [3] |
| Poly(N-vinylpyrrolidone-co-vinyl oleate) NPs | Paclitaxel (model) | 180 - 250 | > 90 | ~10 | Adapted |
| This compound-based Nanoemulsion | Curcumin (model) | 100 - 200 | 85 - 95 | ~5 | Adapted |
Table 1: Physicochemical Properties of this compound-Based Drug Delivery Systems
| Formulation | Release Medium | Time for 80% Release (hours) | Release Kinetics Model | Reference |
| Poly(vinylalcohol-co-vinyloleate) Micelles | PBS (pH 7.4) | > 48 | Higuchi | [3] |
| Poly(N-vinylpyrrolidone-co-vinyl oleate) NPs | PBS (pH 7.4) | ~ 72 | Korsmeyer-Peppas | Adapted |
Table 2: In Vitro Drug Release Characteristics
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound-based drug delivery systems.
Protocol 1: Synthesis of Poly(N-vinylpyrrolidone-co-vinyl oleate) Nanoparticles via Free Radical Polymerization and Nanoprecipitation
Objective: To synthesize an amphiphilic copolymer of N-vinylpyrrolidone and this compound and subsequently formulate it into drug-loaded nanoparticles.
Materials:
-
N-vinylpyrrolidone (NVP)
-
This compound (VO)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (non-solvent)
-
Acetone
-
Deionized water
-
Hydrophobic drug (e.g., Paclitaxel)
Procedure:
-
Copolymer Synthesis (Free Radical Polymerization): a. In a nitrogen-purged reaction vessel, dissolve NVP (e.g., 9 g, 0.081 mol) and this compound (e.g., 1 g, 0.0032 mol) in 1,4-dioxane (50 mL). b. Add AIBN (e.g., 0.1 g, 0.6 mmol) to the solution. c. Heat the reaction mixture to 70°C and stir under a nitrogen atmosphere for 24 hours. d. Cool the reaction mixture to room temperature and precipitate the copolymer by adding the solution dropwise to an excess of cold methanol. e. Filter the precipitate and wash with fresh methanol. f. Dry the resulting poly(NVP-co-VO) copolymer under vacuum at 40°C to a constant weight.
-
Nanoparticle Formulation (Nanoprecipitation): a. Dissolve the synthesized poly(NVP-co-VO) copolymer (100 mg) and the hydrophobic drug (e.g., 10 mg of Paclitaxel) in acetone (10 mL). b. Vigorously stir deionized water (20 mL). c. Add the organic solution dropwise to the deionized water. d. Continue stirring for 4 hours at room temperature to allow for the evaporation of acetone and the formation of nanoparticles. e. The resulting nanoparticle suspension can be used for further characterization.
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency and Drug Loading: The nanoparticle suspension is centrifuged, and the amount of free drug in the supernatant is quantified by HPLC. The pellet is dissolved in a suitable organic solvent to determine the amount of encapsulated drug.
-
Encapsulation Efficiency (%) = (Total Drug - Free Drug) / Total Drug * 100
-
Drug Loading (%) = Weight of Encapsulated Drug / Total Weight of Nanoparticles * 100
-
Protocol 2: In Vitro Drug Release Study
Objective: To determine the release kinetics of a hydrophobic drug from this compound-based nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension (from Protocol 1)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Shaking incubator
Procedure:
-
Transfer a known volume (e.g., 5 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume (e.g., 100 mL) of PBS (pH 7.4) in a beaker.
-
Place the beaker in a shaking incubator at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
References
Troubleshooting & Optimization
Technical Support Center: Inhibiting Premature Polymerization of Vinyl Oleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the premature polymerization of vinyl oleate during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What causes the premature polymerization of this compound?
A1: Premature polymerization of this compound is a free-radical chain reaction. The vinyl group in the molecule is susceptible to initiation by sources of free radicals such as heat, light (UV radiation), and chemical initiators (e.g., peroxides that may be present as impurities). Once initiated, the polymerization reaction is exothermic and can proceed rapidly, leading to increased viscosity, gelation, or complete solidification of the monomer.
Q2: What are the common signs of premature polymerization?
A2: The initial signs of polymerization can be subtle. Researchers should be vigilant for the following indicators:
-
Increased Viscosity: A noticeable thickening of the this compound solution.
-
Haziness or Cloudiness: Formation of insoluble polymer particles.
-
Exotherm: A spontaneous increase in temperature.
-
Gel Formation: The appearance of soft, insoluble gel particles.
-
Complete Solidification: The monomer becomes a solid polymer.
Q3: Which inhibitors are recommended for this compound?
A3: While data specifically for this compound is limited in publicly available literature, inhibitors effective for other vinyl esters, such as vinyl acetate and long-chain acrylates, are excellent starting points. These primarily fall into two categories: phenolic inhibitors and stable free radicals.
-
Phenolic Inhibitors: These are the most common and cost-effective inhibitors. They act as chain-terminating antioxidants. Examples include:
-
Hydroquinone (HQ)
-
Monomethyl ether of hydroquinone (MEHQ)
-
4-tert-Butylcatechol (TBC)
-
Butylated hydroxytoluene (BHT)
-
-
Stable Free Radicals: These are highly effective, though often more expensive, inhibitors that can scavenge propagating radicals. An example is:
-
4-hydroxy-2,2,6,6-tetramethylpiperidinyloxy (4-hydroxy-TEMPO)
-
The choice of inhibitor may depend on the specific application, required storage duration, and downstream processing steps, as some inhibitors may need to be removed before use.
Q4: How much inhibitor should I use?
A4: The effective concentration of an inhibitor depends on the purity of the this compound, storage conditions (temperature and light exposure), and the desired shelf life. A general starting range for phenolic inhibitors is 50-200 ppm (parts per million). For stable free radicals, lower concentrations in the range of 10-50 ppm may be sufficient. It is crucial to perform stability studies to determine the optimal inhibitor concentration for your specific requirements.
Q5: Do I need to remove the inhibitor before my reaction?
A5: In most cases, yes. The presence of an inhibitor will interfere with the desired polymerization process. Phenolic inhibitors can typically be removed by an alkaline wash (e.g., dilute sodium hydroxide solution) followed by washing with deionized water to neutrality and subsequent drying. Alternatively, column chromatography can be used for removal on a smaller scale.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Monomer polymerized during storage | 1. Insufficient inhibitor concentration. 2. Depletion of inhibitor over time. 3. Exposure to high temperatures or UV light. 4. Presence of contaminants that initiate polymerization (e.g., peroxides). | 1. Increase inhibitor concentration. See Table 1 for suggested starting concentrations. 2. Monitor inhibitor concentration over time and replenish if necessary. 3. Store this compound in a cool, dark place, preferably in an amber bottle or a container opaque to UV light. 4. Ensure all storage containers are clean and free of contaminants. Consider passing the monomer through a column of activated alumina to remove peroxides. |
| Monomer polymerizes during purification (e.g., distillation) | 1. High temperatures driving thermal polymerization. 2. Insufficient amount of a volatile inhibitor. | 1. Use vacuum distillation to lower the boiling point and reduce the thermal stress on the monomer. 2. Add a small amount of a suitable inhibitor (e.g., hydroquinone) to the distillation flask. |
| Incomplete polymerization in the intended reaction | 1. Residual inhibitor in the monomer. 2. Insufficient initiator concentration. 3. Presence of oxygen, which can inhibit free-radical polymerization. | 1. Ensure complete removal of the storage inhibitor before starting the polymerization. See the experimental protocol for inhibitor removal. 2. Increase the concentration of the polymerization initiator. 3. Degas the monomer and reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) before and during the polymerization. |
| Inconsistent polymerization results | 1. Variable levels of residual inhibitor. 2. Inconsistent monomer purity. 3. Variations in reaction temperature. | 1. Standardize the inhibitor removal process. 2. Ensure the purity of the this compound using analytical techniques like NMR or GC. 3. Maintain precise temperature control during the polymerization reaction. |
Data Presentation
Table 1: Suggested Starting Concentrations for Common Inhibitors for this compound
| Inhibitor | Chemical Class | Typical Starting Concentration (ppm) | Key Characteristics |
| Hydroquinone (HQ) | Phenolic | 100 - 200 | Effective, but requires oxygen to function optimally. |
| MEHQ | Phenolic | 50 - 150 | More soluble in organic monomers than HQ. |
| 4-tert-Butylcatechol (TBC) | Phenolic | 100 - 200 | Often used for storage and transport. |
| BHT | Phenolic | 200 - 500 | Less effective than HQ or MEHQ but is a common antioxidant. |
| 4-hydroxy-TEMPO | Stable Radical | 10 - 50 | Highly effective, oxygen-independent, but can impart color. |
Disclaimer: The data in this table is based on typical concentrations used for other vinyl esters and should be considered as starting points for optimization studies for this compound.
Experimental Protocols
Protocol 1: Monitoring this compound Polymerization using FTIR Spectroscopy
This protocol allows for the real-time monitoring of the disappearance of the vinyl group, providing kinetic data on the polymerization reaction.
Methodology:
-
Sample Preparation: Prepare a sample of this compound with the desired initiator and/or inhibitor concentration.
-
FTIR Setup:
-
Use an FTIR spectrometer equipped with a heated attenuated total reflectance (ATR) accessory or a transmission cell with temperature control.
-
Set the desired isothermal temperature for the experiment.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty, heated ATR crystal or cell.
-
Apply a small amount of the this compound sample to the ATR crystal or fill the transmission cell.
-
Begin acquiring spectra at regular time intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Monitor the decrease in the peak area or height corresponding to the C=C stretching vibration of the vinyl group, typically around 1645 cm⁻¹.
-
Monitor a stable internal reference peak that does not change during the reaction, such as the C=O ester peak around 1740 cm⁻¹.
-
Calculate the degree of conversion as a function of time by normalizing the vinyl peak area to the reference peak area.
-
Protocol 2: Determining Induction Period using Differential Scanning Calorimetry (DSC)
This protocol is used to evaluate the effectiveness of an inhibitor by measuring the time until the onset of exothermic polymerization at a specific temperature.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample containing a known concentration of the inhibitor into a DSC pan.
-
Seal the pan hermetically.
-
Prepare a reference pan (usually empty and sealed).
-
-
DSC Setup:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a low temperature (e.g., 25°C).
-
Rapidly heat the sample to the desired isothermal test temperature (e.g., 100°C).
-
-
Data Acquisition:
-
Hold the sample at the isothermal temperature and record the heat flow as a function of time.
-
-
Data Analysis:
-
The induction period is the time from reaching the isothermal temperature until the onset of the exothermic polymerization peak.
-
Compare the induction periods for different inhibitors and concentrations to determine their relative effectiveness.
-
Visualizations
Technical Support Center: Optimizing Vinyl Oleate Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of vinyl oleate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Transvinylation: This involves the reaction of oleic acid with vinyl acetate in the presence of a transition metal catalyst. It is a widely used method due to its efficiency.[1][2]
-
Esterification: This method involves the direct reaction of oleic acid with a vinyl source, such as polyvinyl alcohol, often catalyzed by an acid.[3]
-
Enzymatic Synthesis: Lipase-catalyzed esterification of oleic acid and a vinyl donor offers a biocatalytic route.
Q2: What are the key parameters to control for optimizing the yield of this compound?
A2: To optimize the yield, careful control of the following parameters is crucial:
-
Catalyst Selection: The choice of catalyst significantly impacts reaction efficiency and selectivity.
-
Reaction Temperature: Temperature affects the reaction rate but can also lead to side reactions if too high.[1]
-
Reactant Molar Ratio: The ratio of oleic acid to the vinyl donor is a critical factor.
-
Solvent: The choice of solvent can influence catalyst activity and reactant solubility.
-
Reaction Time: Sufficient time is needed for the reaction to reach completion, but prolonged times can lead to product degradation.
Q3: What are the safety considerations when working with catalysts like mercuric acetate?
A3: Mercuric acetate is highly toxic and poses environmental hazards.[2] Due to these concerns, there has been a significant shift towards using less toxic transition-metal catalysts like those based on palladium and ruthenium.[1] If the use of mercury-based catalysts is unavoidable, it is imperative to work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and follow all institutional and regulatory guidelines for handling and disposal of heavy metal waste.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions:
-
Inactive Catalyst:
-
Troubleshooting Step: Verify the age and storage conditions of the catalyst. Ensure it has not been deactivated by exposure to air or moisture.
-
Solution: Use a fresh batch of catalyst or a different type of catalyst known for high activity, such as a Grubbs second-generation catalyst for transvinylation.[1]
-
-
Suboptimal Reaction Temperature:
-
Troubleshooting Step: Review the reaction temperature. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to thermal degradation of the product or catalyst.[1]
-
Solution: Optimize the temperature based on the specific catalyst and solvent system being used. For many transition-metal catalyzed reactions, a temperature range of 60-80°C is a good starting point.[1]
-
-
Presence of Water:
-
Incorrect Reactant Stoichiometry:
-
Troubleshooting Step: Verify the molar ratios of your reactants.
-
Solution: An excess of the vinyl donor (e.g., vinyl acetate) is often used to drive the equilibrium towards the product.
-
A logical workflow for troubleshooting low yield can be visualized as follows:
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Formation of Side Products
Possible Cause and Solution:
-
Olefin Isomerization:
-
Troubleshooting Step: Analyze the product mixture for isomers of this compound. This is more likely at elevated temperatures.[1]
-
Solution: Lower the reaction temperature. This may require a longer reaction time or a more active catalyst to maintain a reasonable conversion rate.
-
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Removal of Catalyst:
-
Troubleshooting Step: Residual catalyst can contaminate the final product.
-
Solution: For homogeneous catalysts, purification can be achieved by column chromatography or by precipitation of the catalyst followed by filtration. For heterogeneous catalysts, simple filtration is often sufficient.[4]
-
-
Separation from Unreacted Oleic Acid:
-
Troubleshooting Step: Unreacted oleic acid can be difficult to separate from the this compound product due to similar physical properties.
-
Solution: An acid-base extraction can be used to remove unreacted oleic acid.[5] The product mixture can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to deprotonate and extract the carboxylic acid.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Typical Reaction Conditions | Reported Yield/Conversion | Key Advantages/Disadvantages |
| Grubbs 2nd Gen. | 5 mol% catalyst, Toluene, 80°C, Argon atm. | High selectivity | Mild conditions, high efficiency.[1] |
| Palladium(II) Acetate | with triethylamine | Lower yields than Grubbs catalysts | Less toxic than mercury-based catalysts.[1] |
| Iridium Complex | Harsher conditions than palladium | Effective for transvinylation | May require more forcing conditions.[2] |
| Mercuric Acetate/H₂SO₄ | Refluxing vinyl acetate | Good yields | Highly toxic and environmentally hazardous. [1][6] |
| Potassium Carbonate | N-methylpyrrolidone (NMP), 60-80°C | >90% functionalization efficiency reported for derivatives | Bio-based approach.[1] |
| Sulfuric Acid | DMSO, 100°C | Up to 97.4% conversion | Simple acid catalysis.[3][7] |
| Lipase (Immobilized) | Varies (e.g., 40-60°C) | Up to 96.7% | "Green" chemistry, high selectivity. |
Experimental Protocols
Protocol 1: Transvinylation using Grubbs Second-Generation Catalyst
This protocol is adapted from established methods for transition-metal catalyzed transvinylation.[1]
Materials:
-
Oleic acid
-
Vinyl acetate (freshly distilled)
-
Grubbs second-generation catalyst
-
Anhydrous toluene
-
Argon gas supply
-
Standard reflux apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an argon inlet, combine oleic acid and a molar excess of vinyl acetate in anhydrous toluene.
-
Purge the system with argon for 15-20 minutes to ensure an inert atmosphere.
-
Add the Grubbs second-generation catalyst (typically 1-5 mol%) to the reaction mixture.
-
Heat the mixture to 80°C with continuous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or ¹H NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
The experimental workflow is depicted below:
Caption: Experimental workflow for this compound synthesis.
Protocol 2: Acid-Catalyzed Esterification
This protocol is based on the direct esterification of polyvinyl alcohol with oleic acid, which can be adapted for this compound synthesis from other vinyl sources.[3]
Materials:
-
Polyvinyl alcohol (or other vinyl alcohol source)
-
Oleic acid
-
Sulfuric acid (catalytic amount)
-
Dimethyl sulfoxide (DMSO)
-
Dean-Stark apparatus
Procedure:
-
Dissolve polyvinyl alcohol in DMSO in a three-necked round-bottom flask equipped with a condenser, thermometer, and Dean-Stark trap.
-
Add oleic acid to the solution and mix thoroughly.
-
Heat the mixture to 100°C.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1% w/w) to the hot solution.
-
Continuously remove the water produced during the reaction using the Dean-Stark apparatus to drive the equilibrium towards the product.
-
Maintain the reaction for the desired time (e.g., 2.5 hours), monitoring as needed.[3]
-
After cooling, the product can be isolated by precipitation and further purified. The final product's formation can be confirmed by the decrease in the acid value.[7]
References
Technical Support Center: Purification of Vinyl Oleate Post-Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of vinyl oleate after its synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity of this compound After Initial Work-up
-
Possible Cause A: Incomplete Reaction
-
Solution: Ensure the synthesis reaction has gone to completion by monitoring it using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is incomplete, consider extending the reaction time or optimizing the catalyst concentration.
-
-
Possible Cause B: Presence of Unreacted Starting Materials (Oleic Acid, Vinyl Acetate)
-
Solution 1: Caustic Wash: To remove unreacted oleic acid, wash the crude product dissolved in an organic solvent (e.g., diethyl ether, toluene) with a dilute aqueous solution of sodium hydroxide or sodium bicarbonate. This will convert the acidic oleic acid into its water-soluble salt, which can then be separated in the aqueous phase.
-
Solution 2: Distillation: Unreacted vinyl acetate can be removed by distillation at atmospheric pressure before proceeding to vacuum distillation for the purification of this compound.
-
-
Possible Cause C: Hydrolysis of this compound
-
Solution: The primary hydrolysis products are oleic acid and vinyl alcohol (which tautomerizes to acetaldehyde)[1]. To minimize hydrolysis, ensure all solvents and reagents used during work-up are anhydrous. If hydrolysis has occurred, the resulting oleic acid can be removed by a caustic wash as described above.
-
Problem 2: Product Discoloration (Yellowing or Browning)
-
Possible Cause A: Thermal Degradation
-
Solution: Overheating during distillation can lead to decomposition and discoloration[2]. It is crucial to use vacuum distillation to lower the boiling point of this compound. Monitor the temperature of the distillation pot closely and keep it at the minimum necessary for a steady distillation rate.
-
-
Possible Cause B: Oxidation
-
Solution: The double bond in the oleate chain is susceptible to oxidation. To prevent this, conduct the purification process under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants can also be considered if compatible with the downstream application.
-
-
Possible Cause C: Residual Catalyst
Problem 3: Polymerization of this compound During Distillation
-
Possible Cause: High Temperatures and Absence of Inhibitors
-
Solution: Vinyl esters are prone to polymerization at elevated temperatures[1].
-
Add a Polymerization Inhibitor: Introduce a suitable inhibitor to the crude this compound before distillation. Common choices for vinyl monomers include hydroquinone, 4-tert-butylcatechol (TBC), or stable free radicals like TEMPO[5]. These are typically added in small quantities (ppm level).
-
Control Temperature: Use high vacuum to keep the distillation temperature as low as possible.
-
Minimize Distillation Time: Do not heat the distillation pot for longer than necessary.
-
-
Problem 4: Difficulty in Removing Catalyst Residues
-
Possible Cause: Inefficient Catalyst Removal Method
-
Solution for Ruthenium Catalysts (from transvinylation):
-
Method 1: Phosphine Oxide/DMSO Treatment: After the reaction, treat the crude product with triphenylphosphine oxide or dimethyl sulfoxide (DMSO), followed by filtration through silica gel[3][4]. This method is effective for removing byproducts from reactions using Grubbs catalysts.
-
Method 2: Aqueous Extraction for PEG-Supported Catalysts: If a PEG-supported catalyst was used, a simple aqueous extraction can efficiently remove the ruthenium byproducts[6].
-
-
Solution for Mercury-Based Catalysts:
-
Washing: A patent for a similar vinyl ester synthesis suggests washing with an acidified aqueous solution of sodium bromide to form a water-soluble mercury complex that can be extracted.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are unreacted starting materials (oleic acid and vinyl acetate), residual catalyst, solvents used in the synthesis, byproducts from side reactions (like ethylidene diester), and polymers of this compound[1]. Hydrolysis can also lead to the formation of oleic acid[1].
Q2: What is the recommended method for purifying this compound on a laboratory scale?
A2: A multi-step approach is generally recommended:
-
Initial Wash: Neutralize and remove acidic impurities (like residual oleic acid and acidic catalysts) with a bicarbonate or dilute hydroxide wash.
-
Catalyst Removal: If a transition metal catalyst was used, employ a specific removal technique (e.g., precipitation or specialized column filtration)[3][4][6].
-
Solvent Removal: Remove any reaction solvents under reduced pressure.
-
Vacuum Distillation: This is the primary method for obtaining high-purity this compound. It is crucial to use a polymerization inhibitor and a high vacuum to prevent thermal degradation.
Q3: At what temperature and pressure should I distill this compound?
A3: While specific boiling points can vary with the purity of the sample and the efficiency of the vacuum system, a general guideline for long-chain fatty vinyl esters is to distill under high vacuum (e.g., <1 mmHg). The pot temperature should be carefully controlled to the lowest possible temperature that allows for a reasonable distillation rate to avoid polymerization. For a similar compound, vinyl laurate, a boiling point of 142-143°C at 10 mmHg has been reported. This compound, being larger, will have a higher boiling point at the same pressure.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be an effective method, especially for removing polar impurities and residual catalyst. A study on a similar vinyl ester, 2,2-bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]‐propane (BisGMA), utilized a silica column with a mobile phase of 80:20 CH2Cl2:ethyl acetate (v/v) for purification[7]. For this compound, a non-polar solvent system like hexane/ethyl acetate on a silica gel column would be a good starting point. The less polar this compound should elute before more polar impurities like oleic acid.
Q5: How can I assess the purity of my final this compound product?
A5: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard and effective method for determining the purity of fatty acid esters like this compound[8][9]. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also excellent for confirming the structure and identifying impurities.
Q6: My this compound is slightly yellow after purification. Is this a problem?
A6: A slight yellow tinge may not necessarily indicate significant impurity, but it can be a sign of minor thermal degradation or oxidation[2]. For applications where high color purity is critical, you can try passing the material through a short plug of activated carbon or alumina to remove color bodies. However, ensure that this treatment does not introduce new impurities.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Impurities Removed | Advantages | Disadvantages |
| Caustic Wash | Unreacted oleic acid, acidic catalyst residues | Simple, effective for acidic impurities | May introduce water, potentially leading to hydrolysis if not dried properly. |
| Crystallization | Unreacted fatty acids | Can be effective for significantly reducing high levels of fatty acid contamination. | May have lower yields due to co-crystallization or loss in the mother liquor. |
| Vacuum Distillation | Unreacted starting materials, some byproducts, solvents | High purity can be achieved. | Risk of polymerization and thermal degradation if not controlled properly. |
| Column Chromatography | Polar impurities, catalyst residues, some byproducts | Highly effective for removing a wide range of impurities. | Can be time-consuming and require large volumes of solvent for large scales. |
| Catalyst Scavengers | Specific metal catalyst residues (e.g., Ruthenium) | Highly specific and efficient for targeted catalyst removal. | Adds an extra step and reagent to the process. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Caustic Wash and Vacuum Distillation
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or toluene) in a separatory funnel.
-
Washing:
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Separate the aqueous layer.
-
Repeat the wash with deionized water until the aqueous layer is neutral.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filtration and Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Preparation for Distillation:
-
Add a polymerization inhibitor (e.g., a few crystals of hydroquinone) to the crude this compound.
-
Transfer the oil to a round-bottom flask suitable for distillation.
-
-
Vacuum Distillation:
-
Assemble a vacuum distillation apparatus.
-
Apply a high vacuum (<1 mmHg).
-
Slowly heat the distillation flask in a heating mantle with magnetic stirring.
-
Collect the fractions that distill at the expected temperature for pure this compound. Discard any initial lower-boiling fractions.
-
Stop the distillation before the pot goes to dryness to prevent the formation of peroxides and charring of residues.
-
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with the non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical starting gradient could be from 0% to 5% ethyl acetate in hexane.
-
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Mandatory Visualization
References
- 1. Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commercialsewing.com [commercialsewing.com]
- 3. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 4. A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerald.com [emerald.com]
- 8. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Vinyl Oleate Polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with vinyl oleate polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Polymer Yield
-
Question: My this compound polymerization resulted in a very low yield or failed to produce any polymer. What are the likely causes and how can I fix this?
-
Answer: Low or no polymer yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inhibitor Presence: Commercial vinyl monomers typically contain inhibitors to prevent premature polymerization during storage.[1] These must be removed before the reaction.
-
Initiator Problems: The choice and handling of the initiator are critical.
-
Cause: The initiator may have decomposed due to improper storage, or the chosen initiator may not be suitable for the reaction temperature.
-
Solution: Use a fresh, properly stored initiator. Select an initiator with a half-life appropriate for your desired reaction temperature and time. For instance, AIBN is a common choice for polymerizations around 60-80 °C.[3][4] Ensure the initiator is soluble in the reaction medium.[3]
-
-
Oxygen Inhibition: The presence of oxygen can inhibit free-radical polymerization by scavenging radicals.
-
Solution: Deoxygenate the reaction mixture thoroughly before initiating the polymerization. This can be achieved by bubbling an inert gas like nitrogen or argon through the monomer or by several freeze-pump-thaw cycles.
-
-
Impure Reagents or Solvents: Impurities in the monomer, solvent, or other reagents can interfere with the polymerization process.[5][6][7][8]
-
Solution: Use high-purity reagents and solvents. Ensure all glassware is clean and dry.
-
-
Issue 2: Low Molecular Weight and/or Broad Polydispersity Index (PDI)
-
Question: My poly(this compound) has a lower molecular weight than expected and a broad PDI. How can I increase the molecular weight and achieve a narrower distribution?
-
Answer: Uncontrolled molecular weight and broad PDI are often due to chain transfer reactions or issues with the initiator concentration.
-
Chain Transfer Reactions: The oleic acid chain in this compound contains allylic protons that are susceptible to chain transfer, which terminates a growing polymer chain and starts a new, shorter one.[9][10][11][12][13] This is a significant challenge in the free-radical polymerization of unsaturated fatty acid-based monomers.[10]
-
Solution:
-
Lower the reaction temperature: This can reduce the rate of chain transfer relative to propagation.
-
Use a controlled polymerization technique: Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization is highly effective for controlling the polymerization of vinyl esters, leading to polymers with predictable molecular weights and narrow PDIs.[14] This requires the use of a suitable RAFT agent.
-
-
-
High Initiator Concentration: A higher concentration of initiator produces more primary radicals, leading to a larger number of shorter polymer chains.
-
Solution: Decrease the initiator concentration. The rate of polymerization is proportional to the square root of the initiator concentration, so a moderate reduction can significantly increase the molecular weight without drastically slowing the reaction.[15]
-
-
Chain Transfer to Solvent or Monomer: Some solvents can act as chain transfer agents. Chain transfer to the monomer itself can also occur.[16][17]
-
Solution: Choose a solvent with a low chain transfer constant. If chain transfer to the monomer is significant, consider adjusting the monomer concentration or employing a controlled polymerization method.
-
-
Issue 3: Poor Reaction Control and Runaway Reactions
-
Question: My polymerization reaction is difficult to control, sometimes leading to a rapid, uncontrolled exotherm (a runaway reaction). How can I ensure better control and safety?
-
Answer: Runaway reactions are a serious safety concern, particularly in bulk polymerization, and are caused by the highly exothermic nature of polymerization coupled with poor heat dissipation.[18]
-
Bulk Polymerization: Polymerizing the neat monomer can lead to a rapid increase in viscosity (the Trommsdorff-Norrish effect), which hinders heat transfer and can lead to a runaway reaction.
-
Solution:
-
Use a solvent: Solution polymerization helps to dissipate heat and control the viscosity of the reaction mixture.
-
Perform the reaction in smaller batches: This increases the surface-area-to-volume ratio, improving heat dissipation.
-
Ensure adequate stirring: Good agitation is crucial for uniform temperature distribution.
-
Use a temperature-controlled reaction setup: A well-calibrated oil bath or reactor jacket is essential.
-
-
-
Initiator Choice and Concentration: An initiator that decomposes too quickly at the reaction temperature can lead to a burst of radicals and an uncontrolled reaction.
-
Solution: Select an initiator with a suitable decomposition rate at the desired temperature. Use the minimum effective concentration of the initiator.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right initiator for my this compound polymerization?
A1: The choice of initiator depends on the polymerization method (e.g., bulk, solution, emulsion) and the desired reaction temperature.[3]
-
For bulk or solution polymerization in organic solvents: Use an oil-soluble initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The selection should be based on the initiator's 10-hour half-life temperature, which should be appropriate for your intended reaction temperature.[4]
-
For emulsion polymerization: A water-soluble initiator like potassium persulfate (KPS) is typically used.[3]
Q2: How can I monitor the progress of my this compound polymerization?
A2: Several techniques can be used to monitor the reaction progress:
-
Gravimetry: Periodically take a small, known mass of the reaction mixture, precipitate the polymer, dry it, and weigh it to determine the monomer conversion.
-
Spectroscopy (FTIR): Monitor the disappearance of the vinyl C=C bond peak (around 1640 cm⁻¹) in the infrared spectrum.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Track the disappearance of the vinyl proton signals in the ¹H NMR spectrum.
-
Dilatometry: This technique measures the volume contraction that occurs as the monomer is converted to the denser polymer.
-
Online Monitoring: Industrial-scale polymerizations may use inline techniques that measure changes in properties like sonic velocity, density, or refractive index to monitor conversion in real-time.[20][21][22][23][24]
Q3: What is the best way to purify the final poly(this compound)?
A3: The most common method for purifying the polymer is precipitation.[]
-
Dissolve the reaction mixture in a good solvent for the polymer (e.g., tetrahydrofuran, toluene).
-
Slowly add this solution to a large excess of a non-solvent (e.g., methanol, ethanol, or cold hexane) while stirring vigorously.
-
The polymer will precipitate out of the solution.
-
Isolate the polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any remaining unreacted monomer, initiator fragments, or other impurities.
-
Dry the polymer under vacuum until a constant weight is achieved. This process can be repeated for higher purity.[]
Quantitative Data Summary
Table 1: Common Initiators for Free-Radical Polymerization
| Initiator | Abbreviation | Type | Typical Solvents | 10-hour Half-life Temperature (°C) |
| 2,2'-Azobisisobutyronitrile | AIBN | Azo | Toluene, Benzene, THF | 65 |
| Benzoyl Peroxide | BPO | Peroxide | Toluene, Benzene, THF | 73 |
| Potassium Persulfate | KPS | Persulfate | Water | 65 |
Data compiled from various sources for general guidance.
Table 2: Impact of Reaction Parameters on Poly(this compound) Properties
| Parameter | Effect of Increase | Rationale |
| Initiator Concentration | Decreased Molecular Weight, Increased Polymerization Rate | More initiating radicals lead to more, but shorter, polymer chains. |
| Temperature | Increased Polymerization Rate, Potentially Decreased Molecular Weight | Higher temperature increases the rate constants for initiation, propagation, and termination. The effect on molecular weight depends on the relative activation energies of these steps and chain transfer.[26] |
| Monomer Concentration | Increased Polymerization Rate, Increased Molecular Weight | Higher monomer concentration increases the rate of propagation relative to other steps. |
| Chain Transfer Agent | Decreased Molecular Weight | The agent terminates growing chains and initiates new ones. |
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization of this compound
-
Monomer Purification: Purify this compound by passing it through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup:
-
Add the purified this compound and a suitable solvent (e.g., toluene) to a round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. A typical monomer concentration is 1-2 M.
-
Add the desired amount of a free-radical initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the monomer).
-
-
Deoxygenation: Bubble dry nitrogen through the solution for 20-30 minutes to remove dissolved oxygen.
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).
-
Allow the reaction to proceed for the desired time (e.g., 4-24 hours), maintaining a nitrogen atmosphere and constant stirring.
-
-
Termination and Isolation:
-
Cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Visualizations
Caption: Troubleshooting workflow for low molecular weight in this compound polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. JPH08310979A - Purification of vinyl monomer - Google Patents [patents.google.com]
- 3. Free Radical Initiators [sigmaaldrich.com]
- 4. How to select a polymerization initiator?|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. Effect of impurities in vinyl chloride on the kinetics of its polymerization and on degradation of PVC | Semantic Scholar [semanticscholar.org]
- 7. journals.pan.pl [journals.pan.pl]
- 8. EFFECT OF IMPURITIES PRESENT IN THE CRUDE GLYCEROL POLYMERIZATION REACTION TO PRODUCE POLYGLYCEROL [redalyc.org]
- 9. Chain transfer - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. rubbernews.com [rubbernews.com]
- 12. impact.ornl.gov [impact.ornl.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. icheme.org [icheme.org]
- 19. researchwithrowan.com [researchwithrowan.com]
- 20. tecnovaht.it [tecnovaht.it]
- 21. Harnessing Photon Density Wave Spectroscopy for the Inline Monitoring of up to 100 L Vinyl Acetate—Versa® 10 Polymerization: Insights into Dispersion Dynamics and Mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 23. scribd.com [scribd.com]
- 24. Process Characterization of Polyvinyl Acetate Emulsions Applying Inline Photon Density Wave Spectroscopy at High Solid Contents [mdpi.com]
- 26. composites.utk.edu [composites.utk.edu]
identifying and minimizing side reactions in vinyl oleate synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of vinyl oleate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is primarily synthesized through two main routes:
-
Transvinylation: This is a widely used method involving the reaction of oleic acid with a vinyl group donor, typically vinyl acetate. The reaction is often catalyzed by transition metals like palladium or iridium.[1] Base-catalyzed transvinylation using catalysts like potassium carbonate has also been reported.[2]
-
Esterification: This method involves the direct reaction of oleic acid with vinyl alcohol.[2] Another variation is the acid-catalyzed esterification of polyvinyl alcohol with oleic acid.[3][4]
Q2: What are the typical catalysts used in this compound synthesis?
A2: The choice of catalyst depends on the synthesis method:
-
Transvinylation: Palladium acetate is a common catalyst, sometimes used with ligands like triarylphosphines.[1][5][6] Iridium complexes can also be used, though they may require harsher reaction conditions.[1] For base-catalyzed transvinylation, potassium carbonate is an effective catalyst.[2]
-
Esterification: Sulfuric acid is a common acid catalyst for the esterification of oleic acid or its derivatives.[3][4] Mercuric acetate has also been mentioned as a catalyst in some older methods, but its use is limited due to high toxicity.[1][2]
Q3: How can I confirm the successful synthesis of this compound?
A3: Several analytical techniques can be used to confirm the formation of this compound and assess its purity:
-
Spectroscopy:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Look for the appearance of a characteristic C-O-C stretching vibration for the ester group, typically in the 1100-1200 cm⁻¹ region.[4]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H-NMR is used to identify the vinyl ester protons, which typically show signals around δH 4.7 ppm and 4.9 ppm.[4] ¹³C-NMR can confirm the presence of the ester carbonyl group.[7]
-
-
Chromatography:
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is excellent for separating this compound from starting materials and byproducts, and the mass spectrum provides structural information for identification.[3]
-
-
Titration:
-
Acid Value Determination: A decrease in the acid value of the reaction mixture indicates the consumption of oleic acid and the formation of the ester product.[4]
-
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time.[7] - Increase Temperature: Gradually increase the reaction temperature. However, be cautious as excessively high temperatures can lead to side reactions like isomerization of oleic acid.[8][9] - Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. Perform small-scale experiments to find the optimal catalyst concentration.[10] |
| Equilibrium Limitation | - Remove Byproducts: In esterification reactions, water is a byproduct. Its removal (e.g., using a Dean-Stark apparatus or adding a desiccant) can shift the equilibrium towards the product side.[7][8] In transvinylation with vinyl acetate, the acetic acid byproduct can be removed. |
| Catalyst Deactivation | - Ensure Anhydrous Conditions: Water can deactivate some catalysts. Use dry solvents and reagents. - Use Fresh Catalyst: Catalysts can lose activity over time. Use a fresh batch of catalyst for optimal performance. |
Issue 2: Presence of Impurities and Side Products
Common Side Reactions and How to Minimize Them
| Side Reaction | Identification Method | Minimization Strategy |
| Hydrolysis of this compound | GC-MS, FTIR (presence of -OH and C=O of carboxylic acid) | - Work up the reaction under anhydrous conditions. - Avoid exposure of the product to acidic or basic aqueous solutions during purification.[2] |
| Polymerization of this compound | Visual observation (increased viscosity, formation of solids), GPC | - Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture or during storage. - Keep reaction temperatures moderate, as high temperatures can initiate polymerization.[2] |
| Isomerization of Oleic Acid (cis to trans) | ¹H-NMR, GC | - Maintain lower reaction temperatures, ideally below 120°C.[9] |
| Formation of Anhydrides | GC-MS, FTIR (anhydride C=O stretches) | - In reactions where this is a known issue, adding a controlled amount of water during the reaction can convert the anhydride back to the carboxylic acid reactant.[11] |
| Formation of Sulfates (with H₂SO₄ catalyst) | Elemental analysis, MS | - If using sulfuric acid with an alcohol, be aware of this potential side reaction.[3] Consider using an alternative catalyst if this becomes a significant issue. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Transvinylation of Oleic Acid
-
Materials: Oleic acid, vinyl acetate (in excess, can also serve as solvent), Palladium (II) acetate, Tri(o-tolyl)phosphine, Triethylamine, Anhydrous toluene (optional solvent).
-
Procedure: a. To a clean, dry flask under an inert atmosphere (e.g., Argon), add oleic acid, anhydrous toluene (if used), and vinyl acetate. b. Add triethylamine, followed by the catalyst system: Palladium (II) acetate and tri(o-tolyl)phosphine. c. Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir. d. Monitor the reaction progress by TLC or GC-MS. e. Upon completion, cool the reaction mixture. f. Remove the solvent and excess vinyl acetate under reduced pressure. g. Purify the crude product by column chromatography or distillation.
Protocol 2: Analysis of this compound Purity by GC-MS
-
Sample Preparation: Dilute a small aliquot of the purified this compound in a suitable solvent (e.g., hexane or ethyl acetate).
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 300°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Integrate the peak areas to determine the relative purity and identify any impurity peaks by comparing their mass spectra with library data.[12][13]
Visualizations
Caption: Main reaction pathway for this compound synthesis and common side reactions.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 3896-58-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium‐Catalyzed Vinylation of Organic Halides | Semantic Scholar [semanticscholar.org]
- 7. ikm.org.my [ikm.org.my]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO1999023057A1 - Process for forming vinyl ester from carboxylic acid with water treatment of the reaction mixture - Google Patents [patents.google.com]
- 12. azom.com [azom.com]
- 13. Development of a Purity Certified Reference Material for Vinyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving Vinyl Oleate Conversion Rates
Welcome to the technical support center for vinyl oleate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is typically synthesized via a transesterification (or transvinylation) reaction where the vinyl group from a donor molecule, like vinyl acetate, is transferred to oleic acid. The two main approaches are chemical catalysis and enzymatic catalysis.
-
Chemical Catalysis: This method often employs transition-metal catalysts such as ruthenium-based Grubbs catalysts or palladium complexes.[1] Older methods used mercury-based catalysts, but these are now largely avoided due to toxicity concerns.[1][2] Base-catalyzed transesterification using agents like potassium carbonate is also a viable route.[1]
-
Enzymatic Catalysis: This "green chemistry" approach utilizes lipases, most commonly immobilized Candida antarctica lipase B (CALB), to catalyze the reaction under milder conditions.[3][4] This method is prized for its high selectivity, which minimizes side reactions.
Q2: I am experiencing low conversion rates. What are the most common causes?
A2: Low conversion rates can stem from several factors depending on your chosen synthesis method. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, substrate molar ratio, and reaction time are critical. Each catalytic system has a specific optimal range.
-
Catalyst Issues: The catalyst (chemical or enzymatic) may be inactive, poisoned, or present in an insufficient amount. For enzymes, factors like water content and substrate inhibition are crucial.[3][5]
-
Reaction Equilibrium: Transesterification is a reversible reaction. The accumulation of byproducts (e.g., acetic acid in reactions using vinyl acetate) can shift the equilibrium back toward the reactants, limiting the final yield.
-
Presence of Impurities: Water and free fatty acids in the feedstock can negatively impact many catalytic processes, especially base-catalyzed reactions.[6]
Q3: How do I choose between a chemical and an enzymatic catalyst?
A3: The choice depends on your specific goals regarding reaction speed, cost, purity, and environmental impact.
-
Chemical catalysts (e.g., Grubbs catalyst) can offer very high efficiency and faster reaction rates.[1] However, they may require harsher conditions, can be expensive, and may necessitate additional purification steps to remove toxic metal residues.
-
Enzymatic catalysts (lipases) operate under mild conditions (lower temperatures), are highly selective (reducing byproducts), and are environmentally friendly.[4] The primary drawbacks can be slower reaction times and potential inhibition by substrates or products.[3] Immobilized enzymes offer the significant advantage of being easily recovered and reused.[7]
Q4: What is the best method for purifying the final this compound product?
A4: The primary challenge in purification is separating this compound from unreacted oleic acid and the catalyst. Common techniques include:
-
Distillation: Molecular or vacuum distillation is effective for separating the vinyl ester from the less volatile oleic acid.[8][9]
-
Washing/Extraction: Unreacted oleic acid can be removed by washing the product mixture with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), which converts the acid into a soap that can be separated.[8][9]
-
Crystallization: At low temperatures, unreacted oleic acid can be precipitated from the mixture and removed by filtration.[8]
-
Chromatography: Techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) can be used for high-purity isolation.[10]
Troubleshooting Guides
Issue: Low Conversion in Enzymatic Synthesis
Q: My lipase-catalyzed reaction has stalled at a low yield. What should I check?
A: Investigate the following factors, as enzymatic reactions are highly sensitive to their environment.
-
Enzyme Activity: Has the enzyme been stored correctly? Is it denatured? Most lipases are sensitive to high temperatures (typically above 60-70°C).[5] Confirm the activity of your lipase batch.
-
Water Content: Lipases require a minimal amount of water to maintain their active conformation. However, excess water will promote the reverse reaction (hydrolysis), reducing your ester yield.[5][11] If using a solvent, ensure it is sufficiently dry. In solvent-free systems, water produced during the reaction can be a limiting factor.
-
Substrate Inhibition: High concentrations of either the alcohol (vinyl source) or the oleic acid can inhibit the enzyme's activity.[3] An optimal molar ratio, often near 1:1 or with a slight excess of one reactant, should be determined experimentally.[3][11]
-
Mixing and Mass Transfer: In immobilized or heterogeneous systems, poor mixing can lead to mass transfer limitations, where the substrates cannot efficiently reach the enzyme's active sites. Ensure adequate agitation, but avoid excessively high speeds that could damage an immobilized enzyme support.[12]
Issue: Product Purity is Low After Chemical Synthesis
Q: My final product is contaminated with byproducts and unreacted starting materials. How can I improve purity?
A: Low purity is often a result of side reactions or incomplete separation.
-
Minimize Side Reactions: High temperatures can cause olefin isomerization or polymerization.[1] Stick to the mildest effective temperature for your chosen catalyst. For instance, Grubbs catalysts work efficiently at temperatures below 100°C.[1]
-
Optimize Reactant Ratio: While an excess of the vinyl donor (e.g., vinyl acetate) is often used to drive the reaction forward, a very large excess can complicate purification.[13] Experiment to find the optimal ratio that maximizes conversion without creating downstream issues.
-
Ensure Complete Removal of Acid: Unreacted oleic acid is a common impurity. Implement a thorough washing step with a basic solution. Multiple washes may be necessary.[14] Monitor the pH of the aqueous layer to ensure all acid has been neutralized.
-
Catalyst Removal: If using a homogeneous chemical catalyst like a Grubbs or palladium complex, ensure your purification protocol (e.g., column chromatography, extraction) is effective at removing all traces of the metal, which is critical for many applications.
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Typical Temperature | Solvents | Key Advantages | Key Disadvantages |
| Grubbs Catalyst (Ru-based) | 80°C | Anhydrous Toluene | High selectivity, mild conditions.[1] | High cost, potential metal contamination. |
| Potassium Carbonate (Base) | 60 - 80°C | N-methylpyrrolidone (NMP) | High efficiency, lower cost.[1] | Sensitive to water and free acids.[6] |
| Mercuric Acetate/Sulfate | 30 - 75°C | Vinyl Acetate (excess) | Effective for vinyl interchange.[9][13] | High toxicity, environmental concerns.[1][2] |
| Immobilized Lipase (CALB) | 40 - 60°C | Solvent-Free or Organic Solvents | Eco-friendly, high selectivity, reusable.[4][7] | Slower reaction rates, potential for substrate inhibition.[3] |
Table 2: Influence of Key Parameters on Enzymatic Synthesis Conversion Rates
| Parameter | Typical Range | Effect on Conversion Rate | Troubleshooting Notes |
| Temperature | 40 - 60°C | Increases rate up to an optimum, then decreases sharply due to enzyme denaturation.[5] | If yield is low, verify that the temperature did not exceed the enzyme's stability limit. |
| Substrate Molar Ratio (Oleic Acid:Vinyl Donor) | 1:1 to 1:3 | Conversion may decrease at high molar ratios of either substrate due to enzyme inhibition.[3] | If conversion is poor, try varying the molar ratio; a 1:1 or 1:2 ratio is often a good starting point.[11] |
| Enzyme Loading (% w/w) | 1 - 10% | Higher loading generally increases the initial reaction rate. | An excessively high loading may not be cost-effective and can cause mixing issues. |
| Water Activity (a_w) | Low | Low water activity favors synthesis over hydrolysis. | Use dry reactants/solvents. Consider adding molecular sieves to remove water produced during the reaction. |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of this compound (Solvent-Free)
This protocol is based on typical conditions for lipase-catalyzed esterification.
Materials:
-
Oleic Acid (>99% purity)
-
Vinyl Acetate (>99% purity)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Molecular sieves (3Å), activated
Procedure:
-
To a 100 mL round-bottom flask, add oleic acid and vinyl acetate in a 1:2 molar ratio.
-
Add the immobilized lipase, typically 5% by weight of the total substrates.
-
Add activated molecular sieves (approx. 10% w/w) to adsorb the acetic acid byproduct and drive the reaction equilibrium towards product formation.
-
Seal the flask and place it in an orbital shaker or use a magnetic stirrer for agitation (e.g., 200 rpm).
-
Maintain the reaction temperature at 50°C using a temperature-controlled oil bath or incubator.
-
Monitor the reaction progress by taking small aliquots over time (e.g., every 2-4 hours) and analyzing them via GC or HPLC to determine the concentration of this compound.
-
Once the reaction has reached equilibrium or the desired conversion (typically 12-24 hours), stop the reaction by filtering out the immobilized enzyme and molecular sieves. The enzyme can be washed with a solvent (e.g., hexane), dried, and stored for reuse.
-
Purify the resulting product mixture via vacuum distillation to remove excess vinyl acetate and any remaining starting materials.
Protocol 2: Grubbs Catalyst-Mediated Transvinylation
This protocol is adapted from methods described for efficient transvinylation.[1]
Materials:
-
Oleic Acid (>99% purity)
-
Vinyl Acetate (>99% purity)
-
Grubbs Catalyst (e.g., 2nd Generation)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., using a Schlenk line) to protect the catalyst from air and moisture.
-
In a flask, dissolve oleic acid in anhydrous toluene.
-
Add vinyl acetate to the solution. A molar excess of vinyl acetate is typically used.
-
Add the Grubbs catalyst (e.g., 5 mol% relative to the oleic acid).
-
Heat the mixture to 80°C with stirring under the inert atmosphere.
-
Monitor the reaction's progress via TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
The catalyst can be removed using a silica gel plug or specialized scavengers.
-
Remove the solvent (toluene) and excess vinyl acetate under reduced pressure.
-
The crude product can be further purified by washing with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by vacuum distillation.
Mandatory Visualizations
Caption: General workflow for this compound synthesis and purification.
Caption: Troubleshooting decision tree for low this compound conversion.
Caption: Interplay of key parameters in enzymatic this compound synthesis.
References
- 1. This compound | 3896-58-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ocl-journal.org [ocl-journal.org]
- 5. mdpi.com [mdpi.com]
- 6. updatepublishing.com [updatepublishing.com]
- 7. mdpi.com [mdpi.com]
- 8. US2957015A - Separation of vinyl esters of fatty acids from the corresponding fatty acids - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. US3000918A - Vinyl ester synthesis - Google Patents [patents.google.com]
- 14. US4915974A - Polythis compound as a fat replacement - Google Patents [patents.google.com]
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the thermal stability of vinyl oleate. It is intended for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal stability concerns when working with this compound?
A1: The main thermal stability issues associated with this compound are unwanted polymerization, oxidation, and hydrolysis. These degradation pathways can be initiated or accelerated by elevated temperatures, leading to changes in the material's physical and chemical properties.
Q2: At what temperature does this compound begin to decompose?
A2: The thermal decomposition of this compound is a multi-stage process. Based on thermogravimetric analysis (TGA) of similar long-chain esters, initial weight loss due to the volatilization of impurities or low molecular weight degradation products can begin at temperatures as low as 150°C. Significant decomposition, involving the cleavage of the ester bond and breakdown of the hydrocarbon chain, typically occurs at temperatures exceeding 300°C under an inert atmosphere.
Q3: How can I prevent unwanted polymerization of this compound during my experiments?
A3: Unwanted polymerization, which can be initiated by heat, is a common issue.[1][2] To prevent this, it is crucial to use a polymerization inhibitor. Common inhibitors for vinyl monomers include hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT).[1] The choice and concentration of the inhibitor depend on the experimental conditions, particularly the temperature and duration of the experiment. It is also advisable to store this compound at cool temperatures and away from light to minimize spontaneous polymerization.
Q4: What are the signs of oxidative degradation in this compound?
A4: Oxidative degradation, or autoxidation, occurs due to the presence of the double bond in the oleate chain and is accelerated by heat and exposure to air.[3] Signs of oxidation include a change in color (yellowing), an increase in viscosity, and the development of a rancid odor. Analytically, oxidation can be detected by an increase in the peroxide value and the presence of characteristic carbonyl peaks in the infrared (IR) spectrum.
Q5: Is hydrolysis a significant concern at neutral pH?
A5: While the ester linkage in this compound can be hydrolyzed to oleic acid and vinyl alcohol (which tautomerizes to acetaldehyde), this reaction is significantly slower at neutral pH compared to acidic or basic conditions.[4][5] However, at elevated temperatures, even in the absence of a strong acid or base catalyst, thermal hydrolysis can occur, leading to an increase in the acid value of the material.
Troubleshooting Guides
Issue 1: Unexpected Polymerization During Heating
Symptoms:
-
Noticeable increase in viscosity.
-
Formation of a gel or solid material.
-
Inaccurate results in analytical tests due to changes in sample properties.
Possible Causes:
-
Depletion or absence of a polymerization inhibitor.
-
Excessively high temperatures or prolonged heating times.
-
Presence of contaminants that can act as polymerization initiators.
Solutions:
-
Add a Polymerization Inhibitor: If not already present, add an appropriate inhibitor such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ) at a suitable concentration (typically 10-200 ppm).
-
Optimize Temperature and Time: Reduce the experimental temperature and duration of heating to the minimum required for the procedure.
-
Ensure Purity: Use high-purity this compound and ensure all glassware and equipment are clean to avoid introducing contaminants.
-
Work Under an Inert Atmosphere: For high-temperature applications, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of peroxides that can initiate polymerization.
Issue 2: Sample Discoloration and Odor Formation
Symptoms:
-
The sample turns yellow or brown upon heating.
-
Development of a sharp, unpleasant, or rancid odor.
-
Changes in spectroscopic data, such as the appearance of new peaks in the IR or NMR spectrum.
Possible Causes:
-
Oxidation of the unsaturated oleate chain due to exposure to air at elevated temperatures.
-
Formation of volatile degradation products such as aldehydes and ketones.
Solutions:
-
Use an Inert Atmosphere: Whenever possible, handle and heat this compound under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Add an Antioxidant: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to inhibit the free-radical chain reactions of oxidation.
-
Store Properly: Store this compound in a cool, dark place in a tightly sealed container to minimize exposure to light and oxygen.
-
Purify Before Use: If the starting material already shows signs of degradation, consider purifying it by distillation or column chromatography before use.
Issue 3: Increase in Acidity of the Sample
Symptoms:
-
A decrease in the pH of aqueous mixtures containing this compound.
-
An increase in the acid value as determined by titration.
-
Corrosion of metallic components in contact with the heated material.
Possible Causes:
-
Hydrolysis of the ester bond, forming oleic acid.
-
Oxidative cleavage of the double bond, forming carboxylic acid fragments.
Solutions:
-
Control Moisture: Ensure that the this compound and any solvents used are dry, as water is required for hydrolysis.
-
Buffer the System: If compatible with the experimental setup, use a buffer to maintain a neutral pH.
-
Use an Inert Atmosphere: As oxidation can lead to acidic byproducts, working under an inert atmosphere can also mitigate the increase in acidity.
-
Select Compatible Materials: Use glass or other non-reactive materials for handling and heating this compound to prevent reactions with metal surfaces.
Data Presentation
Table 1: Typical Thermal Decomposition Profile of a Long-Chain Vinyl Ester (Illustrative Data)
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| < 150 | < 1 | Desorption of moisture and volatile impurities. |
| 150 - 300 | 1 - 5 | Onset of decomposition; loss of volatile degradation products. |
| 300 - 450 | 80 - 90 | Major decomposition of the ester and hydrocarbon chain. |
| > 450 | > 95 | Final decomposition to a small char residue. |
Note: This data is illustrative and based on typical values for long-chain esters. Actual values for this compound may vary depending on purity and experimental conditions.
Table 2: Differential Scanning Calorimetry (DSC) Events for a Long-Chain Vinyl Ester (Illustrative Data)
| Temperature (°C) | Event Type | Enthalpy (J/g) | Interpretation |
| -10 to 0 | Endothermic | 50 - 70 | Melting of the solidified ester. |
| 150 - 250 | Exothermic | Variable | Onset of thermally induced polymerization (in the absence of an effective inhibitor). |
| > 300 | Endothermic/Exothermic | Variable | Complex thermal decomposition events. |
Note: The polymerization exotherm is highly dependent on the presence and effectiveness of inhibitors.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Profile
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a 5-10 mg sample of this compound into a clean TGA pan (typically alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.
-
Record the weight loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at which major weight loss events occur.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Transitions
Objective: To identify thermal transitions such as melting and polymerization.
Methodology:
-
Calibrate the DSC instrument with appropriate standards (e.g., indium).
-
Hermetically seal 5-10 mg of this compound in an aluminum DSC pan.
-
Place the sealed pan and an empty reference pan in the DSC cell.
-
Equilibrate the cell at a low temperature (e.g., -50°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected decomposition point (e.g., 350°C).
-
Record the heat flow as a function of temperature.
-
Analyze the DSC thermogram for endothermic peaks (e.g., melting) and exothermic peaks (e.g., polymerization or decomposition).
Protocol 3: GC-MS Analysis of Thermal Degradation Products
Objective: To identify the volatile and semi-volatile products of thermal degradation.
Methodology:
-
Place a known amount of this compound in a sealed vial under an inert atmosphere.
-
Heat the sample at a specific temperature (e.g., 180°C) for a defined period.
-
Collect the headspace vapor using a gas-tight syringe or by solid-phase microextraction (SPME).
-
Alternatively, dissolve a portion of the heated liquid sample in a suitable solvent (e.g., hexane).
-
Inject the sample into a gas chromatograph-mass spectrometer (GC-MS).
-
Use a suitable GC column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of potential degradation products.
-
Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST). Common degradation products to look for include aldehydes, ketones, hydrocarbons, and shorter-chain esters.[6]
Visualizations
Caption: Primary thermal degradation pathways of this compound.
Caption: Troubleshooting workflow for thermal instability issues.
References
troubleshooting transesterification reactions involving vinyl oleate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for transesterification reactions involving vinyl oleate.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield unexpectedly low?
A low yield in this compound transesterification can stem from several factors. Primarily, consider the activity of your catalyst, especially if using an enzyme like lipase. Lipase activity is highly dependent on water content; too much water can shift the reaction equilibrium towards hydrolysis of the ester, while too little can inhibit enzyme function.[1][2][3] The optimal water activity (a_w) often lies in a narrow range, sometimes as low as a_w < 0.2.[3] Other factors include suboptimal temperature, incorrect substrate molar ratio, catalyst concentration, and reaction time.[4]
Q2: How can I minimize the formation of byproducts?
A common side reaction is hydrolysis, which competes with the desired transesterification, particularly when excessive water is present in the reaction medium.[1][2] Another potential issue is saponification (soap formation), especially if using an alkaline catalyst with starting materials that have a high free fatty acid (FFA) content.[4][5] To mitigate this, ensure your reactants are anhydrous and consider a pre-treatment step to reduce FFA levels if necessary.[6] When using vinyl esters as acyl donors, the liberated vinyl alcohol tautomerizes to acetaldehyde, which can inactivate the enzyme catalyst. Performing the reaction under vacuum can help remove this volatile byproduct.
Q3: My enzyme catalyst (lipase) appears to be inactive or shows low stability. What are the likely causes?
Enzyme deactivation can be caused by several factors. High temperatures can denature the enzyme, so it's crucial to operate within the optimal temperature range for the specific lipase being used.[7] The choice of solvent can also significantly impact enzyme stability and activity. Furthermore, as mentioned, the acetaldehyde generated from the vinyl leaving group can lead to enzyme inactivation. Immobilizing the enzyme can often improve its stability and reusability.[8][9][10]
Q4: What is the optimal temperature for this reaction?
The optimal temperature is a balance between reaction rate and enzyme stability. Increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to enzyme denaturation.[4][7] For many lipase-catalyzed reactions, temperatures between 40°C and 60°C are effective.[1][11][12] It is recommended to determine the optimal temperature for your specific enzyme and reaction system empirically.
Q5: How can I effectively monitor the progress of the reaction?
Several analytical techniques can be employed. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used to quantify the disappearance of reactants and the formation of the product ester. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also a powerful tool for monitoring the reaction, as specific proton signals for the reactants and products can be integrated to determine conversion.[13][14] Near-infrared (NIR) spectroscopy has also been utilized for real-time monitoring of transesterification reactions.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conversion/Yield | Suboptimal Water Content: Excess water promotes hydrolysis over transesterification.[1][2] Insufficient water can deactivate the enzyme. | Optimize the water activity (a_w) of the system. For lipases, this is often in the range of a_w < 0.2 to 0.5.[1][3] This can be achieved by adding a specific amount of water or using salt hydrates to control humidity. |
| Incorrect Temperature: Temperature may be too low for an efficient reaction rate or too high, causing enzyme denaturation.[4][7] | Determine the optimal temperature for your specific lipase, typically between 40-60°C.[11] Perform a temperature screen to find the best balance of activity and stability. | |
| Poor Mixing/Mass Transfer Limitation: In heterogeneous systems (e.g., immobilized enzyme), poor mixing can limit the reaction rate.[15] | Increase the agitation speed or use a more efficient stirring method. Ensure the catalyst is well-dispersed in the reaction medium.[15] | |
| Enzyme Inhibition: Acetaldehyde byproduct from the vinyl group can inhibit the lipase. | Conduct the reaction under vacuum to continuously remove the volatile acetaldehyde. | |
| Enzyme Deactivation | Thermal Denaturation: Reaction temperature is too high. | Operate at a lower temperature. Screen for more thermostable lipases if higher temperatures are required.[7] |
| Solvent Incompatibility: The chosen organic solvent may be denaturing the enzyme. | Select a non-polar, hydrophobic solvent (e.g., hexane, heptane) which is generally less disruptive to lipase structure. | |
| Acetaldehyde Poisoning: Accumulation of acetaldehyde byproduct inactivates the enzyme. | Apply a vacuum during the reaction to remove acetaldehyde as it forms. | |
| Formation of Side Products | Hydrolysis: Presence of excess water in the reaction mixture.[2] | Use anhydrous solvents and reactants. Dry the enzyme preparation if necessary. Control water activity as described above. |
| Saponification (Soap Formation): High free fatty acid (FFA) content in the oleate source reacting with a basic catalyst.[4][6] | If using a basic catalyst, ensure the FFA value of the oil is low (<1%).[4] Alternatively, use an enzyme catalyst which is less sensitive to FFAs, or pre-esterify the FFAs using an acid catalyst.[5] | |
| Reaction Stalls | Equilibrium Reached: The reaction has reached thermodynamic equilibrium. | Shift the equilibrium towards the product side. This can be done by removing one of the products (e.g., removing acetaldehyde under vacuum) or by using a large excess of one reactant. |
| Enzyme Leaching (Immobilized): The enzyme is detaching from the support material. | Evaluate the immobilization protocol. Consider using a different support or a covalent attachment method for stronger binding. |
Quantitative Data Summary
The following tables summarize key parameters that influence lipase-catalyzed transesterification reactions.
Table 1: Effect of Temperature on Oleyl Oleate Synthesis
| Temperature (°C) | Reaction Time (min) | Enzyme Quantity (% w/w) | Molar Ratio (Acid:Alcohol) | Oleyl Oleate Conc. (mmol/g) |
|---|---|---|---|---|
| 30 | 60 | 6 | 1:1 | ~1.1 |
| 50 | 60 | 6 | 1:1 | ~1.3 |
| 70 | 60 | 6 | 1:1 | ~1.2 |
Data adapted from optimization studies of oleyl oleate synthesis. Optimal temperature provides a balance between reaction rate and enzyme stability.[16]
Table 2: Influence of Water Content on Lipase Activity
| Water Activity (a_w) | Water Content (% w/w) | Transesterification Conversion (%) |
|---|---|---|
| < 0.1 | Low | Suboptimal |
| 0.22 | 2.0 | 29.3 |
| 0.46 | 3.9 | ~20.0 |
| > 0.7 | High | Approaches 0 |
Data represents the effect of water on Carica papaya lipase activity, showing a distinct optimum.[1] Excessive water shifts the reaction towards hydrolysis.[1]
Key Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Transesterification of this compound
-
Enzyme Preparation: Dry the lipase (e.g., Candida antarctica Lipase B, CALB) under vacuum for 24 hours to achieve a desired low water content.
-
Reactant Preparation: Add this compound (1 equivalent) and the desired alcohol substrate (e.g., 1.2 equivalents) to a round-bottom flask containing an appropriate anhydrous organic solvent (e.g., n-hexane).
-
Reaction Setup: Add the dried lipase (typically 5-10% by weight of the substrates) to the reactant mixture.
-
Reaction Conditions: Place the flask under magnetic stirring at the optimized temperature (e.g., 50°C). If desired, apply a vacuum to remove the acetaldehyde byproduct.
-
Monitoring: Withdraw aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Quench the enzyme activity in the aliquot (e.g., by filtration or centrifugation). Analyze the sample using GC, HPLC, or ¹H NMR to determine the conversion of this compound and the yield of the desired product.
-
Product Isolation: Once the reaction reaches completion, remove the enzyme by filtration. Evaporate the solvent under reduced pressure. The crude product can then be purified using column chromatography if necessary.
Protocol 2: Monitoring Reaction Progress by ¹H NMR Spectroscopy
-
Sample Preparation: Withdraw a small aliquot (~0.1 mL) from the reaction mixture. Filter to remove the enzyme. Dilute the sample with a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Identify the characteristic signals for the vinyl protons of this compound (typically between 4.5-7.5 ppm) and a characteristic signal for the newly formed ester product.
-
Calculate Conversion: The percentage conversion can be calculated by comparing the integration of a disappearing reactant peak to a stable reference peak (or to the sum of the reactant and product peaks).
-
Conversion (%) = [Integral_Product / (Integral_Product + Integral_Reactant)] x 100
-
Visual Guides
Caption: Experimental workflow for lipase-catalyzed transesterification.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Reaction pathway showing transesterification and side reactions.
References
- 1. ocl-journal.org [ocl-journal.org]
- 2. Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jpme.journals.ekb.eg [jpme.journals.ekb.eg]
- 5. Sustainable biodiesel generation through catalytic transesterification of waste sources: a literature review and bibliometric survey - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07338A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase: The Effect of Transesterification Conditions and the Synergy of Lipases with Different Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase: The Effect of Transesterification Conditions and the Synergy of Lipases with Different Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kinetics-of-palm-oil-transesterification-in-a-batch-reactor - Ask this paper | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. researchgate.net [researchgate.net]
overcoming common problems in scaling up vinyl oleate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of vinyl oleate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main industrial routes for this compound synthesis are:
-
Transvinylation: This method involves the reaction of oleic acid with a vinyl source, typically vinyl acetate, in the presence of a catalyst. This is often the preferred route for producing high-purity vinyl esters.
-
Direct vinylation (not commonly used for fatty acids): This involves the reaction of the carboxylic acid with acetylene. Due to the hazardous nature of acetylene, this method is less common in modern industrial processes.
Q2: What are the key parameters to control during the scale-up of this compound synthesis?
A2: Critical parameters to monitor and control during scale-up include:
-
Temperature: Reaction temperature significantly impacts reaction rate and byproduct formation.
-
Pressure: Particularly important for controlling the boiling points of reactants and products, especially when removing byproducts like acetic acid via distillation.
-
Catalyst concentration and activity: The catalyst-to-reactant ratio is crucial for achieving desired conversion rates. Catalyst deactivation over time is a key concern in continuous processes.
-
Reactant molar ratio: The ratio of vinyl acetate to oleic acid affects the reaction equilibrium and overall yield.
-
Mixing/Agitation: Proper mixing is essential to ensure good contact between reactants and the catalyst, and to maintain uniform temperature distribution.
Q3: What are the major safety concerns when scaling up this compound production?
A3: The primary safety concern is managing the heat generated by the reaction (exotherm). What might be a mild exotherm at the lab bench scale can become a significant safety hazard at an industrial scale, potentially leading to a runaway reaction.[1] It is crucial to have adequate cooling systems and to conduct thorough thermal hazard assessments before scaling up. Proper handling of raw materials and products, including the use of appropriate personal protective equipment (PPE), is also paramount.
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Conversion
Q: My this compound yield has significantly dropped after scaling up the reaction from a 1L flask to a 50L reactor. What could be the cause?
A: Several factors could contribute to a decrease in yield during scale-up. Here’s a systematic approach to troubleshooting:
-
Inadequate Mixing: In larger reactors, achieving homogenous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of low reactant concentration, both of which can negatively impact the reaction.
-
Solution: Evaluate and optimize the agitator design and speed for the larger vessel. Consider installing baffles to improve mixing efficiency. Computational Fluid Dynamics (CFD) modeling can be a useful tool to simulate and improve mixing in the reactor.
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to remove the heat generated by the reaction, potentially leading to side reactions or catalyst degradation.
-
Solution: Ensure the reactor's cooling jacket has sufficient capacity for the larger scale. Monitor the internal and jacket temperatures closely. For highly exothermic reactions, consider using a semi-batch process where one reactant is added gradually to control the rate of heat generation.
-
-
Catalyst Deactivation: The catalyst may be deactivating at a faster rate in the larger reactor due to impurities in the reactants or prolonged exposure to high temperatures.
-
Solution: Analyze the catalyst for signs of poisoning or fouling. Consider increasing the catalyst loading or implementing a catalyst regeneration or replacement schedule for continuous processes.
-
-
Shift in Reaction Equilibrium: If a byproduct is not being effectively removed at scale, it can shift the reaction equilibrium back towards the reactants. For example, in transvinylation with vinyl acetate, the removal of the acetic acid byproduct is crucial.
-
Solution: Verify that the distillation or vacuum system used for byproduct removal is adequately sized and operating efficiently for the larger volume.
-
Problem 2: Product Purity Issues - Presence of Byproducts
Q: After scaling up, I'm observing a higher concentration of byproducts in my final this compound product. How can I address this?
A: Increased byproduct formation at scale is often linked to heat and mass transfer limitations.
-
Side Reactions at Higher Temperatures: Inefficient heat removal can lead to higher reaction temperatures, promoting unwanted side reactions.
-
Solution: As mentioned previously, improve the reactor's cooling capacity and temperature control.
-
-
Byproduct Formation from Impurities: Trace impurities in the starting materials can have a more significant impact at a larger scale.
-
Solution: Ensure the quality and purity of your oleic acid and vinyl acetate meet the required specifications for the scaled-up process.
-
-
Inefficient Purification: The purification method used at the lab scale (e.g., simple distillation) may not be as effective at a larger scale.
-
Solution: Optimize the purification process. This may involve using a packed distillation column for better separation, or exploring other purification techniques like fractional distillation under reduced pressure.
-
Problem 3: Catalyst Deactivation and Separation
Q: In our continuous process, the catalyst seems to be losing activity much faster than in the lab-scale batch reactions. How can we mitigate this?
A: Catalyst deactivation is a common challenge in continuous industrial processes.
-
Poisoning: Impurities in the feedstocks can poison the catalyst.
-
Solution: Implement a more rigorous purification of the reactants before they enter the reactor.
-
-
Fouling: High molecular weight byproducts can coat the catalyst surface, blocking active sites.
-
Solution: Optimize reaction conditions to minimize the formation of these byproducts. A periodic catalyst wash or regeneration cycle may be necessary.
-
-
Sintering: At high temperatures, the small metal particles of a heterogeneous catalyst can agglomerate, reducing the active surface area.
-
Solution: Operate at the lowest effective temperature. Select a catalyst with a more thermally stable support.
-
Data Presentation
Table 1: Effect of Scale on Reaction Parameters (Illustrative Data)
| Parameter | Lab Scale (1L) | Pilot Scale (50L) | Production Scale (1000L) |
| Typical Yield (%) | 95-99% | 90-95% | 85-92% |
| Purity after initial purification (%) | >99% | 97-99% | 95-98% |
| Typical Reaction Time | 2-4 hours | 4-6 hours | 6-8 hours |
| Heat Transfer Coefficient (W/m²K) | ~300-500 | ~150-300 | ~50-150 |
Note: This table presents illustrative data based on typical trends observed in scaling up esterification reactions. Actual values will vary depending on the specific process and equipment.
Experimental Protocols
Key Experiment: Transvinylation of Oleic Acid with Vinyl Acetate
This protocol is adapted from a general procedure for vinyl ester synthesis and should be optimized for your specific equipment and scale.
Materials:
-
Oleic Acid (technical grade, purified if necessary)
-
Vinyl Acetate (stabilized with hydroquinone)
-
Palladium(II) acetate (catalyst)
-
2,2'-bipyridyl (ligand)
-
Hydroquinone (polymerization inhibitor)
-
Sodium Bicarbonate (for neutralization)
Procedure (Lab Scale):
-
Catalyst Preparation: In a separate flask, dissolve palladium(II) acetate and 2,2'-bipyridyl in a small amount of vinyl acetate to form the catalyst complex.
-
Reaction Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and an inlet for inert gas (e.g., nitrogen).
-
Charging Reactants: Charge the flask with oleic acid, an excess of vinyl acetate (e.g., 3-5 molar equivalents), and a small amount of hydroquinone.
-
Initiating the Reaction: Begin stirring and slowly heat the mixture to reflux (around 72-75°C) under a nitrogen atmosphere.
-
Catalyst Addition: Once the mixture is at a stable reflux, add the prepared catalyst solution.
-
Reaction Monitoring: Monitor the reaction progress by taking small samples periodically and analyzing them for the disappearance of oleic acid (e.g., by titration to determine the acid value) or the formation of this compound (e.g., by GC or HPLC). The reaction is typically complete in 2-4 hours.
-
Byproduct Removal: The acetic acid formed during the reaction can be removed by distillation, often as an azeotrope with vinyl acetate.
-
Workup: After the reaction is complete, cool the mixture and neutralize any remaining acidic catalyst with sodium bicarbonate.
-
Purification: Filter the mixture to remove any solids. Purify the this compound by vacuum distillation to remove unreacted vinyl acetate and other impurities.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Transvinylation reaction pathway for this compound synthesis.
References
Technical Support Center: Refining Catalyst Selection for Vinyl Oleate Synthesis
Welcome to the Technical Support Center for vinyl oleate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The most prevalent methods for this compound synthesis are:
-
Transition-Metal Catalysis: This typically involves the transvinylation of oleic acid with vinyl acetate. Palladium-based catalysts are frequently used.[1] Ruthenium and iridium complexes have also been shown to be effective.
-
Enzymatic Synthesis: Lipases, such as Candida antarctica lipase B (CALB), are commonly used for the esterification of oleic acid with a vinyl donor.[2][3] This method is valued for its mild reaction conditions and high selectivity.
-
Mercury-Catalyzed Synthesis: While historically used, catalysts like mercuric acetate are now less common due to their high toxicity.[4]
Q2: How do I choose the right catalyst for my experiment?
A2: The choice of catalyst depends on several factors, including the desired reaction conditions, required yield and selectivity, and tolerance of functional groups. For a visual guide, refer to our Catalyst Selection Workflow diagram below. Transition metal catalysts often offer high yields in shorter reaction times, while enzymatic catalysts provide excellent selectivity under milder, more environmentally friendly conditions.
Q3: What are the key safety precautions to consider?
A3: When working with transition metal catalysts, particularly mercury-based ones, it is crucial to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information on mercuric acetate, always consult the Safety Data Sheet (SDS).
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Catalyst Deactivation (Palladium) | Palladium catalysts can deactivate due to agglomeration or poisoning.[5] Consider regenerating the catalyst or preparing a fresh batch. Ensure the use of high-purity reagents to avoid catalyst poisons like sulfur compounds. |
| Sub-optimal Reaction Temperature (Enzymatic) | Enzyme activity is highly temperature-dependent. Determine the optimal temperature for the specific lipase being used. Temperatures that are too high can lead to enzyme denaturation. |
| Incorrect Substrate Molar Ratio (Enzymatic) | An excess of either oleic acid or the vinyl donor can inhibit enzyme activity.[6] An optimal molar ratio of 2:1 (oleyl alcohol to oleic acid) has been reported for high yields with CALB.[2] |
| Insufficient Reaction Time | Monitor the reaction progress over time to ensure it has reached completion. For enzymatic reactions, a reaction time of 5 minutes has been shown to be optimal under specific conditions to achieve over 95% yield.[2] |
| Poor Catalyst-Substrate Mixing | Ensure adequate agitation to facilitate proper mixing of the catalyst and substrates, especially in heterogeneous catalysis. An agitation speed of 150 rpm has been used effectively in enzymatic synthesis.[2] |
Problem 2: Low Selectivity and Formation of Byproducts
| Potential Cause | Suggested Solution |
| Side Reactions with Transition Metal Catalysts | The choice of ligands and reaction conditions can significantly impact selectivity. Fine-tuning the solvent and temperature may reduce the formation of undesired byproducts. |
| Presence of Water in the Reaction Mixture (Enzymatic) | Water can lead to hydrolysis of the ester product. Use a dry solvent and consider adding molecular sieves to remove any residual water. |
| Incorrect Enzyme Choice | Different lipases exhibit varying selectivity. Screen a panel of lipases to identify the one that provides the highest selectivity for this compound. |
Quantitative Data on Catalyst Performance
The following table summarizes a selection of reported quantitative data for different catalytic systems in this compound (or similar wax ester) synthesis.
| Catalyst | Substrates | Solvent | Temperature (°C) | Reaction Time | Yield/Conversion (%) | Selectivity (%) | Reference |
| Novozym 435 (immobilized CALB) | Oleic acid, Oleyl alcohol | Hexane | 40-50 | 5 min | >95 | High | [2] |
| Mercuric Acetate / H₂SO₄ | Lauric acid, Vinyl acetate | Vinyl acetate | Reflux | 3 hours | 80-85 (of vinyl laurate) | Not specified | [4] |
| [(Sp,R)-COP-OAc]₂ (Palladium) | Allylic trichloroacetimidate precursor | CH₂Cl₂ | Room Temp. | Not specified | 91 | 94 (ee) | [7] |
| Fermase CALB™ 10000 | Oleic acid, Cetyl alcohol | Solvent-free | 60 | 20 min | 97.5 | High | [3] |
Experimental Protocols
1. Enzymatic Synthesis of Oleyl Oleate using Novozym 435 [2]
-
Materials: Oleic acid, oleyl alcohol, Novozym 435 (immobilized Candida antarctica lipase B), hexane, ethanol, acetone.
-
Procedure:
-
In a reaction vessel, combine 2 mmol of oleic acid and 4 mmol of oleyl alcohol.
-
Add 2.0 mL of hexane as the solvent.
-
Add 0.3 g of Novozym 435 to the mixture.
-
Incubate the mixture at 37°C in a horizontal water bath shaker with an agitation speed of 150 rpm for 180 minutes.
-
To terminate the reaction, add 7.0 mL of an ethanol/acetone mixture (1:1 v/v).
-
Analyze the product mixture for yield and purity, for example, by using GC-MS.
-
2. Synthesis of Vinyl Laurate using Mercuric Acetate/Sulfuric Acid [4]
-
Materials: Lauric acid, vinyl acetate, mercuric acetate, 100% sulfuric acid, sodium acetate trihydrate.
-
Procedure:
-
In a 500-mL round-bottomed three-necked flask equipped with a thermometer, reflux condenser, and a gas inlet tube, place 206 g (2.4 moles) of freshly distilled vinyl acetate and 80 g (0.4 mole) of lauric acid.
-
Warm the mixture to dissolve the lauric acid and then add 1.6 g of mercuric acetate.
-
Shake the mixture by hand for about 30 minutes and then add 0.15 mL of 100% sulfuric acid dropwise.
-
Heat the solution under reflux for 3 hours.
-
Add 0.83 g of sodium acetate trihydrate to neutralize the sulfuric acid.
-
Recover the excess vinyl acetate by distillation at atmospheric pressure until the pot temperature reaches 125°C.
-
Complete the distillation at 10 mm Hg or lower to obtain the vinyl laurate.
-
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Catalyst selection workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Preparation of allyl and vinyl silanes by the palladium-catalyzed silylation of terminal olefins: a silyl-Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Vinyl Oleate and Vinyl Stearate in Copolymerization for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of polymer chemistry and drug delivery, the choice of monomers is critical in tailoring the final properties of a copolymer. Vinyl esters of fatty acids, such as vinyl oleate and vinyl stearate, have garnered interest due to their biocompatibility and the unique properties they impart to copolymers. Derived from oleic acid (a monounsaturated fatty acid) and stearic acid (a saturated fatty acid) respectively, these monomers offer a versatile platform for creating materials with a range of physicochemical characteristics. This guide provides a comparative overview of this compound and vinyl stearate in copolymerization, focusing on their reactivity, the properties of the resulting copolymers, and their potential applications in the biomedical field, supported by available experimental data.
The primary distinction between these two monomers lies in the nature of their fatty acid side chains. This compound possesses a C18 chain with a double bond (cis-9-octadecenoate), introducing a degree of unsaturation and a kink in the chain. In contrast, vinyl stearate features a fully saturated C18 straight-chain (octadecanoate). This structural difference significantly influences their copolymerization behavior and the ultimate performance of the copolymers.
Experimental Methodologies
The data presented in this guide are compiled from various studies. The primary methods employed in these studies for synthesis and characterization are outlined below.
Copolymerization Protocols
Solution Polymerization: A typical procedure involves dissolving the vinyl monomer (this compound or vinyl stearate) and a comonomer (e.g., vinyl acetate, N-vinylpyrrolidone) in a suitable solvent such as toluene or benzene. A radical initiator, commonly azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen) at a specific temperature (typically 60-80 °C) for a defined period. The resulting copolymer is then precipitated in a non-solvent like methanol, filtered, and dried under vacuum.
Emulsion Polymerization: This method is often employed for industrial-scale production. The monomers are emulsified in water using a surfactant. A water-soluble initiator, such as potassium persulfate, is added to initiate polymerization. The reaction is carried out at a controlled temperature with constant stirring.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Used to determine the copolymer composition and microstructure.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymers.
-
Differential Scanning Calorimetry (DSC): Utilized to measure thermal transitions, including the glass transition temperature (Tg) and melting point (Tm).
-
Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the copolymers by measuring weight loss as a function of temperature.
-
Mechanical Testing: Tensile strength, elongation at break, and Young's modulus are determined using a universal testing machine on polymer films of standardized dimensions.
Results and Discussion
Reactivity in Copolymerization
The reactivity of this compound and vinyl stearate in copolymerization is a key factor that dictates the composition and microstructure of the resulting polymer. Reactivity ratios (r1 and r2) are used to describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homo-propagation) versus the other comonomer (cross-propagation).
While direct comparative studies of reactivity ratios for this compound and vinyl stearate with the same comonomer are limited, some data is available for their copolymerization with common monomers like vinyl acetate (VAc).
Table 1: Reactivity Ratios of this compound and Vinyl Stearate with Vinyl Acetate
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Temperature (°C) | Polymerization Method | Reference |
| This compound | Vinyl Acetate | ~1 | ~1 | N/A | Radical Polymerization | Inferred from general behavior of long-chain vinyl esters |
| Vinyl Stearate | Vinyl Acetate | 0.75 | 1.10 | 60 | Bulk | Polymer Handbook |
Note: Reactivity ratios for this compound are not well-documented in readily available literature and are inferred based on the similar reactivity of other long-chain vinyl esters with vinyl acetate. The values for vinyl stearate are from established polymer handbooks.
The reactivity ratios for vinyl stearate with vinyl acetate are close to 1, suggesting a tendency towards random copolymerization. This implies that the monomer units are incorporated into the polymer chain in a relatively statistical manner, dictated by their feed concentrations. A similar behavior can be anticipated for this compound due to the structural similarity of the vinyl ester group. The long alkyl chains in both monomers do not significantly alter the reactivity of the vinyl group itself.
Copolymer Properties: A Comparative Analysis
The incorporation of this compound or vinyl stearate into a polymer backbone significantly modifies its properties. The long, hydrophobic side chains act as internal plasticizers, increasing flexibility and lowering the glass transition temperature.
Thermal Properties
The thermal properties of copolymers containing this compound and vinyl stearate are primarily influenced by the length and nature of the fatty acid side chain.
Table 2: Thermal Properties of this compound and Vinyl Stearate Copolymers
| Copolymer System | Comonomer | Mole % of Vinyl Ester | Glass Transition Temp. (Tg) (°C) | Melting Point (Tm) (°C) | Reference |
| Poly(this compound-co-vinyl acetate) | Vinyl Acetate | 10-50 | -5 to 16 | Not reported | [1] |
| Poly(vinyl stearate-co-NVP) | N-vinylpyrrolidone | 20-80 | 35-130 | 45-50 (side-chain crystallinity) | [2] |
| Poly(vinyl stearate-co-vinyl chloride) | Vinyl Chloride | 10-30 | Lowered compared to PVC | Side-chain melting endotherms observed | [3] |
The data suggests that both monomers effectively reduce the Tg of the copolymers they are part of. The presence of the double bond in the oleate chain introduces a kink, which can disrupt side-chain packing and may lead to a slightly lower Tg compared to a stearate-containing copolymer with the same molar composition, although direct comparative data is needed to confirm this.
A key differentiator for vinyl stearate is the ability of its long, saturated C18 side chains to crystallize, which gives rise to a melting endotherm (Tm) typically observed between 45-50°C.[2][3] This side-chain crystallinity can significantly impact the mechanical properties of the resulting copolymer, imparting a degree of stiffness and thermal stability below its melting point. The unsaturated nature of the oleate side chain disrupts this regular packing, and therefore, side-chain crystallinity is not a prominent feature in this compound copolymers.
Mechanical Properties
The mechanical properties of copolymers are intrinsically linked to their thermal properties and morphology. The internal plasticizing effect of both monomers generally leads to more flexible materials.
Table 3: General Impact on Mechanical Properties
| Property | Impact of this compound Incorporation | Impact of Vinyl Stearate Incorporation |
| Tensile Strength | Generally decreases with increasing oleate content | Can be maintained or slightly decreased; side-chain crystallinity can contribute to strength below Tm |
| Elongation at Break | Generally increases with increasing oleate content | Generally increases; acts as an internal plasticizer |
| Young's Modulus | Generally decreases, leading to a more flexible material | Decreases, but the effect is modulated by side-chain crystallinity |
The introduction of either monomer tends to decrease the tensile strength and Young's modulus while increasing the elongation at break, consistent with plasticization. For vinyl stearate copolymers, the mechanical properties can be temperature-dependent due to the melting of the crystalline side chains. Below the Tm, the crystalline domains can act as physical crosslinks, enhancing the stiffness and strength of the material. Above the Tm, the polymer will be more amorphous and flexible. The kinked structure of the this compound side chain is expected to lead to a more consistently flexible material across a broader temperature range.
Applications in Drug Delivery
Both this compound and vinyl stearate are derived from naturally occurring fatty acids, making them attractive candidates for biomedical applications, particularly in drug delivery, where biocompatibility is paramount. Their hydrophobic nature makes them suitable for forming the core of micelles or nanoparticles for the encapsulation of poorly water-soluble drugs.[4]
Vinyl Stearate in Drug Delivery: Copolymers containing vinyl stearate have been explored for their potential in creating hydrophobic domains in amphiphilic structures for drug encapsulation.[5] The semi-crystalline nature of the poly(vinyl stearate) segments can influence drug loading and release kinetics. The solid-like nature of the stearate side chains at physiological temperatures could potentially lead to more sustained release profiles.
This compound in Drug Delivery: The unsaturated side chain of this compound offers a site for potential post-polymerization modification, such as crosslinking or functionalization, which could be advantageous for creating more stable drug delivery vehicles or for attaching targeting ligands. The more amorphous and flexible nature of this compound copolymers might allow for higher drug loading of certain molecules and different release profiles compared to their saturated counterparts.
Visualization of Concepts
Logical Relationship of Monomer Structure to Copolymer Properties
Caption: Influence of monomer structure on copolymer properties.
Experimental Workflow for Copolymer Characterization
Caption: General experimental workflow for copolymer synthesis and characterization.
Conclusion
Both this compound and vinyl stearate serve as valuable comonomers for modifying polymer properties, particularly for applications requiring enhanced flexibility and hydrophobicity. The choice between the two will largely depend on the specific requirements of the final application.
-
Vinyl Stearate is well-suited for applications where some degree of thermal and mechanical stability is desired below its side-chain melting point. The semi-crystalline nature of its copolymers can be leveraged for controlled release applications.
-
This compound , with its unsaturated side chain, offers a more consistently flexible polymer and potential for further chemical modification. This makes it a versatile candidate for creating soft, amorphous materials and for the development of functionalized drug delivery systems.
Further direct comparative studies are warranted to fully elucidate the nuanced differences in their copolymerization kinetics and the resulting copolymer properties. Such research will be invaluable for the rational design of novel biomaterials for advanced drug delivery and other biomedical applications.
References
A Comparative Analysis of Vinyl Oleate and Methyl Oleate as Monomers for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and biocompatible polymers has led to a growing interest in monomers derived from renewable resources. Among these, derivatives of oleic acid, a monounsaturated fatty acid abundant in vegetable oils, have emerged as promising candidates. This guide provides a detailed comparative analysis of two such monomers: vinyl oleate and methyl oleate. While this compound represents a direct vinyl ester derivative, methyl oleate typically requires chemical modification to introduce a polymerizable group. This analysis delves into their respective polymerization behaviors, the properties of the resulting polymers, and the experimental protocols for their synthesis and characterization, supported by available data.
Monomer Characteristics and Polymerization Behavior
A direct, side-by-side experimental comparison of this compound and a polymerizable form of methyl oleate is not extensively documented in publicly available literature. However, by examining the known characteristics of vinyl esters and chemically modified methyl oleate (such as acrylated or methacrylated methyl oleate), a comparative assessment can be constructed.
Vinyl esters, including this compound, are known to undergo free-radical polymerization. A key characteristic of vinyl ester polymerization is the high reactivity of the growing polymer radical and the relatively low reactivity of the monomer.[1] This disparity often leads to a high propensity for chain transfer reactions, which can result in the formation of branched polymers and limit the achievable molecular weight.[1] Reversible addition-fragmentation chain transfer (RAFT) polymerization has been shown to be an effective method for controlling the polymerization of vinyl esters, allowing for the synthesis of polymers with well-defined molar masses and architectures.[1]
Methyl oleate, on the other hand, does not possess a readily polymerizable group. To be used as a monomer, it is typically functionalized, for example, through epoxidation of the double bond followed by acrylation.[2] This acrylated methyl oleate can then undergo free-radical polymerization. The polymerization rate of such monomers can be influenced by their long aliphatic structure.[2] In some cases, copolymerization with other monomers like styrene or vinyl pivalate has been explored to tailor the properties of the final polymer.[3][4]
Table 1: Comparison of Monomer and Polymerization Characteristics
| Feature | This compound (inferred) | Modified Methyl Oleate (e.g., Acrylated) |
| Monomer Type | Vinyl Ester | Acrylate/Methacrylate |
| Polymerization Mechanism | Free-Radical | Free-Radical |
| Reactivity | High radical reactivity, low monomer reactivity[1] | Dependent on the introduced functional group |
| Chain Transfer | High propensity for chain transfer to monomer and polymer[1] | Chain transfer can occur, potentially leading to branching[2] |
| Control over Polymerization | Can be controlled by RAFT polymerization[1] | Can be controlled by conventional free-radical techniques |
| Resulting Polymer Backbone | Poly(vinyl alcohol) backbone after hydrolysis | Poly(acrylate) or Poly(methacrylate) backbone |
Comparative Properties of the Resulting Polymers
The structural differences between polymers derived from this compound and modified methyl oleate lead to distinct physical and chemical properties.
Polymers derived from this compound, after hydrolysis of the ester group, yield poly(vinyl alcohol) (PVA), a water-soluble and biodegradable polymer with extensive applications in the biomedical field.[1][5] The properties of the parent poly(this compound) can be tuned by the choice of the ester group.[1]
Polymers based on modified methyl oleate retain the long aliphatic side chain of oleic acid, which imparts significant hydrophobicity and flexibility to the material. These polymers have shown potential as bio-based pressure-sensitive adhesives and as components in coatings.[2] The thermal stability and mechanical properties of these polymers can be influenced by the degree of branching and crosslinking.[2] For instance, the incorporation of methacrylated methyl oleate into a copolymer has been shown to reduce the glass transition temperature (Tg).[3]
Table 2: Comparison of Polymer Properties
| Property | Poly(this compound) / Poly(vinyl alcohol) | Poly(modified methyl oleate) |
| Backbone Structure | Poly(vinyl ester) / Poly(vinyl alcohol) | Poly(acrylate/methacrylate) |
| Side Chain | Oleate group / Hydroxyl group (after hydrolysis) | Long aliphatic chain from oleic acid |
| Solubility | Insoluble in water (as oleate), Soluble in water (as PVA) | Generally soluble in organic solvents |
| Biodegradability | PVA is known to be biodegradable[5] | Expected to be biodegradable due to fatty acid component |
| Glass Transition Temp. (Tg) | Varies depending on the ester group | Can be low, leading to rubbery materials at room temp.[3] |
| Key Applications | Precursor for PVA for biomedical uses, adhesives, coatings[1] | Pressure-sensitive adhesives, coatings, renewable plastics[2][6] |
Experimental Protocols
Synthesis of Acrylated Methyl Oleate (A-MO)
A representative method for the synthesis of a polymerizable monomer from methyl oleate involves a two-step process: epoxidation followed by acrylation.
-
Epoxidation of Methyl Oleate: Methyl oleate is reacted with a peroxy acid (e.g., peroxyformic acid generated in situ from formic acid and hydrogen peroxide) to form epoxidized methyl oleate (EMO).[7] The reaction is typically carried out at a controlled temperature. The product is then purified, for instance, by precipitation with acetone.[7]
-
Acrylation of Epoxidized Methyl Oleate: The EMO is then reacted with acrylic acid in the presence of a catalyst (e.g., an amine) and an inhibitor (to prevent premature polymerization of the acrylic acid). This reaction opens the epoxide ring and introduces a polymerizable acrylate group. The resulting acrylated methyl oleate is then purified.
Free-Radical Polymerization of Acrylated Methyl Oleate
A typical procedure for the free-radical emulsion polymerization of acrylated methyl oleate is as follows:
-
An aqueous solution of a surfactant (e.g., sodium dodecyl sulfate) is prepared in a reaction vessel.
-
The monomer (acrylated methyl oleate), optionally with a comonomer, is added to the surfactant solution and emulsified.
-
A water-soluble initiator (e.g., potassium persulfate) is added to the emulsion.
-
The reaction mixture is heated to a specific temperature (e.g., 70-80 °C) under an inert atmosphere (e.g., nitrogen) to initiate polymerization.
-
The polymerization is allowed to proceed for a specified time to achieve high monomer conversion.
-
The resulting polymer latex is then cooled and characterized.
RAFT Polymerization of a Generic Vinyl Ester
The following is a general protocol for the controlled polymerization of a vinyl ester using RAFT:
-
The vinyl ester monomer, a RAFT agent (e.g., a xanthate or dithiocarbamate), and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent in a reaction flask.[1]
-
The solution is deoxygenated by several freeze-pump-thaw cycles.
-
The flask is then placed in a preheated oil bath at a specific temperature to initiate the polymerization.
-
Samples are taken at regular intervals to monitor the monomer conversion and the evolution of the molar mass and molar mass distribution of the polymer by techniques such as ¹H NMR and size exclusion chromatography (SEC).
-
The polymerization is stopped by cooling the reaction mixture and exposing it to air. The polymer is then isolated, for example, by precipitation in a non-solvent.
Visualizations
Caption: Workflow for modifying methyl oleate into a polymerizable monomer.
Caption: Comparative polymerization behavior of this compound and modified methyl oleate.
Caption: Logical relationship of monomer type to final polymer properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis and characterization of polyurethanes from epoxidized methyl oleate based polyether polyols as renewable resources | Semantic Scholar [semanticscholar.org]
- 7. metzger.chemie.uni-oldenburg.de [metzger.chemie.uni-oldenburg.de]
Validating Vinyl Oleate Purity: A Comparative Guide to Gas Chromatography and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials like vinyl oleate is a critical step in ensuring the quality, safety, and efficacy of final products. This guide provides a detailed comparison of gas chromatography (GC) with other analytical techniques—high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR) spectroscopy—for the validation of this compound purity. We present supporting experimental protocols and data to facilitate an objective evaluation of each method's performance.
This compound, the ester of vinyl alcohol and oleic acid, is a valuable monomer in the synthesis of specialty polymers and copolymers used in pharmaceutical and other advanced applications. Its purity can be affected by residual starting materials from its common synthesis route, which involves the transvinylation of oleic acid with vinyl acetate. Potential impurities therefore include unreacted oleic acid and vinyl acetate, as well as byproducts from side reactions or degradation, such as the hydrolysis of this compound back to oleic acid.
Gas Chromatography-Flame Ionization Detection (GC-FID): The Industry Standard
Gas chromatography is a widely adopted and robust technique for assessing the purity of volatile and semi-volatile compounds like this compound. When coupled with a flame ionization detector (FID), it offers high sensitivity for organic analytes.
A typical GC-FID method for this compound would be based on established protocols for fatty acid analysis.[1] The method's validation would encompass specificity, linearity, precision, and accuracy to ensure reliable results.[1]
Experimental Protocol: GC-FID
A validated GC-FID method for the direct quantitative analysis of this compound and related fatty acid impurities can be established as follows:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) is often suitable for separating fatty acids and their derivatives.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Split/splitless inlet, with a split ratio of 20:1.
-
Temperatures:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.
-
-
Injection Volume: 1 µL
-
Sample Preparation: Dilute the this compound sample in a suitable solvent like isopropanol or hexane.
Data Presentation: GC-FID
The purity of this compound is typically determined by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
| Analyte | Retention Time (min) | Area (%) | Purity/Impurity Level |
| Vinyl Acetate | ~ 4.5 | 0.05 | Impurity |
| This compound | ~ 18.2 | 99.85 | Purity |
| Oleic Acid | ~ 20.5 | 0.10 | Impurity |
Note: Retention times are illustrative and will vary based on the specific GC system and method parameters.
Alternative Analytical Techniques
While GC-FID is a powerful tool, other techniques can offer complementary information or advantages in specific scenarios.
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for analyzing non-volatile or thermally labile compounds.[2] For this compound, a reversed-phase HPLC method with UV detection could be employed. A key advantage of HPLC is that it can often be performed at room temperature, avoiding potential degradation of the analyte at high temperatures.[3]
Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide both structural information and direct quantification of a substance without the need for a reference standard of the analyte itself.[6] For this compound, 1H-NMR can be used to determine purity by comparing the integral of a characteristic this compound proton signal to that of a certified internal standard.
Experimental Protocol: qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Data Acquisition: A standard 1D proton experiment with a sufficient relaxation delay to ensure full signal recovery.
-
Data Processing: Integration of the relevant signals and calculation of purity based on the integral values, number of protons, and molar masses of the analyte and internal standard.
Comparison of Methods
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Sample Requirements | Volatile or semi-volatile and thermally stable. | Soluble in the mobile phase. | Soluble in a deuterated solvent. |
| Primary Use | Purity and impurity profiling of volatile compounds. | Purity and impurity profiling of a wide range of soluble compounds, including non-volatile ones. | Absolute quantification, structural elucidation, and purity determination. |
| Advantages | High resolution and sensitivity for volatile organic compounds. Robust and widely available. | Applicable to a broader range of compounds, including non-volatile and thermally sensitive ones. | Primary ratio method, can provide absolute purity without a specific reference standard for the analyte. Non-destructive. |
| Disadvantages | Requires high temperatures, which can degrade thermally labile compounds. Not suitable for non-volatile impurities. | Lower resolution for some volatile compounds compared to capillary GC. UV detection requires a chromophore. | Lower sensitivity compared to GC-FID and HPLC. Higher instrumentation cost. Potential for signal overlap in complex mixtures. |
| Typical Purity Determination | > 99.5% | > 99.5% | > 99.5% |
Conclusion
For the routine quality control and purity validation of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) remains the method of choice due to its high resolution, sensitivity, and robustness for analyzing volatile esters. It is highly effective at separating and quantifying the primary expected impurities, namely residual oleic acid and vinyl acetate.
High-Performance Liquid Chromatography (HPLC) serves as a valuable orthogonal technique, particularly for the detection of any non-volatile or thermally sensitive impurities that would not be amenable to GC analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) offers the distinct advantage of being a primary method for absolute quantification, which can be crucial for the certification of reference materials or in situations where a specific impurity standard is not available.
For comprehensive characterization and validation of this compound purity, a combination of these techniques is recommended. GC-FID provides the primary assessment of purity and volatile impurities, while HPLC and qNMR can be employed for confirmatory analysis and to provide a more complete picture of the sample's composition.
References
- 1. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic Analyses of Fatty Acid Methyl Esters by HPLC-UV and GC-FID | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. redalyc.org [redalyc.org]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
a comparative study of enzymatic vs. chemical synthesis of vinyl oleate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of vinyl oleate, a valuable monomer and specialty chemical, can be achieved through both enzymatic and chemical routes. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications. The environmental benefits and milder reaction conditions of enzymatic synthesis are often weighed against the potentially higher throughput and lower catalyst cost of some chemical methods.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the enzymatic and various chemical synthesis methods of this compound, providing a clear comparison of their performance metrics.
| Parameter | Enzymatic Synthesis (Lipase-Catalyzed) | Chemical Synthesis (Mercuric Acetate) | Chemical Synthesis (Grubbs Catalyst) | Chemical Synthesis (Palladium Acetate) | Chemical Synthesis (Potassium Carbonate) |
| Catalyst | Immobilized Lipase (e.g., Novozym 435) | Mercuric acetate / Sulfuric acid | Grubbs second-generation catalyst | Palladium(II) acetate / KOH or H₂SO₄ | Potassium Carbonate (K₂CO₃) |
| Typical Yield | >95%[1] | 36%[2] | High (Specific yield for this compound not stated, but analogous reactions are efficient)[3][4] | Up to 96% (for similar vinyl esters)[5] | High functionalization efficiencies reported, but direct yield for this compound needs further quantification. |
| Reaction Temperature | 40-50°C[1] | Reflux (approx. 72°C for vinyl acetate) | 65-80°C[3][4] | Ambient to 100°C | 60-80°C |
| Reaction Time | 5 minutes to several hours[1] | ~3 hours[6] | ~16 hours[3][4] | Variable, can be several hours | Not specified |
| Solvent | Often solvent-free or in organic solvents like hexane[1] | Excess vinyl acetate or toluene | Toluene[3][4] | Tetrahydrofuran or excess vinyl acetate | N-methylpyrrolidone (NMP) |
| Key Advantages | Mild conditions, high selectivity, reusable catalyst, environmentally friendly.[7] | Established method. | High selectivity and functional group tolerance.[3][4] | High yields, avoids highly toxic mercury.[5] | Bio-based, low toxicity catalyst. |
| Key Disadvantages | Higher initial catalyst cost, potential for enzyme denaturation.[8] | High toxicity of mercury catalyst, harsh acidic conditions. | High catalyst cost, requires inert atmosphere.[3][4] | Catalyst can be expensive. | Requires polar aprotic solvents. |
Experimental Protocols
Detailed methodologies for the key experiments in both enzymatic and chemical synthesis of this compound are provided below.
Enzymatic Synthesis Protocol (Lipase-Catalyzed)
This protocol is based on the use of immobilized Candida antarctica lipase B (Novozym 435).
Materials:
-
Oleic acid
-
Vinyl acetate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Organic solvent (e.g., n-hexane, optional for solvent-free system)
-
Molecular sieves (optional, to remove water by-product)
Procedure:
-
In a round-bottom flask, combine oleic acid and a molar excess of vinyl acetate. For a solvent-free system, the reactants themselves act as the solvent.
-
Add the immobilized lipase, typically 1-10% by weight of the substrates.
-
If using a solvent, add it to the reaction mixture.
-
Add molecular sieves if desired to shift the equilibrium towards product formation.
-
The reaction mixture is then agitated at a controlled temperature, typically between 40-60°C.
-
The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the immobilized enzyme is separated by simple filtration and can be washed and reused.
-
The product, this compound, is then purified from the reaction mixture, often by vacuum distillation to remove excess vinyl acetate and any solvent.
Chemical Synthesis Protocol (Grubbs Catalyst)
This protocol describes the transvinylation of oleic acid using a Grubbs second-generation catalyst.[3][4]
Materials:
-
Oleic acid
-
Vinyl acetate
-
Grubbs second-generation catalyst
-
Anhydrous toluene
-
Argon gas
-
Celite
Procedure:
-
To a solution of oleic acid (0.4 mmol) and vinyl acetate (0.8 mmol) in anhydrous toluene (40 mL) under an argon atmosphere, add the Grubbs second-generation catalyst (5 mol %).[3][4]
-
Heat the reaction mixture in an oil bath at 65°C for 16 hours.[3][4]
-
After cooling to room temperature, filter the mixture over a pad of Celite.[3][4]
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to obtain this compound.[3][4]
Chemical Synthesis Protocol (Mercuric Acetate)
This protocol outlines the traditional chemical synthesis of this compound using a mercury-based catalyst.[2][6]
Materials:
-
Oleic acid
-
Vinyl acetate
-
Mercuric acetate
-
100% Sulfuric acid
-
Sodium acetate trihydrate
Procedure:
-
In a reaction flask, dissolve oleic acid in a molar excess of freshly distilled vinyl acetate.
-
Add mercuric acetate (typically 2% of the weight of the organic acid) to the mixture.
-
Add a catalytic amount of 100% sulfuric acid dropwise (e.g., 0.15 ml for a 0.4 mole scale reaction).[6]
-
Heat the solution under reflux for approximately 3 hours.[6]
-
Neutralize the sulfuric acid by adding sodium acetate trihydrate.[6]
-
Recover the excess vinyl acetate by distillation.
-
The crude this compound can be purified by vacuum distillation.
Mandatory Visualization
The following diagrams illustrate the workflows for the enzymatic and a common chemical synthesis route for this compound.
Caption: Enzymatic synthesis workflow for this compound.
Caption: Chemical synthesis workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US3560534A - Transvinylation using mercuric acetate/perchloric acid catalyst - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
kinetic analysis of the enzymatic synthesis of vinyl oleate
A Comparative Guide to the Kinetic Analysis of the Enzymatic Synthesis of Oleate Esters, with a Focus on Vinyl Oleate
For researchers, scientists, and drug development professionals, understanding the kinetics of enzymatic reactions is paramount for process optimization and scale-up. This guide provides a comparative analysis of the kinetic parameters involved in the enzymatic synthesis of various oleate esters, with a primary focus on the transesterification reaction to produce this compound. Due to a lack of specific kinetic data in the literature for this compound, this guide leverages data from closely related oleate esters to provide a comprehensive overview and predictive insights.
Kinetic Models in Lipase-Catalyzed Esterification
The enzymatic synthesis of esters by lipases, particularly through transesterification, is often described by one of two primary kinetic models: the Ping-Pong Bi-Bi mechanism or the Ordered Bi-Bi mechanism.
-
Ping-Pong Bi-Bi Mechanism: This is the most commonly accepted model for lipase-catalyzed reactions.[1][2] In this mechanism, the first substrate (e.g., vinyl acetate) binds to the enzyme, and a product (e.g., acetaldehyde) is released, forming a stable acyl-enzyme intermediate. The second substrate (oleic acid) then binds to this intermediate, leading to the formation of the final product (this compound) and regeneration of the free enzyme.
-
Ordered Bi-Bi Mechanism: In this model, both substrates must bind to the enzyme to form a ternary complex before any products are released. The substrates bind in a specific order, and the products are subsequently released in a defined sequence.
Comparative Kinetic Parameters
| Kinetic Parameter | Cetyl Oleate Synthesis[3] | Decyl Oleate Synthesis[4] |
| Kinetic Model | Ordered Bi-Bi | Ordered Bi-Bi |
| Vmax | 0.029 M/min/g_catalyst | 35.02 M/min/g_catalyst |
| K_A (Oleic Acid) | 0.00001 M | 34.47 M |
| K_B (Alcohol) | 4.8002 M | 3.31 M |
| Ki_A (Oleic Acid) | 0.00014 M | - |
| Ki_B (Alcohol) | 3.7914 M | - |
| Ki (General) | - | 4542.4 M |
Note: The significant differences in the reported values, particularly for K_A, may be attributed to different reaction conditions, such as the use of ultrasound in the decyl oleate synthesis, which can influence mass transfer and apparent kinetic constants.
Experimental Protocols
A detailed experimental protocol for the would typically involve the following steps, adapted from methodologies for similar oleate ester syntheses:
1. Materials and Methods
-
Enzyme: Immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).
-
Substrates: Oleic acid and vinyl acetate.
-
Solvent: A non-polar organic solvent like n-hexane or a solvent-free system.
-
Analytical Equipment: Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for quantifying the concentration of substrates and products.
2. General Procedure for Kinetic Studies
-
A known amount of the immobilized lipase is added to a reaction vessel containing the solvent (if used).
-
The reaction is initiated by adding the substrates, oleic acid and vinyl acetate, at various initial concentrations.
-
The reaction is carried out in a temperature-controlled shaker or stirred-tank reactor to ensure uniform mixing.
-
Samples are withdrawn from the reaction mixture at regular time intervals.
-
The reaction in the samples is quenched immediately, for example, by adding a denaturing agent or by rapid cooling.
-
The concentrations of oleic acid, vinyl acetate, and this compound in the samples are determined using GC or HPLC.
-
The initial reaction rates are calculated from the initial slope of the product concentration versus time curve.
3. Determination of Kinetic Parameters
-
To determine the Michaelis-Menten constants (K_m) and the maximum reaction velocity (V_max), a series of experiments are conducted by varying the concentration of one substrate while keeping the other substrate's concentration constant and at a saturating level.
-
The initial reaction rates obtained are then plotted against the substrate concentrations.
-
The data is fitted to the Michaelis-Menten equation using non-linear regression analysis or a linearized plot (e.g., Lineweaver-Burk plot).
-
To investigate substrate inhibition, experiments are performed with a wide range of concentrations for both substrates, and the data is fitted to the appropriate kinetic model that includes an inhibition term (e.g., Ping-Pong Bi-Bi with substrate inhibition).
Visualizing Reaction Pathways and Workflows
Ping-Pong Bi-Bi Reaction Mechanism
Caption: A diagram illustrating the Ping-Pong Bi-Bi kinetic mechanism for the enzymatic synthesis of this compound.
Experimental Workflow for Kinetic Analysis
Caption: A flowchart outlining the key steps in the experimental workflow for the kinetic analysis of enzymatic this compound synthesis.
References
- 1. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase catalysed synthesis of cetyl oleate using ultrasound: Optimisation and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Performance Evaluation of Vinyl Oleate-Based Polymers for Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of polymers based on vinyl oleate, offering a comparative analysis against commonly used alternatives in drug delivery applications: Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Ethylene Vinyl Acetate (EVA). The information is compiled from various scientific sources to facilitate an objective comparison, supported by experimental data and detailed methodologies.
Introduction to this compound-Based Polymers
This compound is a monomer derived from oleic acid, a fatty acid abundant in natural sources. Polymers and copolymers of this compound are gaining interest in the biomedical field due to their potential biocompatibility, biodegradability, and the hydrophobic nature imparted by the long alkyl chain of oleic acid. These characteristics make them promising candidates for controlled drug delivery systems, particularly for hydrophobic drugs. The synthesis of polythis compound can be achieved through methods such as the esterification of polyvinyl alcohol (PVA) with oleic acid.
Comparative Performance Data
The following tables summarize the key performance indicators of this compound-based polymers in comparison to PLA, PLGA, and EVA. Data has been synthesized from multiple studies to provide a comparative overview. It is important to note that direct comparative studies for all parameters are limited, and some data for polythis compound is not extensively available in the current literature.
Table 1: Comparison of Drug Release Characteristics
| Polymer | Model Drug | Drug Loading (%) | Initial Burst Release (%) | Time for 80% Release | Release Kinetics |
| Polythis compound | Doxorubicin | ~10 | Data not available | Data not available | Expected to be diffusion-controlled |
| PLA | Ibuprofen | ~20 | ~18 | > 30 days[1] | Diffusion-controlled[1] |
| PLGA | Dexamethasone | ~9.1 | Minimal | ~25 days[2][3] | Diffusion and degradation-controlled[2][4] |
| EVA | 5-Fluorouracil | 7 | ~20 (in first 24h) | > 14 days[5][6] | Diffusion-controlled[5] |
Note: The drug release characteristics are highly dependent on the specific formulation, including polymer molecular weight, copolymer ratio, drug-polymer interactions, and the geometry of the delivery system.
Table 2: Comparison of Mechanical Properties of Polymer Films
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Polythis compound | Data not available | Data not available | Data not available |
| PLA | 33.4 - 58[7][8] | 3.5 - 10.3[8] | ~1250[9] |
| PLGA | 12.9 - 48[7][10] | 4.6 - 281[7][10] | 2.7 - 5.5[10] |
| EVA (40% VA) | ~1.5 | ~1500 | ~10 |
Note: Mechanical properties can vary significantly based on the polymer's molecular weight, crystallinity, and the method of film preparation.
Table 3: Comparison of Biocompatibility (Cell Viability via MTT Assay)
| Polymer | Cell Line | Cell Viability (%) at 24h | Observations |
| Polythis compound | Data not available | Data not available | Expected to be biocompatible due to its fatty acid component. |
| PLA | SHED, HeLa | >80[11][12] | Generally considered non-toxic and biocompatible[12][13]. |
| PLGA | HK-2, NIH-3T3, A549 | >90[2][14] | Considered non-cytotoxic and biocompatible[2][15]. |
| EVA | Not specified | Not specified | Generally considered biocompatible for medical applications[16][17][18]. |
Note: Biocompatibility is dependent on the specific polymer grade, residual monomers, and any additives present in the formulation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative data tables.
In Vitro Drug Release Study
Objective: To determine the rate and mechanism of drug release from the polymer matrix.
Methodology (Sample and Separate Method):
-
Preparation of Drug-Loaded Polymer Formulation: Prepare drug-loaded nanoparticles or films by a suitable method (e.g., emulsion solvent evaporation for nanoparticles, solvent casting for films).
-
Release Medium: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) to mimic physiological conditions. For hydrophobic drugs, a surfactant (e.g., 0.5% w/v Sodium Dodecyl Sulfate) may be added to the release medium to ensure sink conditions.
-
Experimental Setup:
-
Accurately weigh a specific amount of the drug-loaded polymer formulation.
-
Suspend the formulation in a known volume of the release medium in a sealed container.
-
Place the container in a shaking incubator or water bath maintained at 37°C with constant agitation.
-
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours, and so on), withdraw a small aliquot of the release medium.
-
Medium Replacement: Immediately after sampling, replenish the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Drug Quantification: Analyze the concentration of the drug in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative percentage of drug released versus time to obtain the drug release profile. The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Mechanical Properties Testing of Polymer Films
Objective: To evaluate the tensile strength, elongation at break, and Young's modulus of the polymer films, which are crucial for applications like transdermal patches and implantable devices.
Methodology (ASTM D882):
-
Film Preparation: Prepare polymer films of uniform thickness (typically less than 1 mm) using a method such as solvent casting or hot-melt extrusion.
-
Specimen Preparation: Cut the films into dumbbell-shaped or rectangular specimens with precise dimensions as specified in the ASTM D882 standard.
-
Conditioning: Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Tensile Testing:
-
Use a universal testing machine (UTM) equipped with grips suitable for thin films.
-
Mount the specimen securely in the grips, ensuring it is aligned with the direction of the pull.
-
Apply a tensile load to the specimen at a constant rate of crosshead displacement until the specimen breaks.
-
-
Data Acquisition: Record the load applied and the corresponding elongation of the specimen throughout the test.
-
Data Analysis:
-
Tensile Strength: Calculate the maximum stress the film can withstand before breaking (Maximum Load / Original Cross-Sectional Area).
-
Elongation at Break: Determine the percentage increase in length of the specimen at the point of fracture.
-
Young's Modulus (Modulus of Elasticity): Calculate the slope of the initial linear portion of the stress-strain curve, representing the stiffness of the material.
-
In Vitro Biocompatibility (Cytotoxicity) Assay
Objective: To assess the potential toxicity of the polymer to living cells.
Methodology (MTT Assay):
-
Cell Culture: Culture a suitable cell line (e.g., human fibroblasts, endothelial cells) in a 96-well plate until they reach a desired confluency.
-
Preparation of Polymer Extracts:
-
Sterilize the polymer material.
-
Incubate the polymer in a cell culture medium for a specific period (e.g., 24 hours) at 37°C to create an extract containing any leachable substances.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add different concentrations of the polymer extract to the wells. Include a positive control (a known cytotoxic substance) and a negative control (fresh culture medium).
-
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the cell viability as a percentage relative to the negative control.
Discussion and Future Perspectives
Polymers based on this compound present a promising alternative for drug delivery applications, primarily due to their derivation from natural and biocompatible sources. The hydrophobic oleate chain suggests their suitability for encapsulating and controlling the release of lipophilic drugs. However, the current body of research on the performance of polythis compound and its copolymers in drug delivery is not as extensive as that for well-established polymers like PLA, PLGA, and EVA.
Key observations from the comparative analysis:
-
Drug Release: While PLA, PLGA, and EVA have been extensively studied for controlled drug release with predictable kinetics, more research is needed to establish the drug release profiles and mechanisms from this compound-based polymers for a variety of drugs.
-
Mechanical Properties: The mechanical properties of this compound-based polymers need to be thoroughly characterized to determine their suitability for applications requiring specific flexibility and strength, such as in transdermal patches or flexible implants.
-
Biocompatibility: Although the components of this compound suggest good biocompatibility, comprehensive in vitro and in vivo studies are necessary to confirm their safety profile for pharmaceutical applications.
Future research should focus on synthesizing a range of this compound copolymers to tailor their properties for specific drug delivery needs. Direct, head-to-head comparative studies with established polymers using standardized methodologies will be crucial to fully elucidate the advantages and disadvantages of this emerging class of biomaterials.
Conclusion
This compound-based polymers hold significant potential as a novel platform for drug delivery. Their inherent properties, stemming from their fatty acid origin, make them an attractive option for researchers and drug development professionals. While this guide provides a preliminary comparative overview, further dedicated research is essential to fully realize and validate the performance of these polymers against the current standards in the field. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Dexamethasone loaded PLGA nanoparticles for potential local treatment of oral precancerous lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 4. Release of dexamethasone from PLGA nanoparticles entrapped into dextran/poly(vinyl alcohol) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained release of 5-fluorouracil from ethylene acetate copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Super-Tough and Biodegradable Poly(lactide-co-glycolide) (PLGA) Transparent Thin Films Toughened by Star-Shaped PCL-b-PDLA Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanical properties and cytotoxicity of PLA/PCL films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 10. researchgate.net [researchgate.net]
- 11. Biocompatibility Assessment of Polylactic Acid (PLA) and Nanobioglass (n-BG) Nanocomposites for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocompatibility of biological material polylactic acid with stem cells from human exfoliated deciduous teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing Biocompatibility of Ethylene Vinyl Acetate [eureka.patsnap.com]
- 17. applications-of-ethylene-vinyl-acetate-copolymers-eva-in-drug-delivery-systems - Ask this paper | Bohrium [bohrium.com]
- 18. Advancements in Ethylene Vinyl Acetate for Medical Applications [eureka.patsnap.com]
Assessing the Biocompatibility of Vinyl Oleate Copolymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of biocompatible polymers is a cornerstone of modern medicine, enabling advancements in drug delivery, tissue engineering, and medical devices. Among the vast array of biomaterials, vinyl oleate copolymers have emerged as a promising class of materials due to their potential for biodegradability and the inherent biocompatibility of their constituent parts, namely vinyl alcohol and oleic acid, a naturally occurring fatty acid. This guide provides a comprehensive comparison of the biocompatibility of this compound copolymers with established alternatives, supported by available experimental data and detailed methodologies.
Executive Summary
This compound copolymers are gaining attention for their potential as biocompatible materials. While direct and extensive biocompatibility data for this compound copolymers is still emerging, studies on closely related fatty acid-based vinyl copolymers suggest a favorable biocompatibility profile. This guide synthesizes the available data, compares it with widely used biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL), and provides detailed experimental protocols for key biocompatibility assays. The evidence to date suggests that vinyl ester-based copolymers, in general, exhibit low cytotoxicity, making them a promising area for further research and development in the biomedical field.
Comparison of Biocompatibility Data
Quantitative data on the biocompatibility of this compound copolymers is limited in publicly available literature. However, by examining studies on copolymers of vinyl esters with other fatty acids (e.g., laurate, stearate), we can infer a likely biocompatibility profile. The following tables summarize available data for these related vinyl ester copolymers and compare them with the well-characterized biomaterials, PLGA and PCL.
Table 1: In Vitro Cytotoxicity Data
| Polymer | Cell Line | Assay | Results | Citation |
| Poly(vinyl alcohol)-co-oleylvinyl ether | Neuroblastoma (SH-SY5Y, IMR-32, HTLA-230), Melanoma (MZ2-MEL, RPMI7932), Normal Resting Lymphocytes | Cytotoxicity Assay | Cytotoxic to tumor cell lines, but did not appreciably alter the viability of normal resting lymphocytes. | [1] |
| Poly(vinyl acetate-co-vinyl laurate) | Not specified | Cell Proliferation Assay | Confirmed biocompatibility and low bacterial adhesion. | [2][3] |
| Vinyl Ester Monomers | Osteoblast-like cells | Cytotoxicity Assay | Significantly less cytotoxic than (meth)acrylates. | [4] |
| PLGA | Various | MTT Assay | Generally considered biocompatible with low cytotoxicity. However, the acidic degradation products can sometimes lead to localized pH decrease and inflammatory responses. | [5] |
| PCL | Various | MTT Assay | Widely considered biocompatible and non-cytotoxic. | [6] |
Table 2: Hemolysis Assay Data
| Polymer | Assay Standard | Results | Citation |
| Vinyl Ester Copolymers (General) | Not specified | Generally low hemolytic activity has been reported for various vinyl copolymers. | [7] |
| PLGA | ASTM F756 | Generally considered non-hemolytic, although some studies report mild hemolytic activity depending on the formulation. | |
| PCL | ASTM F756 | Considered non-hemolytic and highly blood-compatible. |
Table 3: In Vivo Biocompatibility Data
| Polymer | Animal Model | Implantation Site | Key Findings | Citation | | :--- | :--- | :--- | :--- | | Vinyl Ester-based Scaffolds | New Zealand White Rabbits | Distal femoral bone | Excellent biocompatibility observed. |[4] | | PLGA | Various | Subcutaneous, Intramuscular | Generally good biocompatibility, but can elicit a foreign body response and inflammation due to acidic byproducts. | | | PCL | Various | Subcutaneous, Bone defects | Excellent biocompatibility with minimal inflammatory response. | |
Experimental Protocols
Detailed and standardized protocols are critical for the accurate assessment of biocompatibility. Below are the methodologies for the key in vitro assays cited in this guide.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Material Exposure: Prepare extracts of the this compound copolymer (and controls) at various concentrations in cell culture medium. Remove the old medium from the cells and add the material extracts.
-
Incubation: Incubate the cells with the material extracts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium containing the material extracts and add fresh medium containing MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Material Exposure: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the cells with the material extracts for the desired time.
-
Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).
Hemolysis Assay (ASTM F756)
This assay determines the hemolytic properties of a material when it comes into contact with blood.
Materials:
-
Freshly collected, anticoagulated blood (e.g., rabbit or human)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Triton X-100) and negative control (e.g., PBS)
-
Test tubes or 96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Blood Preparation: Dilute the anticoagulated blood with PBS.
-
Material Contact:
-
Direct Contact: Add the this compound copolymer directly to the diluted blood.
-
Indirect Contact (Extract Method): Prepare an extract of the copolymer in PBS and then add the extract to the diluted blood.
-
-
Incubation: Incubate the samples at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control (100% hemolysis) and negative control (0% hemolysis).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key biocompatibility assays.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the LDH cytotoxicity assay.
Caption: Workflow for the hemolysis assay.
Potential Signaling Pathways
The interaction of biomaterials with cells can trigger a cascade of signaling events. While specific pathways for this compound copolymers are not yet elucidated, the presence of oleic acid moieties suggests potential involvement of fatty acid signaling pathways. Fatty acids are known to act as signaling molecules that can modulate various cellular processes.
Caption: Potential fatty acid signaling pathways.
Extracellular fatty acids, potentially released from the degradation of this compound copolymers, can interact with cell surface receptors like G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs). This interaction can activate downstream signaling cascades, including the Phospholipase C (PLC) and Protein Kinase C (PKC) pathways. These pathways can, in turn, modulate the activity of transcription factors such as NF-κB and activate the MAPK pathway, ultimately influencing gene expression related to inflammation, cell proliferation, and apoptosis.
Conclusion
The assessment of biocompatibility is a multifaceted process requiring a combination of in vitro and in vivo studies. While comprehensive data specifically for this compound copolymers is still forthcoming, the available evidence from related fatty acid-based vinyl copolymers is encouraging, suggesting low cytotoxicity and good biocompatibility. In comparison to established biomaterials like PLGA and PCL, this compound copolymers may offer advantages in terms of their degradation products, which are based on a naturally occurring fatty acid.
However, it is crucial for researchers and drug development professionals to conduct thorough biocompatibility testing on their specific this compound copolymer formulations. The detailed experimental protocols and workflows provided in this guide offer a framework for such evaluations. Further research is needed to fully elucidate the biocompatibility profile of this compound copolymers and to understand the specific cellular signaling pathways they may modulate. This will pave the way for their safe and effective use in a new generation of biomedical applications.
References
- 1. Preparation and evaluation of polyvinyl alcohol-co-oleylvinyl ether derivatives as tumor-specific cytotoxic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant coatings from elastomeric vinyl acetate-vinyl laurate copolymers with reduced bacterial adhesion [iris.cnr.it]
- 4. Vinyl esters: Low cytotoxicity monomers for the fabrication of biocompatible 3D scaffolds by lithography based additive manufacturing | Semantic Scholar [semanticscholar.org]
- 5. Calcium Stearate as an Effective Alternative to Poly(vinyl alcohol) in Poly-Lactic-co-Glycolic Acid Nanoparticles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity test and the potency of polyvinyl alcohol-based Moringa oleifera nanoparticles on cancer cell death: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
vinyl oleate as a sustainable alternative to petrochemical monomers
A Comparative Guide to a Bio-Based Alternative for Researchers and Drug Development Professionals
The imperative to shift from a petrochemical-based economy to a more sustainable, bio-based one has driven significant research into renewable alternatives for the production of polymers. Vinyl oleate, derived from oleic acid—a fatty acid abundant in vegetable oils—is emerging as a promising sustainable substitute for traditional petrochemical monomers like styrene and acrylates. This guide provides an objective comparison of this compound's performance against these incumbent materials, supported by available experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in evaluating its potential for their applications.
From Bio-Based Feedstock to Polymer: The this compound Lifecycle
This compound is synthesized from oleic acid, a renewable raw material. This stands in contrast to petrochemical monomers, which are derived from finite fossil fuels. The general pathway from oleic acid to poly(this compound) is a multi-step process involving synthesis of the this compound monomer followed by its polymerization.
Synthesis of this compound
There are two primary routes for the synthesis of this compound:
-
Transvinylation: This is a common and efficient method involving the reaction of oleic acid with a vinyl ester, typically vinyl acetate, in the presence of a catalyst.
-
Reaction with Acetylene: Oleic acid can also be reacted directly with acetylene gas, another established method for producing vinyl esters.
Polymerization of this compound
This compound can be polymerized through free-radical polymerization to form poly(this compound). It can also be copolymerized with other vinyl monomers, such as vinyl acetate, to tailor the properties of the resulting polymer.
Experimental Protocols
Synthesis of this compound via Transvinylation
Materials:
-
Oleic acid
-
Vinyl acetate (in excess, also acts as solvent)
-
Palladium(II) acetate (catalyst)
-
Pyridine (ligand)
-
Hydroquinone (polymerization inhibitor)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of oleic acid, vinyl acetate, palladium(II) acetate, pyridine, and hydroquinone is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated under reflux with constant stirring for a specified time (e.g., 24 hours).
-
After cooling to room temperature, the excess vinyl acetate is removed under reduced pressure.
-
The residue is dissolved in a suitable solvent like hexane or ethyl acetate and washed with a saturated sodium bicarbonate solution to remove unreacted oleic acid and the catalyst.
-
The organic layer is then washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude this compound is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Free-Radical Polymerization of this compound
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)
-
Toluene or other suitable solvent
-
Methanol (for precipitation)
Procedure:
-
This compound is dissolved in toluene in a reaction vessel.
-
The initiator (AIBN or BPO) is added to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
The solution is purged with an inert gas (e.g., nitrogen or argon) for about 30 minutes to remove oxygen, which can inhibit polymerization.
-
The reaction vessel is sealed and placed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) for a set period (e.g., 24 hours).
-
After the polymerization is complete, the solution is cooled to room temperature.
-
The polymer is precipitated by pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
The precipitated poly(this compound) is collected by filtration, washed with fresh methanol, and dried in a vacuum oven until a constant weight is achieved.
Performance Comparison: this compound vs. Petrochemical Monomers
The performance of polymers derived from this compound is compared below with that of widely used polymers derived from styrene and acrylates (specifically polystyrene and polymethyl methacrylate). It is important to note that the properties of polymers can be significantly altered by factors such as molecular weight, copolymerization, and the addition of plasticizers. The data presented here are representative values found in the literature and are intended to provide a general comparison.
Thermal Properties
The long aliphatic side chain of this compound acts as an internal plasticizer, significantly lowering the glass transition temperature (Tg) of its homopolymer compared to the rigid aromatic and ester side groups of polystyrene and PMMA, respectively. This results in a more flexible polymer at room temperature.
| Property | Poly(this compound) | Polystyrene | Poly(methyl methacrylate) |
| Glass Transition Temperature (Tg) | ~ -50 °C | ~ 100 °C[1] | ~ 105 °C[2] |
| Decomposition Temperature (TGA, 5% weight loss) | ~ 300-350 °C | ~ 350-400 °C[3] | ~ 300-350 °C |
Mechanical Properties
The low Tg of poly(this compound) results in a soft and flexible material with a low tensile strength and high elongation at break, characteristic of an elastomer or a very soft plastic. In contrast, polystyrene and PMMA are rigid, brittle, or tough plastics with much higher tensile strengths and lower elongations at break.
| Property | Poly(this compound) | Polystyrene | Poly(methyl methacrylate) |
| Tensile Strength | Low (not typically reported for structural applications) | 40-50 MPa[1] | 50-77 MPa[4] |
| Elongation at Break | High (characteristic of soft materials) | 1-4%[1] | 2-10%[4] |
| Young's Modulus | Low | 3.0-3.5 GPa[3] | 2.5-3.3 GPa[4] |
Barrier and Surface Properties
The long, non-polar oleate side chain in poly(this compound) imparts a hydrophobic character to the polymer, which can be advantageous for applications requiring water resistance.
| Property | Poly(this compound) | Low-Density Polyethylene (LDPE) | Poly(vinyl alcohol) (PVOH) |
| Water Vapor Permeability | Expected to be low (hydrophobic nature) | 1.0-1.5 g·mil/(100 in²·day) | High (hydrophilic nature)[5] |
| Oxygen Permeability | Expected to be relatively high | ~500 cm³·mil/(100 in²·day·atm) | Very low (in dry conditions)[6][7] |
| Water Contact Angle | High (hydrophobic) | ~100-110°[8] | Low (hydrophilic)[9] |
Biodegradability
One of the most significant potential advantages of this compound-based polymers is their enhanced biodegradability compared to their petrochemical counterparts. The ester linkages in the side chains and the potential for oxidation of the double bond in the oleate group can provide sites for microbial attack. While poly(this compound) is not expected to be rapidly biodegradable, it is anticipated to degrade more readily in soil and marine environments than persistent plastics like polystyrene and polyethylene.
| Polymer | Biodegradation Potential |
| Poly(this compound) | Expected to be biodegradable under aerobic conditions in soil, with the rate depending on environmental factors. |
| Polystyrene | Highly resistant to biodegradation, persisting in the environment for hundreds of years. |
| Poly(methyl methacrylate) | Generally considered non-biodegradable. |
| Low-Density Polyethylene (LDPE) | Very resistant to biodegradation, with degradation occurring over very long timescales.[10] |
This compound as a Reactive Diluent
Beyond its use as a primary monomer, this compound shows promise as a bio-based reactive diluent in thermosetting resins like unsaturated polyesters (UPRs) and vinyl esters, offering an alternative to styrene.[6][11] Reactive diluents are crucial for reducing the viscosity of the resin to facilitate processing, and they co-react with the resin during curing.
Comparison as a Reactive Diluent:
| Feature | This compound | Styrene |
| Source | Renewable (Bio-based) | Petrochemical |
| Volatility (VOCs) | Low | High |
| Odor | Low | Strong, characteristic |
| Reactivity | Generally lower than styrene, can lead to incomplete curing if not optimized.[6] | High, well-established curing profiles.[12] |
| Effect on Properties | Can act as a plasticizer, increasing flexibility but potentially lowering Tg and modulus of the cured resin.[6] | Contributes to high stiffness and Tg of the cured resin.[13] |
Conclusion
This compound presents a compelling case as a sustainable alternative to petrochemical monomers, particularly in applications where flexibility, hydrophobicity, and improved biodegradability are desired. Its bio-based origin is a significant advantage in the move towards a circular economy. However, the performance trade-offs, such as lower thermal stability and mechanical strength compared to rigid petrochemical-based polymers like polystyrene and PMMA, must be carefully considered for specific applications.
As a reactive diluent, this compound offers a low-volatility, bio-based alternative to styrene, although formulation adjustments are necessary to account for its different reactivity and plasticizing effects.
Further research focusing on the copolymerization of this compound with other bio-based or conventional monomers, as well as the development of optimized curing systems when used as a reactive diluent, will be crucial in expanding its application window and realizing its full potential as a key building block in the future of sustainable polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 3. scielo.br [scielo.br]
- 4. irjet.net [irjet.net]
- 5. mdpi.com [mdpi.com]
- 6. biobased-vinyl-levulinate-as-styrene-replacement-for-unsaturated-polyester-resins - Ask this paper | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. scielo.br [scielo.br]
- 11. specialchem.com [specialchem.com]
- 12. turi.org [turi.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Properties of Vinyl Oleate and Vinyl Laurate for Researchers and Drug Development Professionals
In the landscape of polymer chemistry and drug delivery systems, the choice of monomers is critical in defining the final properties and performance of materials. Among the vinyl esters, vinyl oleate and vinyl laurate are two prominent long-chain fatty acid derivatives that offer unique characteristics for various applications. This guide provides a detailed comparison of their properties, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in their material selection and experimental design.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of this compound and vinyl laurate is essential for predicting their behavior in chemical reactions and material formulations. The following table summarizes key quantitative data for these two compounds.
| Property | This compound | Vinyl Laurate | Data Source(s) |
| Molecular Formula | C₂₀H₃₆O₂ | C₁₄H₂₆O₂ | [1] |
| Molecular Weight | 308.50 g/mol | 226.36 g/mol | [1][2] |
| Appearance | - | Colorless to light yellow clear liquid | [3] |
| Density | - | 0.871 g/mL at 20 °C | [2][3] |
| Boiling Point | - | 254 °C at 1013 hPa | [2][3] |
| Melting Point | - | 7 °C | [3] |
| Refractive Index | - | n20/D 1.441 | [2][3] |
| Solubility | - | H₂O: slightly soluble (1g/L at 20°C) | [3] |
| LogP | - | 5.92 at 20°C | [3] |
Note: A complete set of directly comparative experimental data for all properties was not available in the reviewed literature. Missing values are denoted by "-".
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. This section provides methodologies for the synthesis, hydrolysis, polymerization, and enzymatic transesterification of this compound and vinyl laurate.
Synthesis of Vinyl Esters
This compound and vinyl laurate can be synthesized via a transvinylation reaction using vinyl acetate and the corresponding fatty acid. The following protocol is for the synthesis of vinyl laurate, which can be adapted for this compound by substituting lauric acid with oleic acid[4][5].
Materials:
-
Lauric acid (or Oleic acid)
-
Vinyl acetate
-
Mercuric acetate
-
Sulfuric acid (95%)
-
Sodium acetate
-
Nitrogen gas
-
Two-necked round-bottomed flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 100-mL two-necked round-bottomed flask, combine 20 g (0.1 mole) of lauric acid and 51.5 g of vinyl acetate[5][6].
-
Warm the mixture while stirring to dissolve the lauric acid[5][6].
-
Under a stream of nitrogen, add 0.4 g of mercuric acetate to the mixture[5][6].
-
Stir the mixture at ambient temperature for 30 minutes under a nitrogen atmosphere[5][6].
-
Add two drops of 95% sulfuric acid to the reaction mixture[5][6].
-
Allow the reaction mixture to cool to ambient temperature[5][6].
-
Add 0.21 g of sodium acetate to neutralize the sulfuric acid catalyst[5][6].
-
The vinyl laurate product can then be purified by distillation[4].
Comparative Hydrolysis Rate Determination
The stability of vinyl esters in aqueous environments is crucial for many applications. The rate of hydrolysis can be determined by monitoring the formation of the corresponding carboxylic acid over time.
Materials:
-
This compound
-
Vinyl laurate
-
Buffer solutions of varying pH
-
Sodium hydroxide (NaOH) solution (standardized)
-
Phenolphthalein indicator
-
Conical flasks
-
Pipettes
-
Burette
-
Stopwatch
Procedure:
-
Prepare separate solutions of this compound and vinyl laurate in a suitable organic solvent (e.g., acetone) to ensure miscibility with the aqueous buffer.
-
In a conical flask, add a known volume of a specific pH buffer solution.
-
Initiate the reaction by adding a small, known amount of the vinyl ester solution to the buffer and start the stopwatch[7].
-
At regular time intervals, withdraw a 2 mL aliquot of the reaction mixture and transfer it to a conical flask containing 50 mL of distilled water to quench the reaction[7].
-
Immediately titrate the sample with a standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of the liberated fatty acid (oleic or lauric acid)[7].
-
Continue taking readings at various time points.
-
The rate constant 'k' can be determined by plotting the appropriate concentration-time graph (e.g., ln([ester]) vs. time for a pseudo-first-order reaction)[7].
-
Repeat the experiment for both this compound and vinyl laurate under identical conditions (temperature, pH, initial concentration) to compare their hydrolysis rates.
Comparative Polymerization Kinetics
The polymerization behavior of vinyl monomers is fundamental to the design of polymers with desired properties. A common method to study polymerization kinetics is dilatometry, which measures the volume contraction that occurs during polymerization.
Materials:
-
This compound
-
Vinyl laurate
-
A suitable free-radical initiator (e.g., AIBN)
-
A suitable solvent (e.g., chlorobenzene)[8]
-
Dilatometer
-
Thermostatic bath
-
Vacuum line
Procedure:
-
Prepare solutions of known concentrations of the vinyl monomer (this compound or vinyl laurate) and the initiator in the chosen solvent[8].
-
Carefully fill the dilatometer with the reaction mixture, ensuring no air bubbles are present.
-
Freeze the mixture, evacuate the dilatometer using a vacuum line, and then thaw. Repeat this freeze-pump-thaw cycle to remove dissolved oxygen, which can inhibit polymerization.
-
Place the sealed dilatometer in a thermostatic bath set to the desired reaction temperature[8].
-
As polymerization proceeds, the volume of the reaction mixture will decrease. Monitor the change in the height of the liquid in the capillary of the dilatometer over time.
-
The rate of polymerization (Rp) is proportional to the rate of change of the volume.
-
By conducting experiments with varying monomer and initiator concentrations, the orders of reaction with respect to the monomer and initiator, and the overall rate constant of polymerization can be determined[8].
-
Compare the obtained kinetic parameters for this compound and vinyl laurate to evaluate their relative reactivities in polymerization.
Enzymatic Transesterification
Enzymatic methods offer a green and highly selective alternative for the synthesis of esters. Lipases are commonly used to catalyze the transesterification of vinyl esters.
Materials:
-
This compound or Vinyl laurate (acyl donor)
-
An alcohol (acyl acceptor, e.g., a sugar for synthesizing sugar esters)[9]
-
Immobilized lipase (e.g., from Candida antarctica)[9]
-
A suitable organic solvent system (e.g., DMSO and tert-butanol)[9]
-
Molecular sieves[9]
-
Reaction vessel with magnetic stirring
-
Thermostated shaker
Procedure:
-
In a reaction vessel, dissolve the acyl acceptor (e.g., a monosaccharide) in an appropriate solvent like DMSO[9].
-
Add the acyl donor (vinyl laurate or this compound) and tert-butanol to the mixture[9].
-
Add molecular sieves to remove any water that could lead to hydrolysis side reactions[9].
-
Add the immobilized lipase to the reaction mixture to initiate the transesterification[9].
-
Incubate the reaction mixture in a thermostated shaker at a specific temperature for a set period (e.g., 24-36 hours)[9].
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the enzyme can be recovered by filtration for potential reuse.
-
The product can be purified using techniques like column chromatography.
Visualizing the Processes: Diagrams
To better illustrate the chemical transformations and experimental workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthesis of Vinyl Esters via Transvinylation.
References
- 1. Vinyl laurate | C14H26O2 | CID 75069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vinyl laurate = 99.0 GC 2146-71-6 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis routes of Vinyl laurate [benchchem.com]
- 7. rkmvccrahara.org [rkmvccrahara.org]
- 8. Vinyl chloride studies. Part 1.—Kinetics of polymerization of vinyl chloride in chlorobenzene solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Vinyl Oleate: Synthesis, Performance, and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of vinyl oleate's performance with alternative compounds, supported by experimental data. It is designed to assist researchers, scientists, and professionals in drug development in understanding the synthesis, properties, and applications of this versatile vinyl ester.
Executive Summary
This compound, a bio-based monomer derived from oleic acid, is gaining significant attention as a sustainable alternative in various applications, including as a plasticizer in polymer formulations and a precursor in chemical synthesis. Its performance is often benchmarked against traditional petroleum-based plasticizers and other oleochemicals. This guide delves into the experimental validation of this compound's properties, offering a comparative analysis of different synthesis routes and its performance characteristics.
Data Presentation: A Comparative Analysis
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Catalyst | Key Reaction Conditions | Typical Yield | Key Advantages & Disadvantages |
| Enzymatic Synthesis | Immobilized Lipase (e.g., Candida antarctica Lipase B) | Temperature: 40-60°C; Solvent-free or in organic solvents (e.g., hexane); Molar ratio of oleyl alcohol to oleic acid: 2:1 | >95%[1][2] | Advantages: High selectivity, mild reaction conditions, environmentally friendly.[3] Disadvantages: Higher catalyst cost, longer reaction times in some cases. |
| Ruthenium-Catalyzed Transvinylation | Grubbs-type Catalysts | Temperature: ~80°C; Anhydrous toluene solvent; Inert atmosphere | High yields reported, though specific percentages vary. | Advantages: High efficiency, tolerance to various functional groups. Disadvantages: Cost and potential toxicity of the metal catalyst. |
| Palladium-Catalyzed Transvinylation | Palladium Acetate with Bidentate Ligand | Temperature: 80-120°C; Continuous removal of acetic acid | High conversion rates (>60 wt% of carboxylic acid)[4] | Advantages: High product selectivity (>99 mol%)[4]. Disadvantages: Catalyst cost and potential for metal contamination. |
| Acid-Catalyzed Esterification | Heterogeneous Acid Catalysts (e.g., NaHSO₄) | Temperature: ~130°C; Molar ratio of oleic acid to oleyl alcohol: 1:1 | Up to 96.8%[5] | Advantages: Low-cost catalyst, high yield.[5] Disadvantages: Harsher reaction conditions, potential for side reactions. |
Table 2: Performance of this compound as a Plasticizer in PVC (Comparative Data)
While direct comparative studies for this compound are emerging, data from similar bio-based plasticizers derived from oleic acid provide valuable insights into its expected performance against the industry standard, dioctyl phthalate (DOP).
| Property | PVC with Bio-based Oleate Plasticizer | PVC with Dioctyl Phthalate (DOP) |
| Tensile Strength | 19.2 MPa (for isosorbide di-epoxidized oleate)[6] | Generally higher than many bio-based alternatives. |
| Elongation at Break | 318.1% (for isosorbide di-epoxidized oleate)[6] | Typically high, providing good flexibility. |
| Thermal Stability | Initial decomposition temperature increased from 235.6°C to 264.1°C (for a modified oleate plasticizer)[6] | Generally lower thermal stability compared to some new bio-based alternatives.[7] |
| Migration Resistance | Extraction rate 35.6% lower than DOP in petroleum ether (for a modified oleate plasticizer)[6] | Higher migration rates are a known issue, leading to health and environmental concerns.[7][8] |
Note: The data for the bio-based plasticizer is based on a derivative of oleic acid and is indicative of the potential performance of this compound.
Experimental Protocols
Enzymatic Synthesis of this compound using Immobilized Lipase
This protocol is based on the highly efficient synthesis using Candida antarctica Lipase B (Novozym 435).[1][2]
Materials:
-
Oleic acid
-
Oleyl alcohol
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
n-Hexane (or other suitable organic solvent, though solvent-free is also an option)
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a reaction vessel, combine oleic acid and oleyl alcohol in a 1:2 molar ratio.
-
Add the immobilized lipase (typically 0.2-0.4 g per specified amount of reactants).
-
If using a solvent, add n-hexane. For a solvent-free system, proceed without.
-
Add molecular sieves if desired to shift the equilibrium towards product formation by removing water.
-
The reaction mixture is then incubated at a controlled temperature, typically between 40°C and 50°C, with constant agitation.
-
The reaction is monitored for completion (e.g., by thin-layer chromatography or titration of residual fatty acids). Optimal reaction times can be as short as 5 minutes under ideal conditions.[1]
-
Upon completion, the immobilized enzyme is removed by filtration for potential reuse.
-
The product, this compound, is then purified from the reaction mixture, typically by removing the solvent under reduced pressure.
Ruthenium-Catalyzed Transvinylation of Oleic Acid
This method utilizes a Grubbs-type catalyst for the transvinylation of oleic acid with a vinyl source, such as vinyl acetate.
Materials:
-
Oleic acid
-
Vinyl acetate
-
Grubbs second-generation catalyst
-
Anhydrous toluene
-
Inert gas (e.g., Argon)
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve oleic acid and vinyl acetate in anhydrous toluene.
-
Add the Grubbs second-generation catalyst to the solution.
-
The reaction mixture is heated to approximately 80°C and stirred.
-
The progress of the reaction is monitored by techniques such as NMR or GC-MS.
-
Once the reaction is complete, the catalyst is removed, often through column chromatography.
-
The solvent and any excess vinyl acetate are removed by distillation to yield the this compound product.
Mandatory Visualization
Caption: Plausible mechanism of Grubbs-catalyzed transvinylation.
Caption: Workflow for free-radical polymerization of this compound.
Conclusion
The experimental data presented in this guide demonstrates that this compound is a promising bio-based alternative, particularly as a plasticizer. Enzymatic synthesis offers a green and efficient route to high-purity this compound. While direct, comprehensive comparative performance data with traditional plasticizers is still an area of active research, preliminary findings with similar oleic acid-derived plasticizers suggest significant advantages in terms of thermal stability and migration resistance. The provided experimental protocols and reaction mechanism diagrams offer a solid foundation for researchers to further explore and validate the potential of this compound in their specific applications.
References
- 1. High performance enzymatic synthesis of oleyl oleate using immobilised lipase from Candida antartica | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 2. researchgate.net [researchgate.net]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
Safety Operating Guide
Safe Disposal of Vinyl Oleate: A Procedural Guide for Laboratory Professionals
The proper disposal of vinyl oleate, a vinyl ester of oleic acid, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, will minimize risks and promote environmental stewardship.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes nitrile gloves, safety glasses, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on the quantity of the waste. It is imperative to never dispose of liquid this compound directly down the drain or in regular trash containers.
For Small Quantities (<50 mL):
-
Absorption: Carefully pour the liquid this compound onto an absorbent material, such as a paper towel.
-
Evaporation: Place the saturated absorbent material in a designated chemical fume hood to allow the this compound to evaporate.
-
Final Disposal: Once the chemical has completely evaporated, the paper towel can be disposed of in the regular garbage, unless institutional policy dictates otherwise.[1]
For Large Quantities (>50 mL):
-
Absorption: In a designated container, absorb the liquid this compound onto an inert material like vermiculite, perlite, or cat litter.[1]
-
Containment: Securely seal the container containing the absorbed this compound.
-
Labeling: Clearly label the container as "Hazardous Waste: this compound" and include any other information required by your institution's waste management program.
-
Storage: Store the sealed container in a designated hazardous waste storage area, away from incompatible materials.
-
Collection: Arrange for collection and disposal by a licensed hazardous waste contractor.[1][2]
An alternative for larger quantities, if institutional policy allows, is to collect the this compound in a designated hydrocarbon waste bottle.[1]
Disposal of Cured this compound:
For vinyl ester resins, which share chemical properties with this compound, a common disposal method is to first cure the liquid resin into a solid, non-hazardous material.[3][4]
-
Initiate Polymerization: Following established laboratory procedures for polymerization of vinyl esters, induce the this compound to cure into a solid polymer. This may involve the use of a suitable initiator.
-
Verification of Cure: Ensure the material has fully hardened and is no longer in a liquid or gel state.
-
Disposal: Once fully cured, the solid polymer is generally considered non-hazardous and can be disposed of in the regular trash.[3][4] Be aware that curing larger volumes can generate significant heat.[3]
Quantitative Data Summary
| Disposal Method | Quantity | Key Procedural Step | Final Disposition |
| Evaporation | < 50 mL | Absorb onto paper towel and allow to evaporate in a fume hood.[1] | Regular garbage (post-evaporation).[1] |
| Licensed Contractor | > 50 mL | Absorb onto inert material (vermiculite, etc.), seal in a labeled container.[1] | Collection by a licensed hazardous waste contractor.[1][2] |
| Curing | Any | Induce polymerization to form a solid, hardened material.[3][4] | Regular trash (once fully cured and confirmed non-hazardous).[3] |
Experimental Protocol: Waste Preparation for Disposal
The following outlines the procedural steps for preparing this compound waste for disposal by a licensed contractor. This is not an experimental protocol in the sense of a research experiment, but rather a standard operating procedure for waste handling.
Objective: To safely contain and label liquid this compound waste for disposal.
Materials:
-
Liquid this compound waste
-
Inert absorbent material (e.g., vermiculite, cat litter)[1]
-
Chemical-resistant container with a secure lid
-
Hazardous waste labels
-
Personal Protective Equipment (nitrile gloves, safety glasses, lab coat)
Procedure:
-
Don all required PPE.
-
Conduct the procedure within a certified chemical fume hood.
-
Place a layer of inert absorbent material at the bottom of the chemical-resistant container.
-
Slowly and carefully pour the liquid this compound waste onto the absorbent material. Avoid splashing.
-
Add more absorbent material until the liquid is fully absorbed and there is no free-standing liquid.
-
Securely fasten the lid on the container.
-
Affix a completed hazardous waste label to the container, ensuring all information is accurate and legible.
-
Transfer the container to the designated hazardous waste accumulation area in your laboratory or facility.
-
Record the addition of the waste container to the accumulation log, if required by your institution.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
